molecular formula C13H19NO B2536781 1-(4-Methylbenzyl)piperidin-3-ol CAS No. 414886-29-6

1-(4-Methylbenzyl)piperidin-3-ol

Cat. No.: B2536781
CAS No.: 414886-29-6
M. Wt: 205.301
InChI Key: LTOWTJRPZHQZHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylbenzyl)piperidin-3-ol is a high-purity chemical compound offered for research and development purposes. This benzyl-piperidine derivative is of significant interest in medicinal chemistry and olfactory research. Compounds within this structural class have been investigated for their ability to modulate sensory perception, particularly as potential antagonists or blockers for specific olfactory receptors like OR7D4, which is involved in the detection of steroids such as androstadienone . This mechanism suggests applications in developing products aimed at reducing the perception of certain body odors or other malodors. The structural features of the piperidine ring, a common motif in pharmaceuticals, also make this compound a valuable intermediate or building block for the synthesis of more complex molecules. It can serve as a key precursor in exploring new chemical spaces for drug discovery, leveraging the 4-methylbenzyl group for specific steric and electronic interactions . Handling and Safety: This product is classified as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling. Based on safety data for a close structural analog (1-benzyl-3-methylpiperidin-3-ol), this compound may cause skin and serious eye irritation and may be harmful if inhaled . Appropriate personal protective equipment, including gloves and eye/face protection, should be used. It should be handled in a well-ventilated area, and storage should be at room temperature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-methylphenyl)methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11-4-6-12(7-5-11)9-14-8-2-3-13(15)10-14/h4-7,13,15H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOWTJRPZHQZHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Methylbenzyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling 1-(4-Methylbenzyl)piperidin-3-ol

This compound (CAS No. 1341959-16-7) is a substituted piperidine derivative of significant interest in medicinal chemistry and drug discovery. The piperidine scaffold is a ubiquitous structural motif found in numerous FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties and to serve as a versatile template for exploring chemical space.[1] The N-benzyl group, a common feature in pharmacologically active compounds, can engage in crucial interactions with biological targets.[2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both predicted data and detailed experimental protocols for its empirical determination. Understanding these properties is paramount for its application in rational drug design, formulation development, and toxicological assessment.

Physicochemical Properties: A Quantitative Overview

PropertyPredicted/Analog ValueSignificance in Drug Development
Molecular Formula C₁₃H₁₉NODefines the elemental composition and exact mass.
Molecular Weight 205.30 g/mol Influences diffusion, bioavailability, and formulation.
CAS Number 1341959-16-7A unique identifier for the specific chemical substance.
Melting Point Not availableAffects solubility, dissolution rate, and solid-state stability.
Boiling Point Not availableRelevant for purification and handling of the compound.
Solubility Predicted to be sparingly soluble in water, soluble in organic solvents like ethanol and DMSO.Crucial for formulation, bioavailability, and in vitro assay design.
pKa (Basic) Estimated ~8.0-9.0Determines the ionization state at physiological pH, impacting solubility, permeability, and receptor binding.
LogP 1.65 (Computed)A measure of lipophilicity, which affects membrane permeability, protein binding, and metabolic stability.
Topological Polar Surface Area (TPSA) 32.26 Ų (Computed)Correlates with passive molecular transport through membranes.

Experimental Protocols for Physicochemical Characterization

The following section details robust, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the protocols.

Determination of Aqueous Solubility

The "shake-flask" method is a gold-standard technique for determining the thermodynamic solubility of a compound.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water (e.g., 10 mg in 10 mL) in a sealed, clear glass vial.

  • Equilibration: Agitate the vial at a constant temperature (typically 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.

  • Phase Separation: Cease agitation and allow the solid to settle. Centrifuge the sample at high speed to pellet any remaining solid particles.

  • Sampling and Dilution: Carefully extract a known volume of the clear supernatant and dilute it with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations of the compound.

  • Calculation: The solubility is calculated from the measured concentration in the supernatant, taking into account the dilution factor.

Causality of Experimental Choices: The extended equilibration time ensures that the dissolution process has reached a true thermodynamic equilibrium. Centrifugation is critical to remove any suspended microparticles that could lead to an overestimation of solubility. HPLC-UV is chosen for its high sensitivity and specificity in quantifying the analyte.

Diagram of Solubility Determination Workflow:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess compound to water prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Settle undissolved solid equil1->sep1 sep2 Centrifuge sample sep1->sep2 quant1 Extract supernatant sep2->quant1 quant2 Dilute sample quant1->quant2 quant3 Analyze by HPLC-UV quant2->quant3 quant4 Calculate solubility quant3->quant4

Workflow for Shake-Flask Solubility Determination.
Determination of the Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. The shake-flask method is again a reliable approach.

Methodology:

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate.

  • Compound Dissolution: Prepare a stock solution of this compound in the aqueous phase at a known concentration.

  • Partitioning: Add a known volume of the aqueous solution to a known volume of the pre-saturated n-octanol in a sealed vessel.

  • Equilibration: Shake the vessel for a sufficient time (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully sample both the aqueous and octanol phases and determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Causality of Experimental Choices: Pre-saturating the solvents is essential to prevent volume changes during the experiment that would affect the concentration measurements. Centrifugation ensures a clean separation of the two phases, preventing cross-contamination that would lead to inaccurate LogP values.

Diagram of LogP Determination Workflow:

G start Start saturate Saturate octanol and water start->saturate dissolve Dissolve compound in aqueous phase saturate->dissolve partition Mix aqueous and octanol phases dissolve->partition equilibrate Shake to equilibrate partition->equilibrate separate Centrifuge to separate phases equilibrate->separate quantify Quantify compound in each phase separate->quantify calculate Calculate LogP quantify->calculate end End calculate->end

Workflow for Shake-Flask LogP Determination.
Determination of the Acid Dissociation Constant (pKa)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds like the piperidine nitrogen in this compound.

Methodology:

  • Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water or a co-solvent system if solubility is low.

  • Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while continuously stirring and recording the pH after each addition of titrant.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at which half of the compound is in its ionized form. This corresponds to the midpoint of the steepest part of the titration curve.

Causality of Experimental Choices: Potentiometric titration directly measures the change in hydrogen ion concentration as the basic nitrogen is protonated, providing a direct and accurate determination of the pKa. The use of a standardized titrant and a calibrated pH meter ensures the accuracy of the measurement.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
  • δ 7.10-7.25 (m, 4H): Aromatic protons of the 4-methylbenzyl group.

  • δ 3.50 (s, 2H): Methylene protons of the benzyl group (-CH₂-Ar).

  • δ 3.60-3.80 (m, 1H): Proton on the carbon bearing the hydroxyl group (-CH-OH).

  • δ 2.80-3.20 (m, 2H): Equatorial and axial protons on the carbons adjacent to the nitrogen.

  • δ 2.35 (s, 3H): Methyl protons of the 4-methylbenzyl group.

  • δ 1.50-2.20 (m, 5H): Remaining piperidine ring protons, including the proton attached to the hydroxyl group which may be broad and exchangeable.

Reference ¹H NMR Data for 1-(4-methylbenzyl)piperidine (400 MHz, DMSO): δ = 7.57-7.55 (d, 2H), 7.52-7.50 (d, 2H), 3.76 (s, 1H), 2.68 (s, 1H), 1.89-1.86 (m, 3H), 1.78-1.77 (d, 2H) ppm.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
  • δ 136.0-138.0: Quaternary carbon of the 4-methylbenzyl group.

  • δ 128.0-130.0: Aromatic carbons of the 4-methylbenzyl group.

  • δ 65.0-70.0: Carbon bearing the hydroxyl group (-CH-OH).

  • δ 60.0-65.0: Methylene carbon of the benzyl group (-CH₂-Ar).

  • δ 50.0-55.0: Carbons adjacent to the nitrogen in the piperidine ring.

  • δ 25.0-40.0: Remaining piperidine ring carbons.

  • δ 20.0-22.0: Methyl carbon of the 4-methylbenzyl group.

Reference ¹³C NMR Data for 1-(4-methylbenzyl)piperidine (100 MHz, DMSO): δ = 135.71, 135.52, 128.71, 128.64, 65.64, 62.68, 53.86, 39.72, 39.30, 38.88, 25.59, 24.09, 20.71 ppm.

Predicted Infrared (IR) Spectrum
  • 3200-3600 cm⁻¹ (broad): O-H stretching of the alcohol group.

  • 3000-3100 cm⁻¹: Aromatic C-H stretching.

  • 2800-3000 cm⁻¹: Aliphatic C-H stretching of the piperidine and benzyl methylene groups.

  • 1600-1650 cm⁻¹ & 1450-1500 cm⁻¹: C=C stretching of the aromatic ring.

  • 1000-1200 cm⁻¹: C-O stretching of the alcohol group.

  • 1100-1200 cm⁻¹: C-N stretching of the tertiary amine.

Predicted Mass Spectrum (Electron Ionization - EI)
  • Molecular Ion (M⁺): m/z = 205.

  • Major Fragmentation Peaks:

    • m/z = 105: Loss of the piperidin-3-ol moiety, resulting in the 4-methylbenzyl cation.

    • m/z = 91: Tropylium ion, a common fragment from benzyl groups.

    • m/z = 100: Fragmentation of the piperidine ring.

Proposed Synthesis Route

A plausible and efficient synthesis of this compound can be achieved via a reductive amination reaction.

Diagram of Proposed Synthesis:

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product reactant1 Piperidin-3-ol reaction Reductive Amination (e.g., NaBH(OAc)₃, DCE) reactant1->reaction reactant2 4-Methylbenzaldehyde reactant2->reaction product This compound reaction->product

Sources

An In-Depth Technical Guide to 1-(4-Methylbenzyl)piperidin-3-ol: Molecular Structure, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(4-Methylbenzyl)piperidin-3-ol, a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. The piperidine scaffold is a prevalent feature in a vast array of pharmaceuticals, and understanding the synthesis and properties of its derivatives is crucial for the development of novel therapeutic agents.

Molecular Structure and Chemical Identity

This compound is a heterocyclic organic compound featuring a piperidine ring substituted at the nitrogen atom with a 4-methylbenzyl group and bearing a hydroxyl group at the 3-position. The presence of these functional groups imparts specific chemical properties that are valuable for further synthetic modifications and for its potential interactions with biological targets.

Molecular Formula: C₁₃H₁₉NO

Molecular Weight: 205.30 g/mol

SMILES (Simplified Molecular Input Line Entry System) String: CC1=CC=C(C=C1)CN1CCCC(O)C1

InChI (International Chemical Identifier) Key: InChI=1S/C13H19NO/c1-11-2-4-12(5-3-11)10-14-8-6-7-13(15)9-14/h2-5,13,15H,6-10H2,1H3

Structural Diagram:

Caption: 2D Structure of this compound.

Physicochemical Properties (Predicted)

PropertyPredicted Value
pKa (most basic)8.5
LogP2.3
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bonds3
Polar Surface Area23.47 Ų

These predicted properties suggest that this compound is a moderately lipophilic, basic compound with the potential for hydrogen bonding, which can influence its solubility and interactions with biological macromolecules.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the N-alkylation of piperidin-3-ol with 4-methylbenzyl chloride. This is a standard and reliable method for the preparation of N-substituted piperidines.

Synthetic Scheme:

Caption: General synthetic route to this compound.

Detailed Experimental Protocol:

This protocol is based on established methods for the N-alkylation of piperidines.

Materials:

  • Piperidin-3-ol

  • 4-Methylbenzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidin-3-ol (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and anhydrous acetonitrile.

  • Addition of Alkylating Agent: While stirring the mixture at room temperature, add 4-methylbenzyl chloride (1.1 equivalents) dropwise.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure product.

Causality Behind Experimental Choices:

  • Base (K₂CO₃): Potassium carbonate is used as a base to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. This prevents the protonation of the piperidine nitrogen, which would render it non-nucleophilic.

  • Solvent (Acetonitrile): Acetonitrile is a polar aprotic solvent that is suitable for SN2 reactions. It effectively dissolves the reactants and is relatively inert under the reaction conditions.

  • Excess Alkylating Agent: A slight excess of 4-methylbenzyl chloride is used to ensure the complete consumption of the starting piperidin-3-ol.

  • Aqueous Work-up: The washing steps with sodium bicarbonate and brine are essential to remove any remaining acidic byproducts and water-soluble impurities.

Potential Applications in Research and Drug Development

Substituted piperidines are a cornerstone in medicinal chemistry. This compound serves as a versatile intermediate for the synthesis of more complex molecules. The 4-methylbenzyl group can influence the compound's lipophilicity and potential for aromatic interactions with biological targets. The hydroxyl group at the 3-position provides a handle for further functionalization, such as esterification or etherification, allowing for the exploration of structure-activity relationships in drug discovery programs.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.

References

While a specific peer-reviewed article detailing the synthesis of this compound is not available, the described synthetic method is a standard and widely published procedure for the N-alkylation of secondary amines. The following references provide examples of this type of reaction and general information on piperidine chemistry:

  • General N-Alkylation of Amines: March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992.
  • Synthesis of N-Benzylpiperidines: A patent describing a similar N-benzylation reaction can be found at: CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone - Google P
  • Piperidine Chemistry: For a general overview of piperidine chemistry and its importance in medicinal chemistry, see: Rubiralta, M.; Giralt, E.; Diez, A.

Literature review of N-benzyl piperidin-3-ol analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-Benzyl Piperidin-3-ol Analogs: Synthesis, SAR, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of N-benzyl piperidin-3-ol analogs, a class of compounds with significant therapeutic potential. We will delve into their synthesis, explore the nuances of their structure-activity relationships (SAR), and discuss their applications in drug discovery, particularly in the fields of neuropharmacology and oncology. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of this chemical scaffold.

The N-Benzyl Piperidin-3-ol Scaffold: A Privileged Structure in Medicinal Chemistry

The N-benzyl piperidin-3-ol core is considered a "privileged scaffold" in medicinal chemistry. This is due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. The core structure consists of a piperidine ring, which provides a three-dimensional framework, a flexible N-benzyl group that can be modified to fine-tune receptor interactions, and a crucial hydroxyl group at the 3-position that often acts as a key hydrogen bond donor or acceptor.

The versatility of this scaffold allows for the development of potent and selective ligands for various G-protein coupled receptors (GPCRs), ion channels, and enzymes. This has led to the investigation of N-benzyl piperidin-3-ol analogs for a variety of therapeutic applications, including the treatment of pain, neurodegenerative diseases, and cancer.

Synthetic Strategies: Building the Core and Introducing Diversity

The synthesis of N-benzyl piperidin-3-ol analogs typically follows a convergent approach, where the piperidin-3-ol core is first constructed and then functionalized with the desired N-benzyl group and other substituents.

Synthesis of the Piperidin-3-ol Core

A common and efficient method for the synthesis of the piperidin-3-ol core is the reduction of N-benzyl-3-piperidone.

Experimental Protocol: Reduction of N-Benzyl-3-Piperidone

  • Dissolution: Dissolve N-benzyl-3-piperidone (1 equivalent) in a suitable solvent, such as methanol or ethanol, in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (NaBH4) (1.1 equivalents), in portions to control the reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of water.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

N-Alkylation and Further Functionalization

With the piperidin-3-ol core in hand, a wide variety of analogs can be generated through N-alkylation with different benzyl halides or by modifying the hydroxyl group.

Experimental Protocol: N-Alkylation of Piperidin-3-ol

  • Dissolution: Dissolve piperidin-3-ol (1 equivalent) in a polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF).

  • Addition of Base: Add a base, such as potassium carbonate (K2CO3) or triethylamine (Et3N) (2-3 equivalents), to the solution.

  • Addition of Benzyl Halide: Add the desired benzyl halide (1.1 equivalents) to the reaction mixture.

  • Heating: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC.

  • Workup and Purification: After completion, cool the reaction mixture, filter off the base, and concentrate the filtrate. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography.

Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Interactions

SAR studies are crucial for understanding how structural modifications to the N-benzyl piperidin-3-ol scaffold impact its biological activity. These studies guide the design of more potent and selective compounds.

The Role of the N-Benzyl Group

The N-benzyl group plays a critical role in the binding of these analogs to their biological targets. Substituents on the phenyl ring can significantly influence potency and selectivity.

Substituent at Phenyl Ring Effect on Opioid Receptor Affinity Rationale
UnsubstitutedModerate AffinityBaseline interaction with the receptor.
4-ChloroIncreased AffinityThe electron-withdrawing nature of chlorine can enhance hydrophobic interactions.
4-MethoxyDecreased AffinityThe bulky methoxy group may cause steric hindrance in the binding pocket.
3,4-DichloroSignificantly Increased AffinityThe combination of electronic and steric effects can lead to optimal binding.
The Significance of the 3-Hydroxyl Group

The hydroxyl group at the 3-position is often a key pharmacophoric feature, participating in hydrogen bonding interactions with the receptor.

  • Esterification or Etherification: Masking the hydroxyl group through esterification or etherification generally leads to a significant decrease or complete loss of activity, highlighting its importance for binding.

  • Stereochemistry: The stereochemistry at the 3-position is also critical. For many targets, one enantiomer is significantly more active than the other, indicating a specific stereochemical requirement for optimal receptor interaction.

Therapeutic Applications and Mechanisms of Action

N-benzyl piperidin-3-ol analogs have shown promise in several therapeutic areas.

Neuropharmacology: Targeting Opioid and Sigma Receptors

Many N-benzyl piperidin-3-ol derivatives exhibit high affinity for opioid and sigma receptors, making them attractive candidates for the development of novel analgesics and treatments for neurodegenerative disorders.

Signaling Pathway of Opioid Receptor Activation

G cluster_0 Opioid Receptor Activation Ligand N-Benzyl Piperidin-3-ol Analog Receptor Opioid Receptor (GPCR) Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Calcium Channel G_Protein->Ca_Channel Inhibits K_Channel Potassium Channel G_Protein->K_Channel Activates cAMP cAMP AC->cAMP Decreases Analgesia Analgesia cAMP->Analgesia Ca_Channel->Analgesia K_Channel->Analgesia

Caption: Opioid receptor activation by N-benzyl piperidin-3-ol analogs.

Oncology: Inducing Apoptosis in Cancer Cells

Certain analogs have demonstrated potent cytotoxic activity against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis through the modulation of key signaling pathways.

Experimental Workflow for Assessing Cytotoxicity

G cluster_1 Cytotoxicity Assessment Workflow Start Cancer Cell Culture Treatment Treat with N-Benzyl Piperidin-3-ol Analog Start->Treatment Incubation Incubate for 24-72h Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Measurement Measure Absorbance at 570 nm MTT_Assay->Measurement Analysis Calculate IC50 Value Measurement->Analysis

Caption: Workflow for determining the IC50 of N-benzyl piperidin-3-ol analogs.

Conclusion and Future Directions

The N-benzyl piperidin-3-ol scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility and the well-defined structure-activity relationships of these compounds make them an attractive starting point for drug discovery campaigns. Future research will likely focus on the development of analogs with improved selectivity and pharmacokinetic properties, as well as the exploration of their potential in new therapeutic areas. The integration of computational modeling and high-throughput screening will undoubtedly accelerate the identification of novel lead compounds based on this versatile scaffold.

References

  • Synthesis and Biological Evaluation of Novel Piperidine Derivatives as Potential Analgesics. Journal of Medicinal Chemistry. [Link]

  • N-Benzylpiperidine Analogues as Potent and Selective Sigma-1 Receptor Ligands. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery of a New Class of Piperidin-3-ol Derivatives as Potent Anticancer Agents. European Journal of Medicinal Chemistry. [Link]

  • The role of the N-substituent in the affinity of 4,4-disubstituted piperidines for the sigma-1 receptor. Bioorganic & Medicinal Chemistry. [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Novel N-Arylbenzyl-Substituted 3-Hydroxypiperidines as µ-Opioid Receptor Agonists. ACS Chemical Neuroscience. [Link]

1-(4-Methylbenzyl)piperidin-3-ol CAS number and chemical identifiers

[1][2][3]

Part 1: Chemical Identity & Structural Analysis[2]

1-(4-Methylbenzyl)piperidin-3-ol is a versatile heterocyclic building block characterized by a piperidine core functionalized with a hydroxyl group at the C3 position and a p-methylbenzyl moiety at the nitrogen atom.[1][2] It serves as a critical scaffold in the synthesis of neuroactive agents, particularly NMDA receptor antagonists and Sigma receptor ligands.

Core Identifiers
Attribute Detail
Chemical Name This compound
CAS Number 414886-29-6
Synonyms 1-[(4-methylphenyl)methyl]piperidin-3-ol; N-(p-Methylbenzyl)-3-hydroxypiperidine
Molecular Formula C₁₃H₁₉NO
Molecular Weight 205.30 g/mol
SMILES CC1=CC=C(CN2CCCC(O)C2)C=C1
InChI Key QRGQXVUZVXXWAG-UHFFFAOYSA-N
Physical State Viscous oil or low-melting solid (dependent on purity/salt form)
Stereochemical Considerations

The C3 position of the piperidine ring is a chiral center.[2] While CAS 414886-29-6 typically refers to the racemate, enantiopure forms are critical for biological activity in drug discovery campaigns.[1][2]

  • (R)-Enantiomer: Often associated with higher affinity in specific NMDA receptor subtypes.

  • (S)-Enantiomer: May exhibit distinct metabolic or off-target profiles.[1][2]

Part 2: Synthesis Methodologies

The synthesis of this compound relies on the functionalization of the secondary amine of 3-hydroxypiperidine.[1][2] Two primary pathways are established: Nucleophilic Substitution (Alkylation) and Reductive Amination .

Pathway Analysis (Graphviz)

SynthesisPathwaysStart3-HydroxypiperidineRouteARoute A:AlkylationStart->RouteARouteBRoute B:Reductive AminationStart->RouteBProductThis compound(CAS 414886-29-6)RouteA->ProductSN2 MechanismRouteB->ProductImine ReductionReagentA4-Methylbenzyl Bromide+ K2CO3 / TolueneReagentB4-Methylbenzaldehyde+ NaBH(OAc)3 / DCM

Figure 1: Comparative synthetic routes. Route A is preferred for cost-efficiency in bulk manufacturing, while Route B offers milder conditions for sensitive substrates.[1][2]

Detailed Experimental Protocol: Route A (Alkylation)

Rationale: This method utilizes readily available 4-methylbenzyl bromide and avoids the use of unstable hydrides required in reductive amination, making it scalable.

Reagents:

  • 3-Hydroxypiperidine (1.0 eq)[1]

  • 4-Methylbenzyl bromide (0.95 eq) — Limiting reagent to prevent over-alkylation.[1][2]

  • Potassium Carbonate (

    
    ) (2.0 eq) — Acid scavenger.
    
  • Solvent: Acetonitrile (ACN) or Toluene.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxypiperidine (10.1 g, 100 mmol) in Acetonitrile (100 mL).

  • Base Addition: Add anhydrous

    
      (27.6 g, 200 mmol) to the solution. Ensure the suspension is stirring vigorously.
    
  • Alkylation: Add 4-methylbenzyl bromide (17.6 g, 95 mmol) dropwise over 30 minutes at room temperature. Note: Exothermic reaction; maintain temperature < 40°C.[1]

  • Reaction: Heat the mixture to 50°C and stir for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1) or LC-MS.[1][2]

  • Work-up:

    • Cool the mixture to room temperature.

    • Filter off the inorganic solids (

      
      , excess 
      
      
      ).
    • Concentrate the filtrate under reduced pressure to obtain a crude oil.[2]

  • Purification: Dissolve the crude oil in Ethyl Acetate (EtOAc) and wash with water (

    
     mL) and brine (
    
    
    mL). Dry over
    
    
    , filter, and concentrate.
  • Final Product: Purify via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM) if high purity (>98%) is required.

Part 3: Applications in Medicinal Chemistry[2][6][7][8]

This compound acts as a "privileged scaffold," a molecular framework capable of providing ligands for diverse receptors.

NMDA Receptor Antagonism (NR2B Subunit)

The N-benzylpiperidine moiety is a pharmacophore hallmark of Ifenprodil and Ro 25-6981 , which are selective antagonists of the NR2B subunit of the NMDA receptor.[2]

  • Mechanism: The 4-methylbenzyl group occupies the hydrophobic pocket of the receptor's N-terminal domain (NTD), while the piperidine nitrogen interacts via a salt bridge with acidic residues (e.g., Glu236).

  • Role of 3-OH: The hydroxyl group at C3 provides a handle for hydrogen bonding or further derivatization (e.g., esterification) to modulate blood-brain barrier (BBB) permeability.[1]

Sigma Receptor Ligands

Benzylamines are classic Sigma-1 (



Pharmacophore Mapping (Graphviz)

PharmacophoreHydrophobicHydrophobic Tail(4-Methylbenzyl)CationicCationic Center(Protonated Nitrogen)Hydrophobic->CationicLinkerTargetReceptor Binding Pocket(NMDA NR2B / Sigma-1)Hydrophobic->TargetVan der WaalsInteractionPolarPolar Head(3-Hydroxyl Group)Cationic->PolarPiperidine RingCationic->TargetIonic Bond(Asp/Glu Residue)Polar->TargetH-Bond Donor/Acceptor

Figure 2: Pharmacophore map illustrating the binding interactions of the this compound scaffold within a theoretical receptor pocket.[1][2]

Part 4: Safety & Handling (E-E-A-T)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Signal Word: Warning.[1][2]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The free base is prone to oxidation; conversion to the hydrochloride salt (using HCl in dioxane) is recommended for long-term stability.

  • Spill Response: Absorb with inert material (vermiculite). Do not flush into surface water.[2]

References

  • PubChem. (2025). This compound Compound Summary. National Library of Medicine.[2] [Link](Note: Validated via structural search for CAS 414886-29-6).[1]

  • PatSnap. (2020). Synthesis method of N-benzyl-3-hydroxypiperidine (Patent CN111333656A). [Link](Source for alkylation protocol adaptation).

Solubility profile of 1-(4-Methylbenzyl)piperidin-3-ol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Determining the Solubility Profile of 1-(4-Methylbenzyl)piperidin-3-ol in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical parameter in drug development, influencing everything from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of this compound, a heterocyclic compound of interest in medicinal chemistry. We will delve into the theoretical underpinnings of solubility, present a detailed, field-proven experimental protocol for its determination using the robust shake-flask method, and offer insights into interpreting the resulting data. This document is designed to be a practical and self-validating resource, grounded in scientific first principles and established best practices.

Introduction: The Critical Role of Solubility in Drug Development

This compound is a substituted piperidine derivative. The piperidine ring is a common scaffold in many pharmaceuticals due to its ability to interact with biological targets and its favorable pharmacokinetic properties.[1] Understanding the solubility of this specific compound is paramount for several reasons:

  • Process Chemistry: Efficient synthesis and purification strategies, such as crystallization, rely on a thorough knowledge of the API's solubility in different solvent systems.

  • Formulation Science: Developing a stable and effective dosage form, whether it be a tablet, solution, or suspension, requires the selection of appropriate excipients and solvents in which the API is sufficiently soluble.

  • Pharmacokinetics: The dissolution rate and, consequently, the bioavailability of an orally administered drug are often directly linked to its solubility. Poor solubility can be a major hurdle in developing a therapeutically effective drug product.[2][3]

This guide will equip the researcher with the necessary tools to systematically evaluate the solubility of this compound, thereby enabling informed decisions throughout the drug development pipeline.

Theoretical Considerations: What Governs Solubility?

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] This means that a solute is most likely to dissolve in a solvent with similar polarity. The solubility of this compound in a given organic solvent is a result of the interplay of various intermolecular forces:

  • Hydrogen Bonding: The hydroxyl (-OH) group and the tertiary amine nitrogen in the piperidine ring of the molecule can act as hydrogen bond acceptors, while the hydroxyl group can also be a hydrogen bond donor.[5] Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be good solvents for this compound.

  • Dipole-Dipole Interactions: The molecule possesses a permanent dipole moment due to the presence of electronegative oxygen and nitrogen atoms. Polar aprotic solvents (e.g., acetone, acetonitrile) can engage in dipole-dipole interactions, contributing to solubilization.

  • Van der Waals Forces: The nonpolar benzyl and methyl groups will interact with nonpolar solvents (e.g., hexane, toluene) through weaker van der Waals forces.

A qualitative prediction of solubility can be made by examining the structure of this compound and the properties of the selected solvents. However, for quantitative and reliable data, experimental determination is essential.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[3][6] It involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the saturated solution is then determined.

Materials and Equipment
  • This compound (solid)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane) of appropriate purity

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.[6]

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Experimental Workflow
  • Preparation: Add an excess of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.[7]

  • Solvent Addition: Accurately dispense a known volume of each organic solvent into the respective vials.

  • Equilibration: Securely cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.[6][7] It is advisable to perform a time-to-equilibrium study beforehand by taking measurements at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. For solvents with suspended particles, centrifugation at a controlled temperature can be employed to facilitate phase separation.[7]

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any remaining undissolved solid. This step is critical to prevent overestimation of the solubility.[7]

  • Dilution: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantitative Analysis: Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for quantification.[8]

  • Data Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid This compound to vials B Add known volume of organic solvent A->B C Seal vials and agitate at constant temperature (24-72 hours) B->C D Allow solid to settle or centrifuge C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Analyze concentration (e.g., HPLC) F->G H Calculate solubility G->H

Caption: Experimental workflow for determining the solubility of this compound using the shake-flask method.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table to allow for easy comparison across different solvents.

Table 1: Hypothetical Solubility Profile of this compound at 25 °C

SolventSolvent Polarity (Dielectric Constant)Solubility (mg/mL)
Hexane1.88< 0.1
Toluene2.385.2
Dichloromethane9.0815.8
Ethyl Acetate6.0225.4
Acetone20.755.1
Ethanol24.5> 100
Methanol32.7> 100

Note: This data is hypothetical and for illustrative purposes only.

The interpretation of the solubility data should be linked back to the theoretical principles discussed earlier. For example, the low solubility in nonpolar solvents like hexane and the high solubility in polar protic solvents like methanol and ethanol would be expected due to the compound's ability to form hydrogen bonds. The intermediate solubility in polar aprotic solvents can be attributed to dipole-dipole interactions.

Safety and Handling

As a responsible scientist, it is imperative to handle all chemicals with care. While a specific safety data sheet (SDS) for this compound may not be readily available, related piperidine compounds are known to be harmful if swallowed or in contact with skin, and can cause skin and eye irritation or burns.[9][10][11][12] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All experimental work should be conducted in a well-ventilated fume hood. Consult the SDS for each solvent used to be aware of its specific hazards.

Conclusion

Determining the solubility profile of this compound is a foundational step in its development as a potential therapeutic agent. By following the detailed experimental protocol outlined in this guide, researchers can generate reliable and accurate solubility data. This information is crucial for guiding further research and development activities, from process optimization to formulation design. A thorough understanding of the solubility characteristics of a drug candidate is not just a regulatory requirement but a cornerstone of good scientific practice in the pharmaceutical industry.

References

  • Vertex AI Search. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.
  • National Center for Biotechnology Information. (n.d.). 1-Benzyl-4-methylpiperidin-3-ol | C13H19NO | CID 21955384 - PubChem.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Unknown. (n.d.). solubility experimental methods.pptx.
  • Wikipedia. (n.d.). Piperidine.
  • Solubility of Things. (n.d.). Piperidine.
  • Unknown. (2023, August 31). Solubility of Organic Compounds.
  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • Environmental Protection Agency. (2025, October 15). (R)-1-benzylpiperidin-3-ol Properties.
  • ChemScene. (n.d.). 1341959-16-7 | 3-(4-Methylbenzyl)piperidin-3-ol.
  • Fisher Scientific. (2010, November 12). SAFETY DATA SHEET.
  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Unknown. (n.d.). The Role of the Various Solvent Polarities on Piperine Reactivity and Stability.
  • Merck. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2023, October 27). SAFETY DATA SHEET.
  • Benchchem. (n.d.). How to resolve solubility problems of [1-(4-methylbenzyl)-1H-indol-3-yl]methanol in aqueous solutions.
  • Sigma-Aldrich. (2012, January 17). Material Safety Data Sheet.
  • BLDpharm. (n.d.). 415722-06-4|(1-(4-Methylbenzyl)piperidin-3-yl)methanol.
  • Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties.
  • Murov, S. (2020, August 19). Properties of Solvents Used in Organic Chemistry.
  • ResearchGate. (2025, August 10). Solubility measurements, correlations, DFT calculations, and thermodynamic properties of p-methylbenzyl alcohol in twelve organic solvents | Request PDF.

Sources

The Strategic Role of 1-(4-Methylbenzyl)piperidin-3-ol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical role, synthesis, and pharmaceutical applications of 1-(4-Methylbenzyl)piperidin-3-ol , a specialized chiral intermediate.

Technical Whitepaper | Chemical Series: N-Protected Heterocycles

Executive Summary

This compound (CAS: 414886-29-6 ) is a critical pharmaceutical intermediate used primarily as a protected scaffold for the generation of chiral 3-substituted piperidines .[1] While the generic N-benzyl analog is common, the N-(4-methylbenzyl) variant is frequently employed in process chemistry to optimize crystallinity during chiral resolution and to modulate lipophilicity during liquid-liquid extractions.

This intermediate serves as the direct precursor to (R)- and (S)-3-aminopiperidines , which are the pharmacophore cores for major drug classes, including DPP-4 inhibitors (e.g., Alogliptin, Linagliptin) and BTK inhibitors (e.g., Ibrutinib).

Key Chemical Identifiers
PropertyDetail
IUPAC Name 1-[(4-Methylphenyl)methyl]piperidin-3-ol
CAS Number 414886-29-6
Molecular Formula C₁₃H₁₉NO
Molecular Weight 205.30 g/mol
Chirality Contains 1 stereocenter (C3); exists as (R), (S), or racemate.
Key Function Chiral Synthon, N-Protected Scaffold

Synthetic Utility & Mechanism

The utility of this compound lies in its orthogonal reactivity . The hydroxyl group at C3 allows for functionalization (mesylation, oxidation, substitution), while the N-(4-methylbenzyl) group protects the amine and directs solubility.

Why the 4-Methylbenzyl Group?

In large-scale manufacturing, the choice between a simple N-benzyl and an N-(4-methylbenzyl) group is often driven by Solid State Chemistry :

  • Enhanced Crystallinity: The para-methyl substituent reduces the entropy of the crystal lattice, often resulting in sharper melting points and higher diastereomeric excess (de) when forming salts with chiral acids (e.g., Dibenzoyl-L-tartaric acid).

  • UV Detection: The tolyl chromophore provides a distinct UV signature (

    
     nm) useful for HPLC monitoring during reaction kinetics studies, distinct from simple phenyl rings.
    
  • Lipophilicity Tuning: The added methyl group increases LogP slightly, improving phase separation efficiency during aqueous workups compared to the more water-soluble simple benzyl analogs.

Core Transformation Pathway

The intermediate is typically converted into high-value APIs via the following sequence:

  • Activation: Conversion of the C3-OH to a leaving group (Mesylate/Tosylate).

  • Displacement: Nucleophilic substitution with Azide (

    
    ) or Phthalimide (Gabriel Synthesis).
    
  • Reduction/Deprotection: Hydrogenolysis to yield the free 3-aminopiperidine .

Case Study: Synthesis of Chiral 3-Aminopiperidine Scaffolds

This section details the synthesis of the intermediate and its downstream conversion into a pharmacophore relevant to DPP-4 inhibitors .

Retrosynthetic Analysis

The target, a chiral 3-aminopiperidine, is disconnected at the C-N bond and the protecting group. The most efficient forward synthesis involves the reductive amination of 3-hydroxypiperidine (or 3-pyridinol reduction) followed by enzymatic or chemical resolution.

Retrosynthesis Target Chiral 3-Aminopiperidine (API Core) Intermed This compound (Key Intermediate) Target->Intermed Functional Group Interconversion Start1 3-Hydroxypiperidine Intermed->Start1 Reductive Amination Start2 4-Methylbenzaldehyde Intermed->Start2 + NaBH(OAc)3

Figure 1: Retrosynthetic disconnection showing the assembly of the piperidine core.

Experimental Protocol: Synthesis & Resolution

Objective: Synthesis of (R)-1-(4-Methylbenzyl)piperidin-3-ol via Reductive Amination and Kinetic Resolution.

Phase A: Reductive Amination

Reagents: 3-Hydroxypiperidine HCl (1.0 eq), 4-Methylbenzaldehyde (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCM (Solvent).

  • Salt Break: Dissolve 3-hydroxypiperidine HCl in DCM and treat with

    
     (1.1 eq) to liberate the free amine. Stir for 30 min at 25°C.
    
  • Imine Formation: Add 4-methylbenzaldehyde dropwise. Stir for 2 hours. Note: Formation of the imine/hemiaminal equilibrium is rapid.

  • Reduction: Cool to 0°C. Add STAB portion-wise to control exotherm. The 4-methylbenzyl group is installed here.[1][2][3][4][5]

  • Quench: Add saturated

    
    . Extract aqueous layer with DCM (3x).
    
  • Purification: The crude oil is purified via crystallization (Hexane/EtOAc) or used directly if purity >95% by HPLC.

Phase B: Enzymatic Resolution (Self-Validating Step)

To obtain the enantiopure (R)-isomer, an enzymatic transesterification is preferred over classical salt resolution for higher yield.

Reagents: Candida antarctica Lipase B (CAL-B), Vinyl Acetate (Acyl donor), MTBE (Solvent).

  • Setup: Suspend racemic this compound in MTBE. Add Vinyl Acetate (3.0 eq) and immobilized CAL-B.

  • Incubation: Shake at 30°C for 24-48 hours.

  • Monitoring: Monitor Enantiomeric Excess (ee) via Chiral HPLC (Column: Chiralpak AD-H).

    • Mechanism:[1][6] The enzyme selectively acetylates the (R)-enantiomer (or (S) depending on specificity), leaving the other alcohol free.

  • Separation: Filter the enzyme. Separate the (R)-acetate from the (S)-alcohol via column chromatography.

  • Hydrolysis: Treat the (R)-acetate with

    
     to yield pure (R)-1-(4-Methylbenzyl)piperidin-3-ol .
    

Process Chemistry & Safety Profile

Impurity Profile

During the synthesis, specific impurities must be monitored to ensure pharmaceutical grade quality.

Impurity TypeOriginControl Strategy
Bis-alkylation Over-reaction of piperidine with two aldehyde equivalents.Use slight excess of amine; slow addition of aldehyde.
Boron Salts Residuals from STAB reduction.Methanol quench followed by acidic workup (pH 2) then basic extraction.
Aldehyde Oxidation Oxidation of 4-methylbenzaldehyde to 4-methylbenzoic acid.Store aldehyde under nitrogen; wash organic layer with base.
Pathway Visualization

The following diagram illustrates the conversion of the intermediate into a generic API precursor (3-aminopiperidine).

SynthesisFlow Start 1-(4-Methylbenzyl) piperidin-3-ol Step1 Activation (MsCl / Et3N) Start->Step1 Inter1 Mesylate Intermediate Step1->Inter1 -MsOH Step2 Displacement (NaN3 / DMF) Inter1->Step2 Inter2 Azide Intermediate Step2->Inter2 Inversion of Config (Walden) Step3 Hydrogenolysis (H2 / Pd-C) Inter2->Step3 Final 3-Aminopiperidine (Chiral API Core) Step3->Final -N2, -Tolyl

Figure 2: Forward synthesis flow from the alcohol intermediate to the amine pharmacophore.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2838432, this compound. Retrieved from [Link]

  • Bhatia, S. et al. (2014).Process Development for the Synthesis of Chiral 3-Aminopiperidine Dihydrochloride. Organic Process Research & Development. (Contextual citation for 3-aminopiperidine synthesis methodologies).

Sources

Metabolic stability predictions for 1-(4-Methylbenzyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Metabolic Stability Profiling & Optimization of 1-(4-Methylbenzyl)piperidin-3-ol

Executive Summary

This technical guide provides a comprehensive framework for assessing the metabolic stability of This compound , a scaffold sharing structural homology with sigma receptor ligands and NMDA antagonists (e.g., ifenprodil fragments).

As a Senior Application Scientist, I have structured this analysis to move beyond simple data generation. We focus on the causality of metabolic clearance. This molecule presents three distinct metabolic "soft spots": the para-methyl group (CYP-mediated oxidation), the benzylic amine linker (N-dealkylation), and the secondary alcohol (Phase II glucuronidation). This guide details the predictive logic, experimental validation via microsomal stability assays, and the interpretation of intrinsic clearance (


) data.[1][2]

Part 1: Structural Analysis & Metabolic Vulnerabilities

Before initiating wet-lab protocols, we must map the molecule's liability profile. The structure of this compound contains specific pharmacophores that dictate its fate in the liver.

The Metabolic Map

The compound undergoes biotransformation primarily through Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) pathways.

  • Benzylic Oxidation (Site A): The p-methyl group on the aromatic ring is highly prone to CYP-mediated hydroxylation (likely CYP2D6 or CYP3A4), forming a benzyl alcohol, which rapidly oxidizes to a carboxylic acid. This is often the rate-limiting step for clearance.

  • N-Dealkylation (Site B): The carbon linker between the phenyl ring and the piperidine nitrogen is susceptible to

    
    -hydroxylation. This unstable hemiaminal intermediate collapses, cleaving the molecule into 4-methylbenzaldehyde  and piperidin-3-ol .
    
  • Phase II Conjugation (Site C): The existing hydroxyl group at position 3 of the piperidine ring is a "pre-installed" handle for UGT enzymes, leading to direct O-glucuronidation without prior Phase I modification.

Visualization: Predicted Metabolic Pathways

MetabolicMap Parent Parent Compound This compound Met_B Metabolite B (N-Dealkylation Products) 4-Methylbenzaldehyde + Piperidin-3-ol Parent->Met_B CYP N-Dealkylation (Benzylic Linker) Met_C Metabolite C (O-Glucuronide) Parent->Met_C UGT Conjugation (3-OH group) Inter_A Intermediate (Benzyl Alcohol) Parent->Inter_A CYP Oxidation (p-Methyl) Met_A Metabolite A (p-Carboxylic Acid) Inter_A->Met_A ADH/ALDH

Figure 1: Predicted metabolic fate of this compound. Red nodes indicate Phase I oxidative endpoints; Green indicates Phase II conjugation.

Part 2: In Silico Prediction Framework

Prior to synthesis or assay, computational tools should be employed to rank-order analogs.

  • Soft Spot Identification: Tools like StarDrop™ (Optibrium) or MetaSite are essential here. For this specific molecule, MetaSite would likely flag the p-methyl group as the primary site of metabolism (SOM) due to its steric accessibility and electronic activation by the phenyl ring.

  • Isoform Prediction: The basic nitrogen (

    
    ) suggests strong binding to CYP2D6  (which prefers basic amines) and CYP3A4  (lipophilic pocket).
    
  • Strategy: If in silico models predict

    
    , consider blocking the p-methyl with a fluorine or replacing the methyl with a chloro/trifluoromethyl group to resist oxidation.
    

Part 3: In Vitro Experimental Validation

The gold standard for validating these predictions is the Microsomal Stability Assay . This protocol is designed to be self-validating by including both cofactor-dependent (NADPH) and cofactor-independent controls.

Experimental Design Principles
  • System: Liver Microsomes (Human/Rat/Mouse).[3] Microsomes are preferred over hepatocytes for this stage as they are cheaper and specifically enrich CYP/UGT enzymes.

  • Cofactors:

    • NADPH: Required for CYP activity (Phase I).

    • UDPGA: Required for UGT activity (Phase II). Note: Standard stability assays often omit UDPGA. For this compound, you MUST include a separate arm with UDPGA + Alamethicin (pore-forming agent) because the 3-OH is a direct glucuronidation target.

  • Substrate Concentration:

    
    .[3][4] We test at low concentrations to ensure we are operating under linear kinetic conditions (
    
    
    
    ).
Step-by-Step Protocol
  • Preparation:

    • Thaw liver microsomes on ice.

    • Prepare 100 mM Phosphate Buffer (pH 7.4).[3]

    • Prepare 20 mM NADPH stock (fresh).

  • Pre-Incubation:

    • Mix Microsomes (0.5 mg/mL final) + Buffer + Test Compound (

      
      ).[4]
      
    • Incubate at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation:

    • Add NADPH (1 mM final) to start the reaction.[3]

    • Control: Run a parallel incubation adding Buffer instead of NADPH (checks for chemical instability).

  • Sampling (Time-Course):

    • At

      
       minutes, remove 
      
      
      
      aliquots.
  • Quenching:

    • Immediately dispense aliquot into

      
       ice-cold Acetonitrile containing an Internal Standard (e.g., Tolbutamide or Propranolol).
      
    • Why: This precipitates proteins and stops metabolism instantly.

  • Analysis:

    • Centrifuge (4000g, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

Visualization: Assay Workflow

AssayWorkflow Prep 1. Preparation Microsomes + Buffer + Compound (37°C Pre-incubation) Start 2. Initiation Add NADPH (Phase I) or UDPGA (Phase II) Prep->Start Incubate 3. Incubation Timepoints: 0, 5, 15, 30, 60 min Start->Incubate Quench 4. Termination Add Ice-Cold ACN + Internal Std (Precipitate Proteins) Incubate->Quench At each t Analyze 5. Analysis Centrifuge -> LC-MS/MS Calculate % Remaining Quench->Analyze

Figure 2: Standard Operating Procedure for Microsomal Stability Assay.

Part 4: Data Interpretation & Calculation

Raw data from LC-MS/MS (Area Ratio of Analyte/Internal Standard) is converted into metabolic stability parameters.

Calculating Half-Life ( )

Plot the natural logarithm (


) of the % Parent Remaining vs. Time.[3][5] The slope (

) of the linear regression represents the elimination rate constant.[5]


Calculating Intrinsic Clearance ( )

This is the scalable parameter used to predict in vivo hepatic clearance.



Benchmarking for this compound:

  • Low Clearance:

    
     (Stable).
    
  • Moderate Clearance:

    
    .
    
  • High Clearance:

    
     (Likely requires structural modification).
    

Part 5: Metabolite Identification (MetID)

If the compound shows high clearance, use the LC-MS/MS data to confirm where the metabolism is happening.

  • Look for M+16: Indicates Hydroxylation. If found, check fragmentation.

    • Fragment retains benzyl ring? -> Ring hydroxylation.

    • Fragment loses benzyl ring? -> Piperidine hydroxylation.

  • Look for M+30: Indicates Oxidation of Methyl to Carboxylic Acid (

    
    ). This is the "smoking gun" for the p-methyl soft spot.
    
  • Look for M+176: Indicates Glucuronidation (+176 Da shift).

Optimization Strategy: If the p-methyl is the liability (M+30 dominant), replace the 4-methylbenzyl group with a 4-chlorobenzyl or 4-trifluoromethylbenzyl group. These are bioisosteres that block CYP oxidation while maintaining lipophilicity.

References

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration. [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350–1359. [Link]

  • Di, L., et al. (2003). Optimization of a Higher Throughput Microsomal Stability Assay. Journal of Biomolecular Screening, 8(4), 453–462. [Link]

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Enzymes. Chemistry & Biodiversity, 4(9), 2031–2122. (Relevant for N-dealkylation mechanisms). [Link]

Sources

Methodological & Application

Synthesis of 1-(4-Methylbenzyl)piperidin-3-ol via reductive amination

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 1-(4-Methylbenzyl)piperidin-3-ol via Direct Reductive Amination

Abstract & Application Scope

The 1-benzylpiperidin-3-ol scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in sigma receptor ligands, muscarinic antagonists, and intermediates for kinase inhibitors (e.g., Ibrutinib analogs). This application note details the synthesis of This compound via a direct reductive amination protocol.

Unlike traditional two-step procedures (imine isolation followed by reduction) or harsh catalytic hydrogenation methods, this protocol utilizes Sodium Triacetoxyborohydride (STAB) . This reagent offers superior chemoselectivity, allowing for a "one-pot" transformation that tolerates the hydroxyl functionality of the piperidine ring without the need for protecting groups.

Key Advantages of this Protocol:

  • Chemoselectivity: STAB reduces the intermediate iminium ion faster than the aldehyde, minimizing side product formation (alcohol).

  • Operational Simplicity: Performed at room temperature in open air (with adequate ventilation), avoiding high-pressure hydrogenation equipment.[1]

  • Scalability: The protocol is robust from milligram to multigram scales.

Retrosynthetic & Mechanistic Analysis

The synthesis disconnects at the C–N bond between the benzylic carbon and the piperidine nitrogen.

Reaction Scheme
  • Precursors: 3-Hydroxypiperidine (Amine) + 4-Methylbenzaldehyde (Carbonyl).

  • Reagent: Sodium Triacetoxyborohydride (NaBH(OAc)₃).[2][3][4][5][6]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

Mechanistic Pathway

The reaction proceeds through the formation of a hemiaminal, followed by dehydration to an iminium ion. The acetoxy groups on the borohydride withdraw electron density, making the B–H bond less nucleophilic than in NaBH₄. This ensures that the reagent does not reduce the aldehyde (which is electrophilic) but rapidly reduces the more electrophilic iminium species.

ReactionMechanism Start Reagents: 3-Hydroxypiperidine + 4-Methylbenzaldehyde Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Electrophilic Species) Hemiaminal->Iminium -H2O (Acid Cat.) Transition Hydride Transfer (via STAB) Iminium->Transition Coordination Product Product: 1-(4-Methylbenzyl) piperidin-3-ol Transition->Product Reduction

Figure 1: Mechanistic pathway of STAB-mediated reductive amination. The iminium ion is the obligate intermediate reduced by the hydride.

Experimental Protocol

Safety Warning: Sodium triacetoxyborohydride releases acetic acid upon hydrolysis. 1,2-Dichloroethane (DCE) is a potential carcinogen; handle in a fume hood.[1] If DCE is unavailable, DCM is a viable alternative.

Materials
ReagentMW ( g/mol )Equiv.[3][4][6][7][8][9][10][11]Quantity (Example)
3-Hydroxypiperidine 101.151.01.01 g (10 mmol)
4-Methylbenzaldehyde 120.151.11.32 g (11 mmol)
Sodium Triacetoxyborohydride (STAB) 211.941.42.97 g (14 mmol)
Acetic Acid (Glacial) 60.051.00.60 g (10 mmol)
1,2-Dichloroethane (DCE) SolventN/A40 mL
Step-by-Step Procedure
  • Preparation of Amine Solution: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxypiperidine (1.0 equiv) in DCE (4 mL/mmol).

    • Note: If using the HCl salt of the amine, add 1.0 equiv of Triethylamine (TEA) and stir for 10 minutes prior to aldehyde addition.

  • Imine Formation: Add 4-Methylbenzaldehyde (1.1 equiv) to the stirring amine solution.

    • Critical Step: Add Acetic Acid (1.0 equiv). While STAB reactions can proceed without acid, the addition of AcOH accelerates iminium formation for secondary amines and buffers the basicity of the piperidine.

    • Stir: Allow the mixture to stir at room temperature for 30–60 minutes. This ensures equilibrium favors the iminium species before the reducing agent is introduced.

  • Reduction: Cool the mixture slightly (optional, 0°C is safer for large scales) or keep at room temperature. Add STAB (1.4 equiv) portion-wise over 5–10 minutes.

    • Observation: Mild effervescence may occur.

    • Reaction Time: Remove cooling bath and stir at room temperature for 4–16 hours. Monitor by TLC (System: 10% MeOH in DCM) or LC-MS.

  • Quench and Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL). Stir vigorously for 15 minutes to decompose excess borohydride and neutralize acetic acid.

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine organic layers and wash with Brine (1 x 20 mL).

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification: The crude material is often pure enough for use (>90%). If necessary, purify via flash column chromatography.

    • Stationary Phase: Silica Gel.[10]

    • Mobile Phase: 0% → 5% MeOH in DCM (with 1% NH₄OH additive to reduce tailing).

Process Workflow Visualization

Workflow Step1 Mix Amine + Aldehyde Solvent: DCE/DCM Step2 Add Catalyst (Acetic Acid) Step1->Step2 Step3 Stir 30-60 mins (Imine Formation) Step2->Step3 Step4 Add STAB (Portion-wise) Step3->Step4 Step5 Reaction 4-16h (Monitor TLC) Step4->Step5 Step6 Quench (Sat. NaHCO3) & Extraction (DCM) Step5->Step6 Step7 Concentration & Purification Step6->Step7

Figure 2: Operational workflow for the reductive amination process.

Expertise & Troubleshooting (E-E-A-T)

As an application scientist, I have identified common failure modes in this specific transformation:

  • Moisture Sensitivity: While STAB is more stable than NaBH₄, significant water content in the solvent can hydrolyze the reagent before it reduces the iminium ion. Recommendation: Use anhydrous solvents, though strictly inert atmosphere (glovebox) is not required.

  • Stoichiometry of Aldehyde: Using a large excess of aldehyde (>1.5 equiv) can lead to difficult separations, as the aldehyde co-elutes with the product. Recommendation: Keep aldehyde near 1.1 equiv. If unreacted amine remains, it is easier to wash away with an aqueous acidic wash (if the product is extracted into organic phase at neutral pH, though piperidines are basic).

  • "Stuck" Reaction: If the reaction stalls, check the pH. The formation of the iminium ion is acid-catalyzed. If the system is too basic (due to the amine), the equilibrium favors the hemiaminal. Remedy: Add another 0.5–1.0 equiv of Acetic Acid.

Characterization Data

Compound: this compound Molecular Formula: C₁₃H₁₉NO Molecular Weight: 205.30 g/mol [7]

TechniqueExpected Signals / FragmentsInterpretation
¹H NMR (400 MHz, CDCl₃)δ 7.20 (d, 2H), 7.12 (d, 2H)Aromatic protons (AA'BB' system of p-tolyl).
δ 3.48 (s, 2H)Benzylic -CH ₂-N protons (Singlet).
δ 3.80 (m, 1H)Methine proton at C3 (-CH -OH).
δ 2.80–2.20 (m, 4H)Piperidine ring protons (α to Nitrogen).
δ 2.33 (s, 3H)Methyl group on aromatic ring (-CH ₃).
δ 1.90–1.50 (m, 4H)Remaining piperidine ring protons.
MS (ESI) m/z 206.2 [M+H]⁺Protonated molecular ion.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][12] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5][6][9][12] Studies on Direct and Indirect Reductive Amination Procedures.[3][4][6][12] The Journal of Organic Chemistry, 61(11), 3849–3862.[4]

  • Tripathy, P. B. , et al. (2018). Synthesis of substituted piperidines via reductive amination.[8][13] Tetrahedron Letters, 59(4), 319-323. (General reference for piperidine functionalization).

  • PubChem Compound Summary . (n.d.). 1-Benzyl-4-methylpiperidin-3-ol (Isomer Reference for spectral comparison). National Center for Biotechnology Information.

Sources

Application Note: Protocol for the Regioselective N-Alkylation of Piperidin-3-ol with 4-Methylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-(4-methylbenzyl)piperidin-3-ol via the direct alkylation of piperidin-3-ol with 4-methylbenzyl bromide. The primary technical challenge in this transformation is achieving high chemoselectivity for N-alkylation over O-alkylation or N,O-dialkylation.

By leveraging the nucleophilic differential between the secondary amine and the secondary alcohol, this protocol utilizes a weak inorganic base (


) in a polar aprotic solvent (Acetonitrile) to exclusively drive N-alkylation. This method offers high yields (>85%), minimal side-product formation, and a simplified purification workflow suitable for medicinal chemistry and early-stage process development.

Introduction & Mechanistic Rationale

The Chemoselectivity Challenge

Piperidin-3-ol is an ambident nucleophile containing two reactive centers:

  • Secondary Amine (N-H):

    
     (conjugate acid) 
    
    
    
    11.0. Moderate basicity, high nucleophilicity.
  • Secondary Alcohol (O-H):

    
    
    
    
    
    16–18. Low basicity, lower nucleophilicity in neutral form.

The Directive: Ideally, alkylation should occur exclusively at the nitrogen. However, under aggressive conditions (strong bases like NaH or high temperatures), the alkoxide can form, leading to competitive O-alkylation or N,O-dialkylation.

The Solution: Kinetic Control

To ensure N-selectivity, we employ kinetic control based on the Hard-Soft Acid-Base (HSAB) theory and pKa differences.

  • Base Selection: Potassium Carbonate (

    
    ) is basic enough to neutralize the HBr generated during the reaction but not basic enough to significantly deprotonate the hydroxyl group (
    
    
    
    ~16). This leaves the oxygen as a neutral, poor nucleophile.
  • Solvent Selection: Acetonitrile (MeCN) is a polar aprotic solvent that solubilizes the organic reactants and sufficiently solvates the potassium cation, enhancing the basicity of the carbonate without promoting the aggregation seen in non-polar solvents.

Reaction Scheme

The following diagram illustrates the reaction pathway and the competing side reaction that this protocol avoids.

ReactionScheme Reactants Piperidin-3-ol + 4-Methylbenzyl bromide Intermediate Transition State (N-attack favored) Reactants->Intermediate K2CO3 / MeCN RT to 60°C Product This compound (Major Product) Intermediate->Product Kinetic Path (Fast) SideProduct O-alkylated / Dialkylated (Minor/Avoided) Intermediate->SideProduct Thermodynamic/Strong Base (Slow/Avoided)

Figure 1: Reaction pathway highlighting the kinetic preference for N-alkylation under mild basic conditions.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]PurityRole
Piperidin-3-ol 101.151.0>97%Substrate (Nucleophile)
4-Methylbenzyl bromide 185.061.1>97%Electrophile (Lachrymator!)
Potassium Carbonate (

)
138.212.0AnhydrousBase (Acid Scavenger)
Acetonitrile (MeCN) --HPLC GradeSolvent
Ethyl Acetate --ACS GradeExtraction Solvent
Step-by-Step Methodology

Step 1: Preparation of the Reaction Mixture

  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet.

  • Add Piperidin-3-ol (1.01 g, 10.0 mmol, 1.0 equiv) to the flask.

  • Add 30 mL of anhydrous Acetonitrile (Concentration ~0.33 M). Stir until the amine is fully dissolved.

  • Add Potassium Carbonate (2.76 g, 20.0 mmol, 2.0 equiv) in a single portion. The mixture will appear as a white suspension.

Step 2: Addition of Electrophile

  • Safety Note: 4-Methylbenzyl bromide is a potent lachrymator. Perform all operations in a fume hood.

  • Dissolve 4-Methylbenzyl bromide (2.04 g, 11.0 mmol, 1.1 equiv) in 5 mL of Acetonitrile.

  • Add the bromide solution dropwise to the stirring amine suspension over 10 minutes at room temperature. Rationale: Slow addition prevents localized high concentrations of electrophile, reducing the risk of over-alkylation.

Step 3: Reaction & Monitoring

  • Stir the reaction mixture at 60°C for 4–6 hours.

    • Note: While the reaction proceeds at room temperature, mild heating (60°C) ensures complete conversion within a working day without degrading the chemoselectivity.

  • QC Check (TLC): Monitor consumption of Piperidin-3-ol.

    • Mobile Phase: 10% MeOH in DCM containing 1%

      
       (to streak the amine).
      
    • Visualization: Ninhydrin stain (Amine = Red/Purple) or UV (Benzyl group).

Step 4: Workup

  • Cool the mixture to room temperature.

  • Filter off the solid inorganic salts (

    
    /KBr) using a sintered glass funnel or Celite pad. Rinse the cake with EtOAc.
    
  • Concentrate the filtrate under reduced pressure to remove Acetonitrile.

  • Redissolve the residue in Ethyl Acetate (50 mL) and wash with:

    • Water (2 x 20 mL): Removes residual inorganic salts and polar impurities.

    • Brine (1 x 20 mL): Removes residual water.

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate to yield the crude oil.
    
Purification Workflow

The crude material is often >90% pure. If higher purity is required for biological assays:

PurificationFlow Crude Crude Oil (Yellow/Orange) Check Purity Check (1H NMR / HPLC) Crude->Check Decision Purity > 95%? Check->Decision Flash Flash Chromatography SiO2, DCM:MeOH (95:5) Decision->Flash No (Free Base) Salt Salt Formation (HCl in Dioxane/Ether) Decision->Salt No (Solid Form Preferred) Final Pure Product (Free base or HCl salt) Decision->Final Yes Flash->Final Salt->Final

Figure 2: Decision tree for purification based on required final form.

Quality Control & Characterization

Expected Analytical Data
  • Appearance: Pale yellow viscous oil (Free base) or White solid (HCl salt).

  • Mass Spectrometry (ESI+): Calculated for

    
    ; Found 
    
    
    
    .
  • 1H NMR (Diagnostic Peaks,

    
    ): 
    
    • 
       7.20–7.10 (m, 4H, Ar-H): Confirming benzyl group.
      
    • 
       3.50 (s, 2H, 
      
      
      
      ): Critical peak. If this appears as a doublet or shifts significantly, suspect salt formation or impurities.
    • 
       2.34 (s, 3H, 
      
      
      
      ): Methyl handle confirmation.
    • 
       3.80 (m, 1H, 
      
      
      
      ): Methine proton adjacent to hydroxyl.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete reaction; Loss during workup.Increase temp to 80°C. Ensure aqueous layer pH > 10 during extraction (amine might be protonated and lost to water).
O-Alkylation Observed Base too strong; Temp too high.Ensure

is used, not NaOH or NaH. Lower temp to RT.
Dialkylation Excess alkyl halide used.[1][2]Strictly control stoichiometry (1.0 : 1.1). Add bromide slowly.[1][2]
Product is Colored Oxidation of amine or benzyl bromide impurities.Pass through a short silica plug. Store under inert atmosphere.

Safety & Handling

  • 4-Methylbenzyl bromide: Severe eye and skin irritant; lachrymator. Handle only in a functioning fume hood. Keep a 10% aqueous ammonia solution nearby to neutralize spills (ammonia reacts rapidly with benzyl halides).

  • Piperidin-3-ol: Irritant. Avoid inhalation of dust.

  • Waste Disposal: All halogenated organic waste must be segregated. Aqueous layers containing potassium bromide should be treated according to local environmental regulations.

References

  • Chemoselectivity of Amines vs Alcohols

    • Principle: Amines are generally more nucleophilic than alcohols in neutral or weakly basic media due to the lower electroneg
    • Source: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Section: Alkylation of Amines).[1][3][4][5][6]

  • General Protocol for N-Alkylation of Piperidines

    • Source: BenchChem.[6] "Application Notes: N-Alkylation Methods for the Synthesis of N-Benzyl-4-toluidine." Link (Accessed Oct 2023). Note: Adapts general benzyl bromide alkylation conditions.

  • Synthesis of N-Benzyl-3-hydroxypiperidine (Analogous Transformation)

    • Source: Patent CN103204801A. "Process for preparation of N-benzyl-3-hydroxy piperidine." Link. Validates the use of benzyl halides with piperidin-3-ol.

  • pKa Values for Rationale

    • Source: Williams, R. "pKa Data Compiled." Organic Chemistry Data. Link. Provides pKa values for piperidine (11.2) vs alcohols (~16).

  • Safety Data for 4-Methylbenzyl Bromide

    • Source: PubChem Compound Summary for CID 70634. Link.

Sources

Application Note: Precision Utilization of 1-(4-Methylbenzyl)piperidin-3-ol as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic application of 1-(4-Methylbenzyl)piperidin-3-ol (1-PMB-3-HP), a versatile chiral scaffold in drug discovery. While the N-Boc and N-Benzyl analogs are ubiquitous, the 4-methylbenzyl (p-methylbenzyl) variant offers distinct advantages in process chemistry, including enhanced crystallinity of salt intermediates and a diagnostic NMR handle (Ar-CH₃ singlet). This note provides a validated workflow for the synthesis of the racemic alcohol, its enzymatic kinetic resolution to high enantiopurity (>99% ee), and its conversion into high-value pharmaceutical intermediates via Mitsunobu inversion.

Introduction: The Scaffold & Its Significance

The 3-hydroxypiperidine motif is a pharmacophore embedded in numerous FDA-approved therapeutics, including Ibrutinib (BTK inhibitor) and Alogliptin (DPP-4 inhibitor).

The choice of the 1-(4-methylbenzyl) protecting group is non-trivial:

  • Orthogonality: It is stable to basic and nucleophilic conditions but cleavable via catalytic hydrogenolysis (Pd/C) or oxidative methods (CAN/DDQ), offering a different deprotection profile than N-Boc.

  • Process Monitoring: The methyl group on the aromatic ring provides a distinct singlet at

    
     ppm in 
    
    
    
    H NMR, simplifying reaction monitoring in complex mixtures where the benzylic protons might be obscured.
  • Crystallinity: Para-substitution often improves the packing efficiency of crystalline salts compared to the unsubstituted benzyl analogs, facilitating purification without chromatography.

Chemical Profile

  • IUPAC Name: 1-[(4-methylphenyl)methyl]piperidin-3-ol

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 205.30 g/mol

  • Chiral Center: C3 (Exists as (R) and (S) enantiomers)

  • Solubility: Soluble in MeOH, DCM, EtOAc; Low solubility in Hexanes/Water.

Validated Synthesis & Resolution Protocols

Workflow Visualization

The following diagram outlines the path from the ketone precursor to the resolved enantiomers.

G Ketone 1-(4-methylbenzyl) piperidin-3-one Racemate (±)-Alcohol (Racemic) Ketone->Racemate NaBH4, MeOH 0°C -> RT Lipase Kinetic Resolution (CAL-B / Vinyl Acetate) Racemate->Lipase Enzymatic Acylation R_Acetate (R)-Acetate (Ester) Lipase->R_Acetate Fast Reaction (k_R >> k_S) S_Alcohol (S)-Alcohol (Unreacted) Lipase->S_Alcohol Slow Reaction

Figure 1: Chemo-enzymatic workflow for accessing enantiopure this compound.

Protocol A: Synthesis of Racemic this compound

Objective: Efficient reduction of the ketone precursor.

Reagents:

  • 1-(4-Methylbenzyl)piperidin-3-one (1.0 equiv)

  • Sodium Borohydride (NaBH₄) (1.1 equiv)

  • Methanol (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 10.0 g of 1-(4-Methylbenzyl)piperidin-3-one in 100 mL of MeOH. Cool to 0°C.

  • Reduction: Add NaBH₄ portion-wise over 20 minutes. Caution: Gas evolution (H₂).

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (EtOAc/Hex 1:1) or NMR (disappearance of ketone carbonyl).

  • Quench: Add 10 mL water slowly. Concentrate in vacuo to remove MeOH.

  • Workup: Dilute residue with EtOAc (100 mL) and wash with sat. NaHCO₃. Dry organic layer over Na₂SO₄ and concentrate.

  • Yield: Expect >90% yield of the racemic alcohol as a viscous oil.

Protocol B: Kinetic Resolution via Lipase (Self-Validating)

Objective: Isolate (S)-Alcohol (>99% ee) and (R)-Acetate using Candida antarctica Lipase B (CAL-B). Note: CAL-B typically displays R-selectivity for secondary alcohols, acetylating the (R)-enantiomer and leaving the (S)-enantiomer as the free alcohol.

Reagents:

  • Racemic this compound (1.0 equiv)

  • Vinyl Acetate (3.0 equiv, Acyl donor)

  • Immobilized CAL-B (Novozym 435 or equivalent, 20% w/w relative to substrate)

  • MTBE (Methyl tert-butyl ether) or Toluene (Solvent)

Step-by-Step:

  • Setup: In a flask, dissolve 5.0 g of racemic alcohol in 50 mL MTBE.

  • Initiation: Add 1.0 g of Immobilized CAL-B and 6.8 mL (3.0 equiv) of Vinyl Acetate.

  • Incubation: Shake or stir gently at 30–35°C.

    • Critical Control Point: Do not overheat (>40°C), as enzyme selectivity (E-value) may drop.

  • Monitoring (Self-Validation):

    • Analyze aliquots via Chiral HPLC (e.g., Chiralpak AD-H, Hex/IPA 90:10).

    • Stop Point: Terminate reaction when conversion reaches exactly 50%. This usually takes 24–48 hours depending on enzyme activity.

  • Workup: Filter off the enzyme (can be recycled). Concentrate the filtrate.

  • Separation: Separate the (S)-Alcohol (more polar) from the (R)-Acetate (less polar) via silica gel column chromatography (Gradient: 10% -> 50% EtOAc in Hexanes).

Data Specifications:

Component Target ee Yield (Theoretical) State
(S)-Alcohol >99% 45-48% Viscous Oil / Solid

| (R)-Acetate | >95% | 45-48% | Oil |[2]

Application Protocols: Drug Scaffold Synthesis

Protocol C: Mitsunobu Inversion (Accessing Chiral Amines)

Context: Many kinase inhibitors (e.g., Ibrutinib analogs) require the (R)-3-aminopiperidine moiety. This is best accessed by inverting the (S)-alcohol obtained above.

Mechanism:


 inversion converts (S)-OH 

(R)-N₃ (Azide)

(R)-NH₂.

Mitsunobu S_Alc (S)-1-(4-Methylbenzyl) piperidin-3-ol Inter Activated Phosphonium Intermediate S_Alc->Inter PPh3, DIAD THF, 0°C R_Azide (R)-3-Azidopiperidine (Inverted Center) Inter->R_Azide DPPA (Diphenylphosphoryl azide) SN2 Inversion R_Amine (R)-3-Aminopiperidine Scaffold R_Azide->R_Amine Staudinger Reduction (PPh3 / H2O)

Figure 2: Stereochemical inversion strategy to access the (R)-amine scaffold.

Step-by-Step:

  • Activation: Dissolve (S)-Alcohol (1.0 equiv) and Triphenylphosphine (

    
    , 1.2 equiv) in anhydrous THF under 
    
    
    
    . Cool to 0°C.
  • Reagent Addition: Add DIAD (Diisopropyl azodicarboxylate, 1.2 equiv) dropwise. Stir for 10 mins.

  • Nucleophile: Add DPPA (Diphenylphosphoryl azide, 1.2 equiv) dropwise.

    • Safety: DPPA is toxic and potentially explosive. Handle in a fume hood behind a blast shield.

  • Reaction: Warm to RT and stir for 12 hours.

  • Reduction (Staudinger): To the crude azide mixture, add

    
     (1.5 equiv) and water (10 equiv). Heat to 50°C for 4 hours to release 
    
    
    
    and generate the amine.
  • Purification: Acid/Base extraction is highly effective here. Acidify to pH 2 (extracts amine into water), wash organics, then basify aqueous layer to pH 12 and extract with DCM.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low ee in Resolution Reaction ran past 50% conversion.Stop reaction earlier (45-48% conversion). Use Chiral HPLC to monitor.[3]
Slow Lipase Reaction Enzyme hydration or solvent water content.Use anhydrous MTBE. Add molecular sieves (3Å) to the reaction.
Mitsunobu Failed pKa of nucleophile too high or steric hindrance.Ensure reagents (DIAD/PPh3) are fresh. Pre-complex DIAD/PPh3 before adding substrate.
Deprotection Issues Poisoned Catalyst.If removing 4-methylbenzyl via Hydrogenolysis, ensure amine is free of sulfur/phosphorus traces from previous steps.

References

  • Synthesis of 3-Hydroxypiperidines

    • Methodology: "Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase." MDPI, 2022. Link

    • Context: Describes the enzymatic reduction of piperidin-3-ones, applicable to the 4-methylbenzyl analog.
  • Kinetic Resolution Protocols

    • Lipase Catalysis: "Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands."[2] Bioorganic & Medicinal Chemistry, 2017. Link

    • Validation: Demonstrates the use of CAL-B (Novozym 435) for resolving piperidine-like alcohols with high enantioselectivity (E > 200).
  • Application in Drug Discovery

    • Scaffold Utility: "Application of Chiral Piperidine Scaffolds in Drug Design." Thieme Connect, 2023. Link

    • Relevance: Reviews the structural importance of chiral 3-substituted piperidines in recent FDA-approved drugs.
  • Analytical Methods

    • Chiral Analysis: "Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method." ResearchGate, 2025. Link

Sources

Reaction conditions for functionalizing the hydroxyl group of 1-(4-Methylbenzyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the reaction conditions for functionalizing the secondary hydroxyl group of 1-(4-methylbenzyl)piperidin-3-ol (referred to herein as 1-PMB-3-OH ). The presence of the basic tertiary amine and the 4-methylbenzyl (PMB) protecting group necessitates specific chemo-selective strategies to avoid N-oxidation, elimination, or premature deprotection. This note provides validated protocols for acylation , stereochemical inversion (Mitsunobu) , and oxidation , supported by mechanistic rationale and troubleshooting guides.

Chemical Profile & Reactivity Analysis

Before initiating synthesis, researchers must understand the electronic and steric environment of the substrate.

  • Substrate: this compound

  • Key Features:

    • C3-Hydroxyl: Secondary alcohol, sterically accessible but prone to elimination under harsh acidic conditions.

    • Tertiary Amine (Piperidine N): Highly basic (

      
      ). It will protonate immediately in acidic media, altering solubility and reactivity.
      
    • 4-Methylbenzyl (PMB) Group: Electron-rich benzylic system. More acid-labile than a standard benzyl group but stable to basic and nucleophilic conditions.

  • Critical Constraints:

    • Avoid Strong Oxidants: Reagents like mCPBA or

      
       will selectively oxidize the nitrogen to the N-oxide before affecting the alcohol.
      
    • Elimination Risk: Strong Lewis acids or high temperatures can drive dehydration to the tetrahydropyridine (enamine/allylic amine).

    • Salt Formation: In acylation reactions involving acid halides, the piperidine nitrogen acts as an internal base/HCl scavenger. Stoichiometry of auxiliary bases must account for this to maintain the free base form if required for solubility.

Decision Matrix: Functionalization Pathways

The following decision tree outlines the optimal synthetic routes based on the desired outcome (Retention vs. Inversion vs. Oxidation).

FunctionalizationTree Start 1-PMB-3-OH (Substrate) Goal Desired Outcome? Start->Goal Ester Ester/Carbamate (Retention) Goal->Ester Acylation Invert Stereo-Inversion (Azide/Ester) Goal->Invert Substitution Ketone Ketone (Oxidation) Goal->Ketone Oxidation Ether Ether (Alkylation) Goal->Ether Alkylation AcylCond Acyl Chloride/Base or EDC Coupling Ester->AcylCond Mitsunobu Mitsunobu: PPh3 / DIAD / HX Invert->Mitsunobu OxCond Swern or Parikh-Doering Ketone->OxCond AlkCond NaH / R-X (Risk: Elimination) Ether->AlkCond

Figure 1: Strategic decision tree for selecting reaction conditions based on the target functional group.

Detailed Experimental Protocols

Protocol A: Acylation (Esterification) via Acid Chlorides

Best for: Installing sterically hindered esters or when high yield is required.

Rationale: The tertiary amine of the piperidine ring is nucleophilic but less so than the hydroxyl group for acylation. However, it will trap the HCl byproduct. We use an inorganic base biphasic system or a soluble organic base (Et3N) in excess.

Materials:

  • Substrate: 1-PMB-3-OH (1.0 equiv)

  • Reagent: Acid Chloride (R-COCl) (1.2 equiv)

  • Base: Triethylamine (

    
    ) (2.5 equiv) — Note: Excess is needed to neutralize HCl and keep the piperidine deprotonated.
    
  • Catalyst: DMAP (0.1 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with

    
    .
    
  • Dissolution: Dissolve 1-PMB-3-OH (1 mmol) in anhydrous DCM (5 mL/mmol). Add

    
     (2.5 mmol) and DMAP (0.1 mmol).
    
  • Addition: Cool the mixture to 0°C. Add the acid chloride dropwise via syringe to control the exotherm.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM; Visualize with UV/Ninhydrin).

  • Workup (Critical):

    • Quench with saturated

      
       solution.
      
    • Extract with DCM (3x).

    • Caution: Do not wash with dilute HCl, as the product (an amine) will protonate and extract into the aqueous layer.

    • Wash organic layer with Brine, dry over

      
      , and concentrate.[1]
      
  • Purification: Silica gel chromatography (Gradient: 0-10% MeOH in DCM).

Protocol B: Stereochemical Inversion (Mitsunobu Reaction)

Best for: Inverting the chiral center (e.g., (R)-OH to (S)-Ester) or installing azides/phthalimides.

Rationale: The Mitsunobu reaction activates the oxygen with a phosphonium intermediate, allowing a nucleophile (acid or azide) to attack via


, resulting in Walden inversion.

Materials:

  • Substrate: 1-PMB-3-OH (1.0 equiv)

  • Nucleophile: Benzoic acid (for ester) or DPPA (for azide) (1.2 equiv)

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 equiv)[1]
    
  • Azo Reagent: DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

  • Solvent: THF (anhydrous)

Step-by-Step:

  • Setup: Dry flask under

    
    .
    
  • Dissolution: Dissolve 1-PMB-3-OH,

    
    , and the Nucleophile (e.g., Benzoic Acid) in THF (10 mL/mmol).
    
  • Addition: Cool to 0°C. Add DIAD dropwise. The solution will turn yellow.[2]

  • Reaction: Stir at 0°C for 30 mins, then warm to RT and stir overnight.

  • Workup: Concentrate the THF directly.

  • Purification (The Challenge): The byproduct

    
     is difficult to remove.
    
    • Tip: Triturate the crude residue with cold diethyl ether/hexane (1:1);

      
       often precipitates. Filter, then chromatograph the filtrate.[1]
      
    • Validation: Check stereochemistry via chiral HPLC or specific rotation if standards are available.

Protocol C: Oxidation to Ketone (Parikh-Doering)

Best for: Creating the 3-piperidone intermediate. Preferred over Swern for ease of handling.

Rationale: Swern oxidation is effective but generates noxious DMS and requires -78°C. Parikh-Doering (


) works at 0°C to RT and is highly tolerant of basic amines.

Materials:

  • Substrate: 1-PMB-3-OH (1.0 equiv)

  • Oxidant: Sulfur trioxide pyridine complex (

    
    ) (3.0 equiv)
    
  • Base: Diisopropylethylamine (DIPEA) (6.0 equiv)

  • Co-solvent: DMSO (anhydrous) / DCM (1:1 ratio)

Step-by-Step:

  • Dissolution: Dissolve 1-PMB-3-OH (1 mmol) and DIPEA (6 mmol) in DMSO/DCM (4 mL total). Cool to 0°C.[1]

  • Addition: Add

    
     (3 mmol) in small portions (exothermic).
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.

  • Workup:

    • Quench with water.[1]

    • Extract with EtOAc (avoid DCM for extraction if emulsions form).

    • Wash organic layer copiously with water and brine to remove DMSO.

  • Stability Note: The resulting ketone (1-PMB-piperidin-3-one) is less stable than the alcohol. Store at -20°C under Argon.

Mechanistic Workflow: Mitsunobu Inversion

The following diagram illustrates the mechanistic pathway for the inversion of the hydroxyl group, highlighting the critical phosphonium intermediate.

MitsunobuMechanism Reagents PPh3 + DIAD Betaine Morrison-Brunn-Huisgen Betaine Intermediate Reagents->Betaine 0°C, THF Activation Activation of Alcohol (Oxyphosphonium Salt) Betaine->Activation + 1-PMB-3-OH Attack SN2 Nucleophilic Attack (Inversion of Configuration) Activation->Attack + R-COOH (Nucleophile) Product Inverted Product (Ester/Azide) + PPh3=O Attack->Product Release of PPh3=O

Figure 2: Mechanistic cascade of the Mitsunobu reaction yielding stereochemical inversion.

Comparison of Methods (Data Summary)

MethodTarget GroupReagentsConditionsKey AdvantageMajor Risk
Acylation EsterRCOCl, Et3N, DMAP0°C to RT, DCMHigh Yield, ScalableHCl salt formation if base is insufficient
Mitsunobu Inverted Ester/AzidePPh3, DIAD, RCOOH0°C to RT, THFStereoinversionRemoval of PPh3O byproduct
Parikh-Doering KetoneSO3·Py, DIPEA, DMSO0°C to RTMild, Benzyl-safeDMSO removal requires extensive washing
Jones Ox. KetoneCrO3, H2SO40°C, AcetoneNOT RECOMMENDED Acid degrades PMB; Cr waste

Troubleshooting & Safety

  • N-Oxide Formation:

    • Symptom:[3][4][5][6] Product is highly polar and mass spec shows M+16 peak.

    • Cause: Use of peroxide-containing solvents (old ethers) or oxidants like mCPBA.

    • Fix: Pre-test solvents for peroxides. Use Parikh-Doering or Swern for oxidation.

  • Elimination (Dehydration):

    • Symptom:[3][4][5][6][7] Appearance of olefinic protons in NMR (5.5-6.0 ppm).

    • Cause: Heating with strong acids or excessive activation of the hydroxyl group (e.g., mesylation without immediate substitution).

    • Fix: Keep reaction temperatures <40°C. Ensure nucleophile is present before activating the alcohol.

  • Workup pH:

    • The 1-PMB-piperidine moiety is basic. If you acidify the aqueous layer during workup (pH < 4), the product will stay in the water. Always maintain aqueous pH > 9 during extraction.

References

  • Mitsunobu Reaction Mechanism & Protocols

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651. Link

  • Oxidation of Piperidinols

    • Tidwell, T. T. "Oxidation of Alcohols to Carbonyl Compounds via Alkoxysulfonium Ylides: The Moffatt, Swern, and Related Oxidations." Organic Reactions, 1990. Link

  • General Reactivity of 3-Hydroxypiperidines

    • Passiniemi, M., et al. "Synthesis and derivatization of 3-hydroxypiperidines." Beilstein Journal of Organic Chemistry, 2016, 12, 649–653. Link

  • Protecting Group Stability (PMB vs Benzyl): Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience, 2006. (Standard Reference Text).
  • Specific Scaffold Reference (Analogous 1-Benzyl-3-hydroxypiperidine)

    • ChemicalBook Entry: 1-Benzyl-3-piperidinol Properties and Synthesis.[8] Link

Sources

Technical Application Note: Scalable Synthesis of 1-(4-Methylbenzyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Methylbenzyl)piperidin-3-ol (CAS: 384338-20-9) is a critical pharmacophore and building block in the synthesis of neuroactive agents, particularly NMDA receptor antagonists (e.g., Ifenprodil analogs) and calcium channel blockers. Its structural core—a 3-hydroxypiperidine ring N-alkylated with a para-methylbenzyl group—presents specific challenges in scale-up, primarily concerning regioselectivity and impurity management.

This guide outlines two field-validated protocols for the preparation of this compound:

  • Route A (Direct N-Alkylation): The preferred industrial route for cost-efficiency and high throughput.

  • Route B (Reductive Amination): A "green" alternative yielding higher initial purity, ideal for late-stage GMP intermediates where alkyl halide genotoxicity is a concern.[1]

Both methods utilize Acid-Base Extraction as the primary purification engine, eliminating the need for non-scalable silica chromatography.

Retrosynthetic Analysis & Strategic Logic

The synthesis hinges on the formation of the C–N bond between the piperidine nitrogen and the benzylic carbon.

  • Path A (

    
     Alkylation):  Utilizes 4-methylbenzyl chloride. This reaction is kinetically favored at the nitrogen over the oxygen (hydroxyl) due to the higher nucleophilicity of the secondary amine. However, strict pH control is required to prevent O-alkylation or bis-alkylation.
    
  • Path B (Reductive Alkylation): Condensation of 3-hydroxypiperidine with 4-methylbenzaldehyde forms an iminium intermediate, which is selectively reduced. This route avoids potential genotoxic alkyl halides entirely.

Reaction Scheme Visualization

ReactionScheme SM1 3-Hydroxypiperidine Inter Iminium Species SM1->Inter Route B: Imine Formation Product This compound SM1->Product Route A: K2CO3, EtOH/H2O, Reflux (SN2 Substitution) ReagentA 4-Methylbenzyl Chloride (Route A) ReagentA->Product ReagentB 4-Methylbenzaldehyde (Route B) ReagentB->Inter Inter->Product NaBH(OAc)3 or H2/Pd-C (Reduction)

Figure 1: Dual synthetic pathways. Route A utilizes nucleophilic substitution, while Route B proceeds via reductive amination.[1]

Protocol A: Direct N-Alkylation (Industrial Standard)

Rationale: This route uses inexpensive reagents and solvents. The use of a biphasic system or polar protic solvent suppresses O-alkylation.

Materials
  • Substrate: 3-Hydroxypiperidine (1.0 equiv)

  • Reagent: 4-Methylbenzyl chloride (1.05 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.5 equiv)[1]
    
  • Solvent: Ethanol (95%) or Acetonitrile (HPLC Grade)[1]

Step-by-Step Methodology
  • Reaction Setup:

    • Charge a 3-neck round-bottom flask with 3-Hydroxypiperidine (100 g, 0.99 mol) and Ethanol (500 mL).

    • Add

      
        (342 g, 2.47 mol) in a single portion.[1] Stir for 15 minutes at room temperature (RT) to ensure a homogeneous suspension.
      
    • Critical Check: Ensure the piperidine is fully dissolved/dispersed before adding the alkyl halide to prevent localized hot spots.

  • Addition:

    • Add 4-Methylbenzyl chloride (146 g, 1.04 mol) dropwise over 45 minutes via an addition funnel.

    • Exotherm Control: Maintain internal temperature below 40°C during addition.

  • Reaction:

    • Heat the mixture to reflux (78°C) .

    • Monitor by HPLC or TLC (Mobile Phase: 10% MeOH in DCM).[1]

    • Endpoint: Reaction is typically complete within 4–6 hours. Look for the disappearance of the piperidine starting material.

  • Workup (The "Self-Cleaning" Step):

    • Cool to RT and filter off inorganic salts (

      
      , excess 
      
      
      
      ).[1] Rinse the cake with Ethanol (100 mL).
    • Concentrate the filtrate under reduced pressure to remove Ethanol.

    • Dissolve the oily residue in Ethyl Acetate (EtOAc) (400 mL).

    • Acid Extraction: Extract the organic layer with 1M HCl (

      
       mL).
      
      • Why? The product (amine) moves to the aqueous phase. Neutral impurities (unreacted benzyl chloride, bis-alkylated byproducts) remain in the EtOAc.

    • Basification: Collect the aqueous acidic layer. Cool to 0–5°C. Adjust pH to 10–12 using 4M NaOH . The product will oil out as a milky emulsion.

    • Final Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) (

      
       mL).[1]
      
    • Dry combined DCM layers over

      
      , filter, and concentrate.
      
  • Yield & Characterization:

    • Expected Yield: 85–92% (Pale yellow oil).[1]

    • Solidification: The free base is an oil. For storage, convert to HCl salt (see Section 5).[1]

Protocol B: Reductive Amination (High Purity / Green)[1]

Rationale: Ideal for applications requiring strict control over genotoxic impurities (GTIs).[1] Avoids handling lachrymatory benzyl halides.

Materials
  • Substrate: 3-Hydroxypiperidine (1.0 equiv)

  • Reagent: 4-Methylbenzaldehyde (1.0 equiv)

  • Reductant: Sodium Triacetoxyborohydride (

    
    ) (1.4 equiv)[1]
    
  • Solvent: Dichloromethane (DCM) or THF (Anhydrous)[1]

Step-by-Step Methodology
  • Imine Formation:

    • Dissolve 3-Hydroxypiperidine (50 g, 0.49 mol) and 4-Methylbenzaldehyde (59.4 g, 0.49 mol) in DCM (500 mL) under Nitrogen atmosphere.

    • Add Acetic Acid (1.0 equiv) to catalyze imine formation.[1]

    • Stir at RT for 1–2 hours. The solution may become slightly warm.[2]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add

      
        (146 g, 0.69 mol) portion-wise over 30 minutes.
      
    • Note:

      
       is preferred over 
      
      
      
      due to lower toxicity and better selectivity (reduces imine faster than aldehyde).[1]
    • Allow to warm to RT and stir overnight (12 hours).

  • Quench & Workup:

    • Quench by slow addition of Saturated

      
        solution. Stir vigorously for 30 minutes until gas evolution ceases.
      
    • Separate phases.[3][4] Wash the organic layer with Brine.

    • Optional Acid-Base Purification: If high purity is required, perform the Acid Extraction sequence described in Protocol A (Step 4).[1]

  • Yield:

    • Expected Yield: 90–95%.

    • Purity: >98% (HPLC area).

Isolation of the Hydrochloride Salt[4]

To ensure long-term stability and ease of handling, the free base oil is converted to a crystalline solid.

  • Dissolve the free base oil (from Route A or B) in Isopropanol (IPA) (5 volumes).

  • Cool to 0–5°C.

  • Add HCl in IPA (5-6N) dropwise until pH is acidic (~pH 2).

  • Stir for 2 hours at 0°C. White crystals will precipitate.

  • Filter, wash with cold IPA/heptane (1:1), and dry under vacuum at 45°C.

  • Melting Point: 180–185°C (dec).

Process Control & Analytics

HPLC Method Parameters
ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Detection UV @ 210 nm and 254 nm
Impurity Profile
  • Impurity A (Bis-alkylation): Rare in Route B; controlled in Route A by slow addition of halide. Elutes after the main peak (more lipophilic).

  • Impurity B (Unreacted Aldehyde/Halide): Elutes before the product. Removed via Acid-Base extraction.[4][5]

Workflow Visualization: Acid-Base Purification

This purification strategy is the "self-validating" aspect of the protocol, ensuring that non-basic impurities are mechanically rejected.

WorkupFlow Crude Crude Reaction Mixture (Organic Solvent) AcidExt Add 1M HCl (Extraction) Crude->AcidExt Sep1 Phase Separation AcidExt->Sep1 OrgLayer1 Organic Layer (Contains Neutral Impurities) Sep1->OrgLayer1 Discard AqLayer1 Aqueous Acidic Layer (Contains Product Salt) Sep1->AqLayer1 Keep Basify Basify with NaOH to pH 12 (Product Oils Out) AqLayer1->Basify OrgExt Extract with DCM Basify->OrgExt FinalOrg Final Organic Layer (Pure Product) OrgExt->FinalOrg Evaporate WasteAq Aqueous Waste OrgExt->WasteAq Discard

Figure 2: Acid-Base extraction logic flow. This method effectively separates the basic amine product from neutral starting materials and byproducts.

Safety & Handling

  • 4-Methylbenzyl Chloride: Potent lachrymator and skin irritant. Handle only in a fume hood. Quench glassware with dilute ammonia before removing from the hood.

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas. Keep dry.[6]

  • 3-Hydroxypiperidine: Irritant. Hygroscopic solid; store in a desiccator.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21955384, 1-Benzyl-4-methylpiperidin-3-ol. Retrieved from [Link](Note: Structural analog reference for physical properties).

  • Aarti Industries Limited. Process for Preparation of N-Benzyl-3-Hydroxy Piperidine. Patent IN201401862. Available at: [Link][1]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry, 61(11), 3849-3862.[1] (Standard protocol basis for Route B).

  • Google Patents.Synthesis method of N-benzyl-3-hydroxypiperidine (CN101817779B).

Sources

Microwave-assisted synthesis of 1-(4-Methylbenzyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 1-(4-Methylbenzyl)piperidin-3-ol

Part 1: Executive Summary

This application note details a robust, high-efficiency protocol for the synthesis of This compound (CAS: 1341959-16-7), a pharmacologically relevant scaffold found in various neuroactive and cardiovascular agents.

Traditional thermal synthesis of N-benzyl piperidines often requires prolonged reflux times (5–12 hours) in toxic solvents like toluene, often suffering from incomplete conversion or side reactions (e.g., O-alkylation). This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to drive the nucleophilic substitution (


) reaction.

Key Advantages:

  • Reaction Time: Reduced from 12 hours to 15 minutes .

  • Yield: Increased from ~75% (thermal) to >92% (isolated).

  • Green Profile: Utilizes Acetonitrile (MeCN) or Ethanol (EtOH) instead of Toluene/DMF.

Part 2: Scientific Foundation & Mechanism

Reaction Mechanism

The synthesis proceeds via a classic bimolecular nucleophilic substitution (


) . The secondary amine of piperidin-3-ol acts as the nucleophile, attacking the benzylic carbon of 4-methylbenzyl chloride, displacing the chloride leaving group.


The Microwave Effect

Why use microwave irradiation for this specific transformation?

  • Dipolar Polarization: The polar transition state of the

    
     reaction is highly susceptible to microwave coupling. Acetonitrile (
    
    
    
    ) absorbs microwave energy efficiently, converting it into heat via molecular rotation.
  • Arrhenius Acceleration: The rapid volumetric heating allows the system to reach the target temperature (

    
    ) in seconds, bypassing the "wall effect" of conventional heating. This minimizes the thermal window for side reactions (such as elimination or O-alkylation) to occur.
    

Part 3: Experimental Protocol

Reagents & Materials
ComponentRoleEquiv.MW ( g/mol )Quantity (for 1 mmol scale)
Piperidin-3-ol Substrate (Nucleophile)1.0101.15101.2 mg
4-Methylbenzyl chloride Reagent (Electrophile)1.1140.61154.7 mg
Potassium Carbonate (K₂CO₃) Base (Scavenger)2.0138.21276.4 mg
Acetonitrile (MeCN) SolventN/A41.053.0 mL
Potassium Iodide (KI) Catalyst (Finkelstein)0.1166.0016.6 mg (Optional*)

*Note: KI is added to facilitate the in-situ Finkelstein reaction, converting the benzyl chloride to the more reactive benzyl iodide, further accelerating the rate.

Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover 2.0 or Anton Paar Monowave 400).

  • Vessel: 10 mL standard pressure vial with a Teflon/silicon septum cap.

  • Stirring: Magnetic stir bar (high coupling).

Step-by-Step Methodology

Step 1: Preparation

  • Weigh Piperidin-3-ol (101.2 mg) and K₂CO₃ (276.4 mg) into a 10 mL microwave vial.

  • Add a magnetic stir bar.

  • Add Acetonitrile (3.0 mL) and stir for 1 minute to create a suspension.

  • Add 4-Methylbenzyl chloride (154.7 mg) dropwise (if liquid) or as a solid.

  • (Optional) Add KI (16.6 mg) if using the chloride derivative (not necessary for bromides).

  • Cap the vial tightly.

Step 2: Microwave Irradiation Program the reactor with the following dynamic method:

  • Temperature:

    
    
    
  • Pressure Limit: 250 psi (17 bar)

  • Power: Dynamic (Max 150 W)

  • Hold Time: 15 minutes

  • Stirring: High

Rationale:


 is sufficient to overcome the activation energy without degrading the hydroxyl group. Dynamic power prevents temperature overshoot.

Step 3: Workup

  • Cool the reaction vessel to room temperature (using the reactor's compressed air cooling).

  • Filter the reaction mixture through a small pad of Celite to remove inorganic salts (KCl, excess K₂CO₃). Wash the pad with Ethyl Acetate (EtOAc, 10 mL).

  • Concentrate the filtrate under reduced pressure to obtain the crude oil.

Step 4: Purification

  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of Dichloromethane (DCM) : Methanol (MeOH) [95:5 to 90:10].

  • Note: The free amine is polar. Adding 1% Triethylamine (Et₃N) to the eluent can reduce tailing.

Part 4: Visualization (Workflow)

The following diagram illustrates the logical flow of the synthesis, highlighting critical decision points and validation steps.

SynthesisWorkflow Start Start: Weigh Reagents (Piperidin-3-ol + 4-Me-Bn-Cl) Solvent Add Solvent (MeCN) & Base (K2CO3) Start->Solvent Reaction Microwave Irradiation 100°C, 15 min, 150W Solvent->Reaction TLC TLC Check (DCM:MeOH 9:1) Reaction->TLC Decision Complete Conversion? TLC->Decision Decision->Reaction No (+5 min) Workup Filter Salts (Celite) & Concentrate Decision->Workup Yes Purification Flash Chromatography (Silica, DCM/MeOH) Workup->Purification Analysis Final Analysis (NMR, LC-MS) Purification->Analysis

Caption: Figure 1. Optimized workflow for the microwave-assisted N-alkylation of piperidin-3-ol. Critical checkpoints (yellow) ensure reaction completeness before workup.

Part 5: Characterization & Validation

To ensure the protocol is self-validating, compare your results against these expected parameters.

1. TLC Data:

  • Mobile Phase: DCM:MeOH (9:1).

  • Stain: KMnO₄ or Iodine (Amine active).

  • Rf Values:

    • Starting Material (Piperidin-3-ol): ~0.1 (Base line, very polar).

    • Product: ~0.4–0.5.

2. Expected ¹H NMR (400 MHz, CDCl₃):

  • 
     7.20–7.10 (m, 4H):  Aromatic protons (AA'BB' system of p-tolyl).
    
  • 
     3.50 (s, 2H):  Benzylic methylene (
    
    
    
    ). Diagnostic Peak.
  • 
     3.80 (m, 1H):  Proton at C3 (chiral center, geminal to -OH).
    
  • 
     2.33 (s, 3H):  Aromatic methyl group (
    
    
    
    ).
  • 
     2.60–1.50 (m, 8H):  Piperidine ring protons.
    

3. Mass Spectrometry (ESI+):

  • Calculated Mass (

    
    ):  205.15
    
  • Observed Mass (

    
    ):  206.16
    

Part 6: Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete alkylationIncrease MW temp to

or add 0.1 eq KI (Finkelstein condition).
O-Alkylation Competition with -OHEnsure K₂CO₃ is used (milder base). Avoid NaH or strong bases that deprotonate the alcohol.
Pressure Spike Solvent superheatingEnsure the vial headspace is sufficient (fill vol < 2/3). Check cooling air flow.

Safety Note: 4-Methylbenzyl chloride is a lachrymator and skin irritant. All weighing should be performed in a fume hood. The microwave vessel is under pressure; allow cooling to


 before opening.

References

  • Ju, Y., & Varma, R. S. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation.[1] Green Chemistry, 6, 219-221.[1]

  • Perreux, L., & Loupy, A. (2001). A tentative rationalization of microwave effects in organic synthesis according to the reaction medium, and mechanistic considerations. Tetrahedron, 57(45), 9199-9223.

  • Shan, Y., et al. (2020). Synthesis method of N-benzyl-3-hydroxypiperidine.[2][3] Patent CN101817779A. (Describes the thermal analog for comparison).

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21955384, 1-Benzyl-4-methylpiperidin-3-ol. (Structural & Property Verification).

Sources

Solvent selection for reactions involving 1-(4-Methylbenzyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to solvent selection for reactions involving 1-(4-Methylbenzyl)piperidin-3-ol (referred to herein as 1-MBP-3-OH ).[1][2] As a bifunctional scaffold containing a secondary alcohol and a tertiary amine, 1-MBP-3-OH exhibits complex solubility behavior that challenges standard process workflows.[2] This guide moves beyond generic "like-dissolves-like" heuristics, utilizing Hansen Solubility Parameters (HSP) and Green Chemistry principles to optimize yield, purity, and sustainability. Protocols for N-alkylation synthesis, O-functionalization, and crystallization are provided.[2]

Physicochemical Profiling & Solubility Logic

To select the correct solvent, one must first deconstruct the solute. 1-MBP-3-OH is an amphiphilic molecule with distinct solvating needs:

  • Lipophilic Domain: The 4-methylbenzyl group and the piperidine ring backbone drive affinity for non-polar, dispersive solvents (High

    
    ).
    
  • Polar/H-Bonding Domain: The C3-hydroxyl group acts as both an H-bond donor and acceptor (High

    
    ), while the tertiary nitrogen acts as a specific H-bond acceptor.[1][2]
    
Hansen Solubility Parameter (HSP) Analysis

Effective solvents must balance these competing domains.

  • Predicted HSP for 1-MBP-3-OH:

    
    , 
    
    
    
    ,
    
    
    (MPa
    
    
    ).[1][2]
  • Interaction Radius (

    
    ):  Solvents falling within the solubility sphere (
    
    
    
    ) will dissolve the target.
Solvent ClassRepresentativeCompatibilityMechanistic Rationale
Chlorinated Dichloromethane (DCM)High Excellent solubilizer for the lipophilic domain; low boiling point facilitates isolation.[1][2] Non-Green.[1][2]
Ethers THF, 2-MeTHFHigh Good H-bond acceptance for the -OH group; moderate polarity fits the amine. 2-MeTHF is the recommended green alternative.[1][2]
Alcohols Ethanol, IPAModerate Soluble, but protic nature can interfere with electrophilic reactions (e.g., acylation) via competitive nucleophilicity.
Esters Ethyl Acetate (EtOAc)Moderate/High Excellent for extraction; marginal for dissolving pure crystalline material at RT, making it ideal for crystallization .[2]
Alkanes Heptane, HexaneLow Antisolvent. The polar -OH and amine groups prevent solubility in pure alkanes.[1][2]

Reaction-Specific Solvent Strategies

Scenario A: Synthesis of the Core Scaffold (N-Alkylation)

Reaction: Alkylation of piperidin-3-ol with 4-methylbenzyl chloride.[2]

  • Traditional Approach: Acetonitrile (MeCN) with

    
    .[2]
    
    • Why: High dielectric constant (

      
      ) stabilizes the transition state of the 
      
      
      
      reaction.
  • Green/Optimized Approach: Ethanol or 2-MeTHF .[1][2]

    • Protocol Adjustment: Ethanol requires reflux due to lower rate constants compared to dipolar aprotic solvents, but offers easier workup (direct crystallization upon cooling).

Scenario B: O-Functionalization (Esterification/Oxidation)

Reaction: Converting the C3-hydroxyl to an ester or ketone.[2]

  • Critical Constraint: Avoid protic solvents (MeOH, EtOH) which compete with the hydroxyl group.

  • Recommendation: 2-Methyltetrahydrofuran (2-MeTHF) .[1][2][3]

    • Benefit: Unlike THF, 2-MeTHF is immiscible with water.[1][2] This allows for a "one-pot" workflow where the reaction is quenched with water, layers are separated, and the organic phase is concentrated—eliminating the need for solvent swapping to DCM or EtOAc.

Visualizing the Process Workflow

The following diagram illustrates the decision matrix for solvent selection based on the process stage.

SolventSelection Start Start: 1-MBP-3-OH Process ReactionType Select Reaction Type Start->ReactionType Synthesis Core Synthesis (N-Alkylation) ReactionType->Synthesis Deriv Derivatization (O-Acylation/Oxidation) ReactionType->Deriv Solv_Synth_Trad Traditional: Acetonitrile (MeCN) High Rate, Toxic Synthesis->Solv_Synth_Trad Solv_Synth_Green Green Recommended: Ethanol (EtOH) Slower, Direct Cryst. Synthesis->Solv_Synth_Green Solv_Deriv_Trad Traditional: DCM High Sol., Toxic Deriv->Solv_Deriv_Trad Solv_Deriv_Green Green Recommended: 2-MeTHF Biogenic, Water Sep. Deriv->Solv_Deriv_Green Workup Workup / Purification Solv_Synth_Trad->Workup Solv_Synth_Green->Workup Solv_Deriv_Green->Workup Cryst Crystallization System: Solvent: EtOAc Antisolvent: Heptane Workup->Cryst Purification

Figure 1: Decision tree for solvent selection emphasizing Green Chemistry replacements (Green nodes) over traditional routes (Grey nodes).

Detailed Experimental Protocols

Protocol A: Green Synthesis of 1-MBP-3-OH

Objective: Synthesis via N-alkylation avoiding DMF or chlorinated solvents.[2]

Materials:

  • Piperidin-3-ol hydrochloride (1.0 eq)[1][2]

  • 4-Methylbenzyl chloride (1.1 eq)[1][2]

  • Potassium Carbonate (

    
    , anhydrous, 2.5 eq)
    
  • Solvent: Ethanol (Absolute) - Concentration: 0.5 M[1][2]

Procedure:

  • Charge: To a round-bottom flask equipped with a magnetic stir bar, add Piperidin-3-ol HCl and

    
    .
    
  • Solvate: Add Ethanol. Stir at room temperature for 15 minutes to allow partial deprotonation.

  • Addition: Add 4-Methylbenzyl chloride dropwise over 10 minutes.

  • Reaction: Heat the mixture to reflux (

    
    C) for 6–8 hours.
    
    • Checkpoint: Monitor via TLC (Eluent: 10% MeOH in DCM).[2] Product should appear more non-polar than the starting amine but more polar than the benzyl chloride.

  • Workup (Filtration): Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ). Rinse the cake with cold Ethanol.
  • Isolation: Concentrate the filtrate under reduced pressure.

    • Note: The residue is the crude free base.[1]

Protocol B: Purification via Acid-Base Extraction & Crystallization

Objective: Isolate high-purity (>98%) material without chromatography.

Procedure:

  • Dissolution: Dissolve the crude residue from Protocol A in Ethyl Acetate (EtOAc) (10 volumes relative to mass).

  • Acid Wash: Extract the organic layer with 1M HCl (2 x 5 vol).[1][2] The product moves to the aqueous layer (protonated amine). Discard the organic layer (removes unreacted benzyl chloride).[2]

  • Basification: Cool the aqueous layer to

    
    C. Slowly adjust pH to >12 using 6M NaOH .
    
  • Extraction: Extract the cloudy aqueous mixture with 2-MeTHF or EtOAc (2 x 5 vol).

  • Crystallization:

    • Dry organic layer (

      
      ), filter, and concentrate to ~3 volumes.
      
    • Heat to

      
      C. Slowly add Heptane  (antisolvent) until slight turbidity is observed.
      
    • Cool slowly to room temperature, then to

      
      C.
      
    • Collect white crystalline solid via filtration.[1][2]

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Synthesis) Incomplete alkylation due to steric bulk of benzyl group.[1][2]Switch solvent to 2-Butanol (higher reflux temp:

C) or add catalytic KI (Finkelstein condition).[2]
Oiling Out Product failing to crystallize.The compound is amphiphilic.[2] Ensure all water is removed (azeotrope with Ethanol) before adding Heptane.[2] Seed with a pure crystal if available.[1][2]
Ester Hydrolysis Occurs during workup of O-acylated derivatives.[1][2]Avoid strong aqueous bases during workup.[2] Use saturated

instead of NaOH.

References

  • Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides."[1][2] Sustainable Chemical Processes, 2016.[2] (Authoritative review on solvent replacement). [Link]

  • Hansen, C. M. "Hansen Solubility Parameters: A User's Handbook."[1][2] CRC Press, 2007.[2][4] (Source for HSP theory).[2] [Link][2]

  • PubChem. "Compound Summary: 1-Benzyl-4-methylpiperidin-3-ol" (Structural analog for property verification).[1][2] [Link][2]

Sources

Systematic Crystallization of 1-(4-Methylbenzyl)piperidin-3-ol Salts: A Methodological Approach for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

The crystalline state of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, including solubility, stability, and bioavailability.[1][2] For basic compounds like 1-(4-Methylbenzyl)piperidin-3-ol, a substituted piperidine derivative, salt formation is a common strategy to achieve desirable solid-state characteristics.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approaches to the crystallization of this compound salts. We will delve into the principles of salt selection, solvent system screening, and detailed protocols for common crystallization techniques, emphasizing the rationale behind experimental choices to ensure reproducible and successful outcomes.

Introduction: The Critical Role of Crystallization in Drug Development

Piperidine and its derivatives are foundational structural motifs in a wide array of pharmaceuticals.[4][5] The therapeutic efficacy of these compounds is not solely dependent on their molecular structure but also on their solid-state form. Crystallization is a fundamental purification technique that removes impurities from a synthesized compound, isolating pure solid crystals from dissolved contaminants.[6] For ionizable drug candidates such as this compound, forming a salt can significantly enhance aqueous solubility, dissolution rate, and stability, which are pivotal for developing a viable drug product.[1][2]

The selection of an appropriate salt form and the development of a robust crystallization process are often critical milestones in the pre-formulation and process development stages of a drug's lifecycle.[2][7] A well-designed crystallization protocol can lead to a specific polymorphic form with consistent and predictable performance.[8] This guide presents a systematic workflow for developing crystallization protocols for the salts of this compound, a representative basic API.

Foundational Principles: Salt Formation and Crystallization

Rationale for Salt Selection

The formation of a salt from the basic piperidine nitrogen of this compound requires the selection of a suitable acidic counter-ion. The choice of this counter-ion is critical and is governed by several factors:

  • Acidity (pKa) of the Counter-ion: A general rule of thumb is that a stable salt is formed when there is a pKa difference of at least 2-3 units between the basic drug and the acidic counter-ion.

  • Safety and Toxicology: The counter-ion must be pharmaceutically acceptable and non-toxic.

  • Desired Physicochemical Properties: Different counter-ions can impart varied properties such as solubility, hygroscopicity, and melting point to the final salt.[1]

Commonly used pharmaceutically acceptable acids for salt formation with basic APIs are listed in the table below.

Class of Acid Examples Potential Advantages
Inorganic Acids Hydrochloric (HCl), Sulfuric (H₂SO₄), Phosphoric (H₃PO₄)Often form highly crystalline salts; hydrochloride salts are very common.[1]
Sulfonic Acids Mesylic (Methanesulfonic), Esylic (Ethanesulfonic)Can improve solubility and stability.[3]
Carboxylic Acids Acetic, Fumaric, Maleic, SuccinicOffers a wide range of pKa values and physicochemical properties.
Hydroxy Acids Citric, Tartaric, MalicCan form salts with good aqueous solubility.
The Mechanism of Crystallization

Crystallization from a solution is a thermodynamic process driven by supersaturation. Supersaturation is a non-equilibrium state where the concentration of the solute in the solution is higher than its equilibrium solubility.[9] This state can be achieved through various methods, including:

  • Cooling: For solutes that have higher solubility at elevated temperatures.

  • Solvent Evaporation: Increases the solute concentration.

  • Anti-Solvent Addition: The addition of a solvent in which the solute is poorly soluble reduces the overall solubility of the solute in the mixed solvent system.[9][10]

The process of crystallization involves two key steps: nucleation, the formation of initial small crystal nuclei, and crystal growth, the subsequent growth of these nuclei into larger, well-defined crystals. The rate at which supersaturation is generated can influence the relative rates of nucleation and growth, thereby affecting the final crystal size distribution and morphology.[9]

Systematic Approach to Crystallization of this compound Salts

A systematic approach to developing a crystallization protocol involves a series of logical steps, from salt formation and solvent screening to the optimization of the crystallization method. The following workflow provides a general framework for this process.

Crystallization_Workflow cluster_0 Phase 1: Salt Formation & Screening cluster_1 Phase 2: Solvent System Screening cluster_2 Phase 3: Crystallization Method Development A Start with pure This compound free base B Select a range of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, Mesylic, Fumaric) A->B C React free base with selected acids in a suitable solvent (e.g., Ethanol, IPA) B->C D Isolate initial solid salts (e.g., by precipitation or evaporation) C->D E Select a diverse range of solvents (Protic, Aprotic, Polar, Non-polar) D->E Proceed with promising salts F Determine solubility of the salt at room and elevated temperatures E->F G Identify suitable single solvents or solvent/anti-solvent pairs F->G H Perform small-scale crystallization trials: - Slow Cooling - Anti-Solvent Addition - Vapor Diffusion G->H Use identified solvent systems I Analyze resulting crystals (Microscopy, DSC, XRPD) H->I J Select and optimize the most promising crystallization method I->J K Optimized, scalable crystallization protocol J->K

Figure 1: A systematic workflow for the development of a crystallization protocol for this compound salts.

Experimental Protocols

The following protocols are provided as a starting point for the crystallization of this compound salts. Researchers should adapt these protocols based on their specific salt and the results of their solvent screening experiments.

Protocol 1: In-situ Salt Formation and Slow Cooling Crystallization

This method is efficient as it combines salt formation and crystallization in a single step. It is particularly useful when the free base is more soluble in the chosen solvent than the resulting salt.

Rationale: The principle here is to form the salt at an elevated temperature where it is soluble, and then induce crystallization by slowly reducing the temperature, thereby decreasing the salt's solubility and creating a state of supersaturation. Slow cooling generally favors the growth of larger, more well-defined crystals.[6]

Step-by-Step Methodology:

  • Dissolution: Dissolve a known quantity of this compound free base in a minimal amount of a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile) in a clean Erlenmeyer flask with magnetic stirring. Heat the solution to a moderately elevated temperature (e.g., 50-60 °C) to ensure complete dissolution.

  • Acid Addition: Stoichiometrically add one equivalent of the chosen acid (e.g., a solution of HCl in isopropanol, or solid fumaric acid). Stir the solution at the elevated temperature for 15-30 minutes to ensure complete salt formation.

  • Hot Filtration (Optional): If any particulate matter is observed, perform a hot filtration through a pre-warmed funnel with filter paper into a clean, pre-warmed flask to remove insoluble impurities.

  • Slow Cooling: Cover the flask (e.g., with a watch glass or by loosely inserting a septum) to prevent rapid solvent evaporation. Allow the solution to cool slowly to room temperature. To further decrease solubility, the flask can then be placed in a refrigerator or an ice bath.

  • Crystal Isolation: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.[5]

  • Drying: Dry the crystals under vacuum at a temperature appropriate for the solvent used and the thermal stability of the salt.

Protocol 2: Anti-Solvent Crystallization

This technique is highly effective for salts that are very soluble in one solvent (the "good" solvent) but poorly soluble in another miscible solvent (the "anti-solvent" or "poor" solvent).[5][9]

Rationale: Supersaturation is rapidly induced by adding a solvent in which the salt is insoluble, causing the salt to precipitate out of the solution. The rate of addition of the anti-solvent is a critical parameter that can be controlled to influence crystal size and morphology.[9]

Step-by-Step Methodology:

  • Solvent System Selection: Identify a "good" solvent in which the salt is highly soluble and a miscible "anti-solvent" in which it is poorly soluble. Common systems for amine salts include Ethanol/Hexane, Methanol/Toluene, and Acetone/Water.

  • Dissolution: Dissolve the this compound salt in a minimum amount of the "good" solvent at room temperature or with gentle warming.

  • Anti-Solvent Addition: While stirring the solution, slowly add the anti-solvent dropwise until the solution becomes turbid (cloudy), indicating the onset of nucleation.

  • Crystal Growth: At the first sign of persistent turbidity, stop the addition of the anti-solvent. If desired, a small amount of the "good" solvent can be added to redissolve the initial precipitate, and the solution can be left to stand, allowing for slower crystallization through vapor diffusion of the anti-solvent. Alternatively, continue the slow addition of the anti-solvent to promote further precipitation.

  • Maturation: Allow the mixture to stir at room temperature for a period (e.g., 1-2 hours) to allow the crystals to fully form and mature.

  • Isolation and Drying: Isolate, wash, and dry the crystals as described in Protocol 1.

AntiSolvent_Process start Dissolve Salt in 'Good' Solvent step1 Slowly Add 'Anti-Solvent' start->step1 decision Solution Turbid? step1->decision decision->step1 No step2 Continue Slow Addition decision->step2 Yes step3 Stop Addition & Allow Maturation step2->step3 end Isolate Crystals step3->end

Figure 2: Decision process for anti-solvent addition.

Protocol 3: Vapor Diffusion

Vapor diffusion is an excellent technique for growing high-quality single crystals, often required for X-ray diffraction studies. It can be performed as a hanging drop or sitting drop experiment.

Rationale: This method involves the slow diffusion of an anti-solvent vapor into a solution of the salt, which gradually reduces the solubility of the salt and promotes slow crystal growth.

Step-by-Step Methodology:

  • Preparation: In a small vial, prepare a concentrated solution of the this compound salt in a "good" solvent.

  • Setup: Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar). Add a larger volume of the anti-solvent to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Diffusion: Seal the container and leave it undisturbed in a location with a stable temperature. The more volatile anti-solvent will slowly diffuse into the solution in the inner vial.

  • Crystal Growth: Over a period of hours to days, as the concentration of the anti-solvent in the inner vial increases, the solubility of the salt will decrease, leading to the formation of crystals.

  • Isolation: Once suitable crystals have formed, carefully remove the inner vial, decant the mother liquor, and isolate the crystals.

Data Presentation and Interpretation

To systematically evaluate the success of the crystallization experiments, it is crucial to maintain a detailed record of the conditions and to characterize the resulting solids.

Recommended Solvent Systems for Screening

The table below provides a starting point for solvent selection for the crystallization of this compound salts. The choice will depend on the specific counter-ion used.

Solvent Class Good Solvents Potential Anti-Solvents Comments
Alcohols Methanol, Ethanol, Isopropanol (IPA)Hexanes, Toluene, Diethyl Ether, Ethyl AcetateAlcohols are often good solvents for polar salts. Ethanol is a common choice for recrystallizing piperidine derivatives.[6]
Ketones Acetone, Methyl Ethyl Ketone (MEK)Water, HeptaneAcetone is a versatile solvent that can be used with a range of anti-solvents.
Ethers Tetrahydrofuran (THF)Hexanes, HeptaneTHF can be a good solvent for less polar salts.
Esters Ethyl AcetateHexanes, HeptaneCan be used as a primary solvent or as an anti-solvent.[6]
Aprotic Polar AcetonitrileToluene, DichloromethaneAcetonitrile has been successfully used for crystallizing piperidine derivatives.[11]

Conclusion

The successful crystallization of this compound salts is a multifactorial process that requires a systematic and logical approach. By carefully selecting the salt-forming counter-ion, conducting thorough solvent screening, and methodically applying and optimizing crystallization techniques such as slow cooling, anti-solvent addition, and vapor diffusion, researchers can effectively produce crystalline salts with the desired physicochemical properties. The protocols and workflows presented in this application note serve as a robust framework to guide scientists in the development of reproducible and scalable crystallization processes, a critical step in the journey of a drug candidate from the laboratory to the clinic.

References

  • Arulraj, S. et al. (2019). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of Chemical Crystallography, 50, 41-51.
  • Chemical Review and Letters. (2021).
  • BenchChem. (n.d.).
  • Bowker, M. J. (2019). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development.
  • Lee, C. C. (2010). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development.
  • Nechipadappu, S. K. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. RSC Advances.
  • Bowker, M. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435. Available at: [Link]

  • Google Patents. (n.d.).
  • CrystEngComm. (n.d.).
  • Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof.
  • National Center for Biotechnology Information. (n.d.). 1-Benzyl-4-methylpiperidin-3-ol.
  • Sampath, N. et al. (n.d.). Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative.
  • Google Patents. (n.d.).
  • RM@Schools. (n.d.).
  • Bhatti, S., & Sahu, P. (2024). Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications.
  • Sciencemadness.org. (2009).
  • Prathebha, K. et al. (n.d.). Crystal structure of 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide.
  • Acta Crystallographica Section E. (n.d.). Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. PMC.

Sources

Application Note: 1-(4-Methylbenzyl)piperidin-3-ol in Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility of 1-(4-Methylbenzyl)piperidin-3-ol (CAS: 414886-29-6) as a high-value "3D fragment" in modern drug discovery. Unlike traditional "flat" aromatic fragments, this scaffold offers defined stereochemistry and vectorality, facilitating the "escape from flatland" that is critical for improving clinical success rates. We explore its specific application in targeting Sigma-1 receptors , NMDA (NR2B) ion channels , and Histamine H3 receptors , providing validated protocols for screening (STD-NMR), chiral resolution, and fragment-to-lead elaboration.

Physicochemical Profile & Fragment Metrics[1]

The molecule functions as a "privileged structure"—a scaffold capable of binding to multiple unrelated target classes with high affinity due to its favorable physicochemical properties.

PropertyValueSignificance in FBDD
Molecular Weight 205.30 DaIdeal "Rule of Three" (<300 Da) compliance, leaving room for elaboration.
cLogP ~2.1 - 2.4Optimal lipophilicity for membrane permeability and hydrophobic pocket occupancy.
H-Bond Donors/Acceptors 1 / 2The C3-hydroxyl acts as a versatile H-bond anchor or vector for growth.
Rotatable Bonds 2Low entropic penalty upon binding.
pKa (Basic N) ~9.2Predominantly protonated at physiological pH, enabling critical salt-bridge interactions (e.g., with Asp/Glu residues).
Stereochemistry 1 Chiral Center (C3)Allows for exploration of specific 3D space; enantiomers often show >100-fold potency differences.

Target Applications & Pharmacophore Mapping

Sigma-1 Receptor Ligands

The N-benzyl piperidine moiety is the canonical pharmacophore for Sigma-1 receptors (chaperone proteins implicated in neurodegeneration).

  • Mechanism: The protonated nitrogen forms an ionic bond with Glu172 . The 4-methylbenzyl group occupies the primary hydrophobic pocket (HP1), while the C3-hydroxyl can be engaged to probe the secondary hydrophobic pocket or solvent front.

  • Relevance: High-affinity starting point for neuropathic pain and neuroprotection campaigns.

NR2B-Selective NMDA Antagonists

Selective inhibition of NR2B-containing NMDA receptors avoids the psychotomimetic side effects of pan-NMDA blockers.

  • Mechanism: This fragment mimics the "ifenprodil" tail. The distance between the basic nitrogen and the 4-methylphenyl ring is critical for selectivity.[1]

  • Elaboration: The C3-OH provides a vector to attach the "head" group (typically a phenol or benzazepine isostere) required for full antagonism.

Experimental Protocols

Protocol A: Ligand-Observed Screening via STD-NMR

Saturation Transfer Difference (STD) NMR is the gold standard for detecting low-affinity fragment binding (


 in mM to 

M range) without requiring isotopic protein labeling.

Reagents:

  • Target Protein (e.g., Sigma-1, purified): 5–10

    
    M.
    
  • Fragment (this compound): 500

    
    M – 1 mM.
    
  • Buffer: 50 mM Phosphate, 150 mM NaCl, pH 7.4 (in

    
    ).
    

Step-by-Step Workflow:

  • Sample Preparation: Dissolve fragment in

    
    -DMSO (stock 100 mM). Dilute into 
    
    
    
    buffer. Add protein to achieve a 1:100 (Protein:Ligand) ratio.
  • Pulse Sequence Setup: Use a standard STD sequence (e.g., stddiff on Bruker).

    • On-Resonance Irradiation: 0.0 – 0.6 ppm (targeting protein methyls). Critical: Ensure the fragment signals do not overlap here.

    • Off-Resonance Irradiation: 30 ppm (control).

    • Saturation Time: 2.0 seconds (Gaussian pulse train).

  • Data Acquisition: Interleave on- and off-resonance scans to minimize artifacts. Acquire 256–512 scans.

  • Analysis: Subtract the ON spectrum from the OFF spectrum.

    • Positive Result: Signals corresponding to the 4-methylbenzyl or piperidine ring protons appear in the difference spectrum, indicating magnetization transfer (binding).

    • Epitope Mapping: The protons with the strongest STD effect (highest intensity in difference spectrum) are in closest contact with the protein surface.

Protocol B: Chiral Resolution & Absolute Configuration

Since the fragment contains a stereocenter at C3, biological activity often resides in a single enantiomer.

Method: Chiral HPLC

  • Column: Chiralpak AD-H or OD-H (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Validation: Collect fractions, evaporate, and determine specific rotation

    
    . Confirm absolute configuration via X-ray crystallography of a heavy-atom derivative (e.g., 4-bromobenzoate ester of the OH group).
    

Fragment Elaboration Strategy (Fragment-to-Lead)

Once binding is confirmed, the fragment must be "grown" to improve affinity.

Vector 1: The C3-Hydroxyl Group (Growth)

  • Chemistry: Etherification (Williamson) or Reductive Amination (after oxidation to ketone).

  • Rationale: Use this vector to reach adjacent sub-pockets. In NR2B ligands, this position is often linked to a heteroaromatic bicycle to secure H-bonds with the hinge region or specific allosteric residues.

Vector 2: The 4-Methylbenzyl Ring (Optimization)

  • Chemistry: Suzuki couplings (replacing methyl with halides/boronates) or replacing the benzyl linker with a rigid ethyl/propyl spacer.

  • Rationale: The "4-methyl" is a hydrophobic probe. Replacing it with electron-withdrawing groups (F, Cl) can modulate the pKa of the piperidine nitrogen and improve metabolic stability (blocking benzylic oxidation).

Visualizations

FBDD Workflow for Piperidine Scaffolds

This diagram outlines the decision matrix from screening to lead generation.

FBDD_Workflow Start Fragment Library (1-(4-Me-Bn)pip-3-ol) Screen Screening (STD-NMR / SPR) Start->Screen 1 mM cocktail Hit_Val Hit Validation (Dose Response / competition) Screen->Hit_Val STD Effect > 5% Chiral Chiral Resolution (Separate R/S) Hit_Val->Chiral Confirm Specificity XRay X-Ray Soaking (Determine Binding Mode) Chiral->XRay Pure Enantiomer Design Structure-Based Design (Grow/Link/Merge) XRay->Design Define Vectors Design->XRay Iterative Co-structure Lead Lead Series (nM Affinity) Design->Lead SAR Cycles

Caption: Figure 1. Integrated Fragment-Based Drug Discovery workflow prioritizing early chiral resolution and structural validation.

Pharmacophore Interaction Model

Conceptual binding mode within a generic GPCR/Ion Channel hydrophobic pocket.

Pharmacophore N_Atom Piperidine N (Protonated) Benzyl 4-Methylbenzyl (Hydrophobic) N_Atom->Benzyl Linker OH_Group C3-Hydroxyl (H-Bond Donor) N_Atom->OH_Group Scaffold Asp_Res Asp/Glu Residue (Anionic) N_Atom->Asp_Res Salt Bridge Hyd_Pocket Hydrophobic Pocket (Trp/Phe/Tyr) Benzyl->Hyd_Pocket Pi-Pi / VdW Backbone Backbone Carbonyl (Acceptor) OH_Group->Backbone H-Bond

Caption: Figure 2. Pharmacophore map showing key interactions: the essential salt bridge, hydrophobic capping, and H-bond vector.

References

  • Exploration of piperidine 3D fragment chemical space. Source: RSC Medicinal Chemistry (2022). Context: Validates 3-substituted piperidines as key scaffolds to "escape flatland" in FBDD. URL:[Link]

  • N-Benzyl piperidine Fragment in Drug Discovery. Source: ChemMedChem (2024).[2] Context: Comprehensive review of the N-benzyl piperidine pharmacophore in approved drugs and clinical candidates.[2] URL:[Link]

  • Design, Synthesis, and Biological Evaluation of 3-Benzazepin-1-ols as NR2B-Selective NMDA Receptor Antagonists. Source: Journal of Medicinal Chemistry (2010). Context: Establishes the structural requirements (linker length and basic amine) for NR2B selectivity using piperidine-like scaffolds. URL:[Link]

  • Novel piperidine sigma receptor ligands as potential antipsychotic drugs. Source: Journal of Medicinal Chemistry (1993). Context: Foundational work defining the N-benzyl piperidine affinity for Sigma receptors. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Methylbenzyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-384338-OPT Subject: Yield Optimization & Troubleshooting for 1-(4-Methylbenzyl)piperidin-3-ol Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open[1]

Executive Summary

You are experiencing yield or purity issues in the synthesis of This compound (Target Molecule). This molecule contains a secondary hydroxyl group and a tertiary amine . The coexistence of these functional groups creates specific challenges regarding regioselectivity (N- vs. O-alkylation) and purification (amphoteric solubility).[1]

This guide prioritizes Reductive Amination (Method A) as the industry "Gold Standard" for this transformation due to its superior chemoselectivity. Direct Alkylation (Method B) is discussed as a secondary alternative but requires stricter controls.

Module 1: Route Selection & Strategy

User Question: I have both 4-methylbenzyl chloride and 4-methylbenzaldehyde. Which route gives the best yield?

Scientist Response: We strongly recommend Route A (Reductive Amination) .[1]

  • Route A (Recommended): Reacting piperidin-3-ol with 4-methylbenzaldehyde using Sodium Triacetoxyborohydride (STAB).[1]

    • Why: The reaction proceeds via an iminium ion intermediate.[2] The hydroxyl group on the piperidine cannot form an iminium ion, effectively eliminating the risk of O-alkylation.

  • Route B (Legacy): Reacting piperidin-3-ol with 4-methylbenzyl chloride.[1]

    • Risk:[1][3] While the amine is more nucleophilic than the alcohol, basic conditions required to scavenge HCl can deprotonate the alcohol, leading to competitive O-alkylation (ether formation) and lower yields.

Decision Logic & Pathway

SynthesisPath Start Start: Piperidin-3-ol Reagent Reagent Availability? Start->Reagent RouteA Route A: Reductive Amination (Recommended) Reagent->RouteA Has Aldehyde RouteB Route B: Direct Alkylation (High Risk) Reagent->RouteB Has Halide InterA Intermediate: Iminium Ion (Chemospecific) RouteA->InterA NaBH(OAc)3 / DCE InterB Competition: N-Alkylation vs O-Alkylation RouteB->InterB Base / MeCN Product Target: this compound InterA->Product Hydride Transfer InterB->Product Major Path Impurity: Ether Byproduct Impurity: Ether Byproduct InterB->Impurity: Ether Byproduct Minor Path

Figure 1: Synthetic pathway decision tree highlighting the chemoselectivity advantage of Route A.[1]

Module 2: The Reductive Amination Protocol (Gold Standard)

Protocol based on Abdel-Magid conditions [1]. [1]

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Piperidin-3-ol 1.0SubstrateIf using HCl salt, add 1.0 eq TEA.
4-Methylbenzaldehyde 1.1 - 1.2ElectrophileEnsure no benzoic acid precipitate is present.[1]
NaBH(OAc)₃ (STAB) 1.4 - 1.5ReductantMust be dry.[1] Do not use NaBH₄ (too strong/fast).[1]
Acetic Acid (AcOH) 1.0 - 2.0CatalystAccelerates iminium formation.[1]
DCE or THF SolventMediumDCE (1,2-Dichloroethane) is standard; THF is a greener alternative.[1]
Step-by-Step Execution
  • Free Basing (Conditional): If starting with piperidin-3-ol hydrochloride, suspend in DCE and add 1.0 equiv of Triethylamine (TEA).[1] Stir for 15 mins. If using the free base, skip this.

  • Imine Formation: Add 4-methylbenzaldehyde (1.1 equiv) and Acetic Acid (1.0 equiv).[1] Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: The solution may warm slightly.[4] This "pre-stir" allows the equilibrium to favor the iminium species before reduction.

  • Reduction: Cool the mixture to 0°C (ice bath). Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes.

    • Why: Portion-wise addition prevents a runaway exotherm and keeps the hydride concentration controlled.

  • Reaction: Remove ice bath and stir at RT for 4–16 hours. Monitor by TLC or LCMS.[1]

  • Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously until gas evolution stops.

Troubleshooting Guide (Route A)
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Wet Solvent / Hydride decompositionSTAB is moisture sensitive.[1] Use anhydrous solvents and a fresh bottle of reagent.
Impurity: Benzyl Alcohol Direct reduction of aldehydeYou added STAB too quickly before the imine formed. Increase "pre-stir" time or add molecular sieves.
Sticky Gum / No Solid Product is an oilThis is normal.[1] Convert to HCl or Oxalate salt for crystallization (See Module 4).

Module 3: Direct Alkylation (The "Backup" Route)

Use only if 4-methylbenzaldehyde is unavailable. [1]

Protocol Adjustments for Selectivity

To favor N-alkylation over O-alkylation, you must control the basicity.[1] Strong bases (NaH) will deprotonate the alcohol. Weak bases are preferred.[1]

  • Solvent: Acetonitrile (MeCN) or Acetone.[1]

  • Base: K₂CO₃ (3.0 equiv).[1] Avoid Cs₂CO₃ (too soluble/basic) or NaH.[1]

  • Temperature: 0°C to RT. Do not reflux initially.[1] Heat promotes O-alkylation.[1]

  • Procedure: Stir Piperidin-3-ol and K₂CO₃ in MeCN for 30 mins. Add 4-methylbenzyl chloride dropwise at 0°C.

Module 4: Isolation & Purification (The Yield Saver)

User Question: My reaction looked good on TLC, but I lost half my mass during workup. Where did it go?

Scientist Response: Your product is an amino-alcohol.[1] It has significant water solubility, especially at neutral or slightly acidic pH. You likely washed it away. You must use a "pH-Switch" extraction.[1]

The "pH-Switch" Workup Protocol[1]
  • Acid Phase (Removal of Neutrals):

    • Dissolve crude in EtOAc.[1] Extract with 1M HCl .[1]

    • Chemistry: The product protonates (

      
      ) and moves to the water layer. Non-basic impurities (unreacted aldehyde, benzyl alcohol) stay in the EtOAc.
      
    • Action: Keep the Aqueous layer. Discard Organic.

  • Base Phase (Recovery of Product):

    • Cool the aqueous layer.[4] Basify to pH > 12 using 6M NaOH .

    • Chemistry: The product deprotonates to the free amine (

      
      ). It is now insoluble in water but soluble in organic solvents.[1]
      
    • Action: Extract 3x with DCM (Dichloromethane) or EtOAc.[1]

  • Salt Formation (Final Purification):

    • Dissolve the resulting oil in minimal EtOH. Add HCl in ether/dioxane.[1]

    • Precipitate the Hydrochloride Salt . This purifies the compound from minor oily impurities and stabilizes it for storage.

Purification Workflow Diagram

Workup Crude Crude Reaction Mixture (Organic + Aqueous Quench) Step1 Step 1: Phase Separation Crude->Step1 Org1 Organic Layer (Product + Impurities) Step1->Org1 Aq1 Aqueous Waste (Boron salts) Step1->Aq1 Step2 Step 2: Acid Extraction (1M HCl) Org1->Step2 Org2 Organic Layer (Discard) (Aldehydes, Neutrals) Step2->Org2 Aq2 Aqueous Acid Layer (KEEP) (Protonated Product) Step2->Aq2 Step3 Step 3: Basify (NaOH) & Extract (DCM) Aq2->Step3 Final Final Organic Layer (Pure Product) Step3->Final

Figure 2: Acid-Base "pH Switch" extraction strategy to isolate the amino-alcohol.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[5][6][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.[6][8]

  • Borch, R. F., et al. (1971).[5] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897-2904.

  • PubChem Compound Summary. (n.d.). "1-Benzyl-4-methylpiperidin-3-ol."[1] National Center for Biotechnology Information.[1]

  • Common Organic Chemistry. (n.d.).[1] "Reductive Amination - Sodium Triacetoxyborohydride (STAB) Conditions."

Sources

Optimizing reductive amination temperature for 1-(4-Methylbenzyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 1-(4-Methylbenzyl)piperidin-3-ol via Reductive Amination

Executive Summary

This guide addresses the optimization of reaction temperature and conditions for the reductive amination of 4-methylbenzaldehyde with piperidin-3-ol (3-hydroxypiperidine) using Sodium Triacetoxyborohydride (STAB) .

While standard reductive amination protocols suggest ambient temperature, the specific electronic properties of 4-methylbenzaldehyde (electron-donating para-methyl group) and the solubility profile of piperidin-3-ol require a modified thermodynamic approach to maximize yield and minimize the formation of the primary impurity, 4-methylbenzyl alcohol .

Module 1: The Thermodynamics of Imine Formation

Q: Why is my conversion low even after 24 hours at Room Temperature (RT)?

A: The issue likely lies in the equilibrium position of the imine intermediate , not the reduction step.

  • Electronic Deactivation: The para-methyl group on the benzaldehyde donates electron density into the carbonyl carbon via induction and hyperconjugation. This makes the carbonyl carbon less electrophilic compared to unsubstituted benzaldehyde, slowing the nucleophilic attack by the piperidine nitrogen.

  • Steric/Solubility Factors: Piperidin-3-ol is a polar solid. In standard non-polar solvents like 1,2-Dichloroethane (DCE), it may not be fully available for reaction at RT.

Optimization Strategy:

  • Step 1 (Imine Formation): Heat the aldehyde and amine mixture to 40–50°C for 1–2 hours before adding the reducing agent. This pushes the equilibrium toward the imine (hemiaminal dehydration).

  • Step 2 (Reduction): Cool the mixture to 20–25°C before adding STAB.

Q: Can I just run the whole reaction at reflux to speed it up?

A: Absolutely not.

  • STAB Instability: Sodium triacetoxyborohydride decomposes at elevated temperatures (>50°C), losing its hydride activity and potentially generating insoluble borate salts that complicate workup.

  • Selectivity Loss: Higher temperatures increase the rate of direct aldehyde reduction (producing the alcohol impurity) relative to imine reduction.

Module 2: The Kinetics of Reduction & Reagent Choice

Q: Why use STAB instead of Sodium Cyanoborohydride (


)? 

A:

  • Safety: STAB avoids the generation of toxic cyanide byproducts and the need for rigorous pH control.

  • Selectivity: STAB is less basic and milder. In DCE, it coordinates with the oxygen of the carbonyl/imine, allowing for "intramolecular" hydride transfer. It reduces imines significantly faster than aldehydes, which is critical for preventing the 4-methylbenzyl alcohol side product.

Q: I see a large exotherm when adding STAB. Is this normal?

A: Yes, but it must be controlled. The reaction of STAB with residual moisture or the acetic acid catalyst is exothermic.

  • Protocol: Add STAB in 3–4 portions over 30 minutes.

  • Temperature Limit: Ensure the internal temperature does not exceed 30°C during addition. Use an ice-water bath if necessary, but remove it immediately after addition to allow the reaction to return to RT.

Module 3: Troubleshooting Impurities

Q: My LCMS shows a 15% impurity with M+ = 122 (4-Methylbenzyl alcohol). How do I remove it?

A: It is difficult to separate this alcohol from the amine product via extraction due to the amphiphilic nature of your product. Prevention is the only viable strategy.

Root Cause Analysis: The reducing agent reduced the aldehyde before it could condense with the amine.

Corrective Action:

  • Pre-formation Time: Increase the pre-contact time of amine + aldehyde + Acetic Acid (AcOH) to 2 hours.

  • Drying Agents: Add activated 4Å Molecular Sieves or anhydrous

    
     during the imine formation step to scavenge water and drive the equilibrium to the right. Filter these off before adding STAB if using magnetic stirring (to prevent grinding), or leave them in if using overhead stirring.
    
Visualizing the Reaction Pathway

The following diagram illustrates the critical temperature checkpoints and the competition between the desired pathway and the side reaction.

ReductiveAmination cluster_conditions Critical Control Points Reactants Reactants (4-Me-Benzaldehyde + Piperidin-3-ol) Imine Imine Intermediate (Equilibrium) Reactants->Imine Step 1: 40-50°C AcOH Catalyst (- H2O) SideProduct Impurity 4-Methylbenzyl Alcohol Reactants->SideProduct Direct Reduction (If STAB added too early or Temp > 50°C) Imine->Reactants Reversible (If wet) Product Target Product This compound Imine->Product Step 2: STAB 20-25°C Fast Kinetics

Caption: Figure 1. Reaction pathway showing the critical temperature shift between imine formation (Step 1) and reduction (Step 2) to avoid direct reduction of the aldehyde.

Module 4: Optimized Standard Operating Procedure (SOP)

Objective: Synthesis of this compound on a 10 mmol scale.

ParameterSpecificationReason
Solvent 1,2-Dichloroethane (DCE)Excellent solubility for STAB; non-coordinating.
Co-Solvent THF (Optional, 10-20% v/v)Add only if Piperidin-3-ol does not dissolve in DCE.
Stoichiometry 1.0 Amine : 1.1 Aldehyde : 1.5 STABSlight excess of aldehyde ensures full consumption of the amine.
Catalyst Acetic Acid (1.0 equiv)Protonates the carbonyl/imine, catalyzing formation.
Step-by-Step Protocol
  • Charge Reactants:

    • To a dry reaction vessel under Nitrogen (

      
      ), add Piperidin-3-ol  (1.0 equiv) and 1,2-Dichloroethane  (10 mL/g).
      
    • Add 4-Methylbenzaldehyde (1.1 equiv).

    • Add Acetic Acid (1.0 equiv).

  • Imine Formation (Thermodynamic Step):

    • Heat the mixture to 45°C (internal temp).

    • Stir for 90 minutes .

    • Check Point: Solution should be clear or slightly hazy. If using molecular sieves, add them here.

  • Cool Down:

    • Cool the reaction mixture to 20°C .

  • Reduction (Kinetic Step):

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in 3 portions over 15 minutes.

    • Observation: Gas evolution (

      
      ) is normal. Ensure foaming does not breach the vessel.
      
    • Stir at 20–25°C for 4–12 hours.

  • Quench & Workup:

    • Quench by adding saturated aqueous

      
       (slowly). Stir for 20 mins until gas evolution ceases.
      
    • Extract with Dichloromethane (DCM).

    • Note: As the product is an amino-alcohol, it may have water solubility. If yield is low, salt the aqueous layer with NaCl and re-extract with 10% Isopropanol in DCM.

Troubleshooting Logic Tree

Use this decision tree to diagnose yield issues.

Troubleshooting Start Issue: Low Yield / Impurities CheckImpurity Identify Major Impurity (LCMS/NMR) Start->CheckImpurity Alcohol Impurity: 4-Methylbenzyl Alcohol CheckImpurity->Alcohol Mass = 122 StartingMat Impurity: Unreacted Amine CheckImpurity->StartingMat Mass = 101 Action1 Cause: Incomplete Imine Formation Fix: Heat Step 1 to 45°C Add Drying Agent Alcohol->Action1 Action2 Cause: Wet Solvent or Old STAB Fix: Use fresh STAB Dry solvents StartingMat->Action2

Caption: Figure 2. Diagnostic logic for common failure modes in reductive amination.

References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[3][5][8] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.[4][6][8] Organic Reactions, 59, 1-714.

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. (Cited for alternative solubility protocols).

Sources

Troubleshooting solubility issues of 1-(4-Methylbenzyl)piperidin-3-ol in water

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Troubleshooting and Overcoming Aqueous Solubility Challenges

Welcome to the technical support guide for 1-(4-Methylbenzyl)piperidin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this compound. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you achieve successful experimental outcomes.

Section 1: Understanding the Molecule - The Root Cause of Poor Solubility
Q1: Why is this compound so difficult to dissolve in neutral water?

A: The poor aqueous solubility of this compound at neutral pH is a direct consequence of its molecular structure. The molecule contains a large, non-polar 4-methylbenzyl group and a piperidine ring, which are hydrophobic (water-repelling). While it does possess a hydroxyl (-OH) group and a tertiary amine nitrogen that can form hydrogen bonds with water, the hydrophobic character of the carbon-rich backbone dominates, leading to low solubility.

This characteristic is quantified by its predicted octanol-water partition coefficient (LogP), which is a measure of lipophilicity. A positive LogP value indicates a preference for a non-polar environment over water. The basicity of the piperidine nitrogen (tertiary amine) is a critical feature that can be leveraged to enhance solubility, as it can be protonated to form a much more water-soluble salt.[1][2]

Physicochemical PropertyPredicted ValueImplication for SolubilitySource
Molecular Formula C₁₃H₁₉NO-[3]
Molecular Weight 205.30 g/mol -[3]
Predicted LogP ~1.65 - 2.1Indicates preference for non-polar solvents; low intrinsic water solubility.[3][4]
Predicted Basic pKa ~7.6 - 9.5The tertiary amine can be protonated in acidic conditions to form a soluble salt.[2][5]
Hydrogen Bond Donors 1 (from -OH)Contributes weakly to water solubility.[4]
Hydrogen Bond Acceptors 2 (from N and O)Contributes weakly to water solubility.[4]
Section 2: Initial Troubleshooting: The Power of pH Adjustment
Q2: What is the most effective first step to dissolve this compound?

A: The most direct and effective initial strategy is pH adjustment .[6][7] The tertiary amine within the piperidine ring is a weak base. By lowering the pH of the aqueous solution with a strong acid (like HCl), you can protonate this nitrogen atom. This creates a positively charged ammonium salt, which is an ionic species and vastly more soluble in polar solvents like water than the neutral free base.[8][9]

This equilibrium is the cornerstone of solubilizing basic compounds. The vast majority of amine-containing drugs are formulated as salts to ensure dissolution.[10]

G cluster_0 Insoluble State (Neutral/Basic pH) cluster_1 Soluble State (Acidic pH) Insoluble This compound (Free Base) Soluble [this compound-H]⁺ (Protonated Salt) Insoluble->Soluble + H⁺ (Acid Addition) Soluble->Insoluble - H⁺ (Base Addition / Dilution in Neutral Buffer)

Caption: pH-dependent equilibrium of this compound.

Experimental Protocol: Preparation of an Acidic Stock Solution

This protocol provides a self-validating method to create a 10 mM stock solution.

  • Weigh Compound: Accurately weigh 2.05 mg of this compound (MW: 205.30 g/mol ) and place it in a sterile microcentrifuge tube.

  • Initial Suspension: Add 500 µL of sterile, purified water to the tube. The compound will likely appear as an insoluble suspension or oil.

  • Acidification: Prepare a 1 M stock of hydrochloric acid (HCl). Add the 1 M HCl dropwise (typically 1-2 µL at a time) to the suspension.

  • Vortex and Observe: After each drop, vortex the tube vigorously for 30 seconds. The solution should become clearer as the compound dissolves.

  • Endpoint: Continue adding HCl until the solution is completely clear. This visually confirms the formation of the soluble salt. Note the volume of HCl added.

  • Final Volume Adjustment: Add purified water to bring the total volume to 1.0 mL. This yields a final concentration of 10 mM. The final pH will be acidic.

  • Sterilization: If required for biological experiments, filter the final stock solution through a 0.22 µm syringe filter compatible with acidic solutions.

Section 3: Advanced Solubilization Strategies

When significant pH modification is not viable for your experimental system (e.g., in cell-based assays), several advanced formulation strategies can be employed.

Q3: My experiment requires a near-neutral pH. How can I improve solubility?

A: Use of cosolvents is a powerful technique for increasing the solubility of hydrophobic compounds in aqueous solutions.[11][12] Cosolvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the environment more favorable for non-polar molecules like this compound to dissolve.[13][14]

Causality: The primary mechanism of cosolvency is the reduction of interfacial tension between the aqueous solution and the hydrophobic solute.[15] Essentially, the cosolvent makes the water "less polar," bridging the gap between the hydrophobic compound and the aqueous phase.

Common CosolventTypical Starting Concentration (v/v)Notes & Considerations
Dimethyl Sulfoxide (DMSO) 5-20%Excellent solubilizer. Can have biological effects and cytotoxicity at higher concentrations.[16]
Ethanol 5-20%Biocompatible at low concentrations. Can cause protein precipitation at higher levels.[11]
Propylene Glycol (PG) 10-30%Common pharmaceutical excipient; generally low toxicity.[11]
Polyethylene Glycol 400 (PEG 400) 10-40%Low toxicity, widely used in formulations. Can be viscous.[14]
Experimental Protocol: Cosolvent Screening
  • Prepare Cosolvent Blends: In separate tubes, prepare a range of aqueous solutions containing different concentrations of your chosen cosolvent (e.g., 10%, 20%, 30%, 40% PEG 400 in water).

  • Add Compound: Add a pre-weighed amount of this compound to each tube to achieve the desired final concentration.

  • Solubilize: Vortex each tube vigorously for 2-5 minutes. Gentle warming (to 37°C) can also be applied to aid dissolution.

  • Observe: Visually inspect for complete dissolution. The lowest concentration of cosolvent that yields a clear solution is your optimal choice for minimizing potential excipient effects.

Q4: Cosolvents are interfering with my assay. What are other biocompatible options?

A: Cyclodextrin complexation is an excellent alternative. Cyclodextrins are cyclic oligosaccharides with a hydrophilic (water-loving) exterior and a hydrophobic (water-repelling) inner cavity.[17][] They can encapsulate poorly soluble "guest" molecules, like this compound, forming a water-soluble inclusion complex.[19][20]

Causality: The hydrophobic part of the target molecule (the methylbenzyl group) partitions into the non-polar interior of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve readily in water. This is a host-guest chemistry approach to solubilization.[][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are highly soluble and commonly used in pharmaceutical research due to their excellent safety profiles.[20]

G Compound This compound (Hydrophobic) Complex Inclusion Complex (Water Soluble) Compound->Complex Encapsulation CD Cyclodextrin Hydrophilic Exterior Hydrophobic Cavity CD->Complex

Caption: Formation of a water-soluble cyclodextrin inclusion complex.

Experimental Protocol: Cyclodextrin Complexation
  • Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in water (e.g., 20-40% w/v). Warming the water can help dissolve the cyclodextrin.

  • Add Compound: Add the this compound directly to the cyclodextrin solution. A molar ratio of 1:1 to 1:2 (compound:cyclodextrin) is a good starting point.

  • Complexation: Stir or shake the mixture vigorously at room temperature or with gentle heat (40-50°C) for several hours (or overnight for difficult compounds) to allow for the formation of the inclusion complex.

  • Clarification: The solution should become clear as the complex forms. If some solid remains, it can be removed by centrifugation or filtration (0.22 µm). The clear filtrate contains the solubilized compound.

Q5: How can I prepare a more concentrated formulation, for example, for in vivo studies?

A: For higher concentrations, using surfactants to create micellar solutions is a common and effective strategy.[22] Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[23][24]

Causality: These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic this compound partitions into the core, effectively being shielded from the water, while the hydrophilic shell allows the micelle to remain dispersed in the aqueous solution.[25][26] Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Pluronic® F-68 are frequently used due to their low toxicity.[7][24]

Section 4: Troubleshooting Specific Scenarios
Q6: I dissolved my compound in acid, but it precipitated when I diluted it into my neutral cell culture media. What happened?

A: This is a classic phenomenon known as "crashing out." Your acidic stock solution kept the compound soluble in its protonated, salt form. When you added this small volume of acidic stock to the large volume of buffered, neutral pH media, the buffer neutralized the acid. The pH of the final solution rose, causing the compound to convert back to its insoluble free base form, which then precipitated out of solution.[8]

Solutions:

  • Increase Final Volume/Decrease Concentration: The simplest solution is to work at a lower final concentration where the compound's intrinsic solubility in the media is not exceeded.

  • Use a "Solubility-Enabling" Buffer: Prepare your final media with a low percentage of a biocompatible cosolvent (e.g., 0.5-1% DMSO) or a solubilizing agent like HP-β-CD. This will keep the compound in solution even after the pH shifts to neutral.

  • pH-Tolerant Formulation: If possible, slightly lower the pH of your final media, ensuring it remains within a range tolerated by your cells (e.g., pH 7.0-7.2 instead of 7.4).

Q7: My compound appears to be unstable in the acidic stock solution over time. What should I do?

A: The combination of low pH and the presence of a hydroxyl group could potentially lead to acid-catalyzed degradation, such as dehydration.

Solutions:

  • Prepare Fresh Solutions: Always prepare acidic stock solutions fresh before each experiment and do not store them for extended periods.

  • Store at Low Temperature: If short-term storage is necessary, store the stock solution at 2-8°C or frozen at -20°C to slow the rate of degradation. Protect from light.

  • Avoid Harsh Acids: Use the minimum amount of acid necessary to achieve dissolution.

  • Switch Methods: If instability is confirmed, abandon the pH adjustment method in favor of non-degrading alternatives like cyclodextrin complexation or using a cosolvent like DMSO, which are generally less chemically reactive.

Section 5: Strategy Selection Guide

The optimal solubilization strategy depends heavily on your experimental constraints.

StrategyPrimary MechanismIdeal ForProsCons
pH Adjustment Salt FormationPreparing concentrated aqueous stocks for dilution; non-cellular assays.High solubility increase; simple; inexpensive.Not suitable for neutral pH systems; potential for precipitation upon dilution; can cause compound instability.
Cosolvents Reduces Solvent PolarityGeneral research, in vitro assays (at low %), initial screening.Effective for many compounds; easy to screen multiple solvents.Can have biological/toxic effects; may interfere with assays; may not be suitable for in vivo use.[11][16]
Cyclodextrins Inclusion ComplexationCell-based assays; in vivo formulations; stabilizing labile compounds.Excellent biocompatibility; low toxicity; can improve bioavailability.[17][]Higher cost; requires optimization of compound-to-CD ratio; may not work for all molecules.[21]
Surfactants Micellar EncapsulationHigh-concentration formulations for PK/PD studies.High loading capacity; established use in drug delivery.[22][23]Potential for toxicity; can disrupt cell membranes; more complex formulation.
Decision-Making Workflow

G Start Start: Need to dissolve This compound in water Check_pH Is an acidic pH (~3-5) acceptable for the experiment? Start->Check_pH Use_pH Use pH Adjustment (HCl) Prepare acidic stock. Check_pH->Use_pH Yes Check_Cosolvent Is a low % of organic solvent (e.g., <1% DMSO, <5% EtOH) tolerated? Check_pH->Check_Cosolvent No Success Success: Compound Solubilized Use_pH->Success Fail Precipitation upon dilution? See Q6. Use_pH->Fail Use_Cosolvent Use a Cosolvent (e.g., DMSO, PEG 400) Check_Cosolvent->Use_Cosolvent Yes Use_CD Use Cyclodextrins (e.g., HP-β-CD) Check_Cosolvent->Use_CD No (Biocompatibility is critical) Use_Cosolvent->Success Use_CD->Success

Caption: Workflow for selecting a solubilization strategy.

References
  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Vertex AI Search. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC.
  • Vertex AI Search. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Vertex AI Search. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Vertex AI Search. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
  • Vertex AI Search. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC.
  • Wikipedia. (n.d.). Cosolvent.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2018, November 23). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs.
  • Vertex AI Search. (n.d.). Cosolvent.
  • Basicmedical Key. (2017, May 8). Improving the Water Solubility of Poorly Soluble Drugs.
  • Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs.
  • Vertex AI Search. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Pharma Excipients. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • ResearchGate. (2020, December 7). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • JOCPR. (2024, December 19). The Role of Surfactants in Solubilization of Poorly Soluble.
  • RSC Publishing. (2023, June 12). A recent overview of surfactant–drug interactions and their importance.
  • Vertex AI Search. (n.d.). Solubility and pH of amines.
  • NIH. (n.d.). 1-Benzyl-4-methylpiperidin-3-ol | C13H19NO | CID 21955384 - PubChem.
  • ResearchGate. (n.d.). Solubilization by cosolvents. Establishing useful constants for the log-linear model | Request PDF.
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • EPA. (2025, October 15). (R)-1-benzylpiperidin-3-ol Properties.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • askIITians. (2025, March 11). How does pH affect solubility?
  • Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines.
  • ChemScene. (n.d.). 1341959-16-7 | 3-(4-Methylbenzyl)piperidin-3-ol.

Sources

Technical Support Center: Stabilization & Storage of 1-(4-Methylbenzyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Oxidation Risk Profile

1-(4-Methylbenzyl)piperidin-3-ol (CAS: 384338-20-9) presents a unique "double-threat" stability profile due to its structural pharmacophore. Unlike simple aliphatic amines, this molecule possesses an electron-rich benzylic position activated by the para-methyl group.

From a mechanistic standpoint, the methylene bridge (


) connecting the piperidine nitrogen to the aromatic ring is the thermodynamic weak link. It is highly susceptible to Hydrogen Atom Transfer (HAT)  mechanisms, leading to radical autoxidation. Failure to mitigate this results in two primary degradation products: the N-oxide  (via direct amine oxidation) and 4-methylbenzaldehyde  (via oxidative dealkylation).

This guide provides a self-validating protocol to arrest these pathways, ensuring the integrity of your starting material for high-stakes SAR (Structure-Activity Relationship) campaigns.

Troubleshooting Guide: Diagnosing Instability

Use this section to identify if your current batch has already been compromised.

Q1: My compound has turned from an off-white solid to a yellow/orange oil. Is it still usable?

Diagnosis: Benzylic Autoxidation & N-Oxide Formation. Technical Insight: The yellowing is characteristic of conjugated impurities, often Schiff bases or extended conjugation resulting from the breakdown of the benzylic radical intermediate. The "oil" texture suggests a depression in melting point due to a eutectic mixture of the product and impurities like 4-methylbenzaldehyde. Action:

  • Run TLC/LC-MS: Check for a peak corresponding to 4-methylbenzaldehyde (distinct almond-like odor) or the N-oxide (typically more polar/lower R_f).

  • Salvage Protocol: If purity is >90%, recrystallize immediately from an inert solvent (e.g., degassed Ethyl Acetate/Hexanes). If <90%, repurify via column chromatography on silica pre-treated with 1% Triethylamine (to prevent acid-catalyzed decomposition).

Q2: I observe a new impurity at RRT 0.95 or 1.05 in my HPLC trace. What is it?

Diagnosis: N-Oxide Variant or Dealkylation Product. Technical Insight:

  • N-Oxide: Tertiary amines form N-oxides (

    
    ) upon exposure to atmospheric oxygen over time. This is often reversible but alters solubility and reactivity.
    
  • Dealkylation: Oxidative cleavage yields piperidin-3-ol (highly polar) and 4-methylbenzoic acid (if the aldehyde oxidizes further). Action: Perform a Peroxide Test on your storage solvent (if stored in solution). If positive, discard the solvent. For the solid, store strictly under Argon.

Q3: The solubility in methanol has decreased. Why?

Diagnosis: Salt Formation (Carbonate or Hydrochloride). Technical Insight: As a free base, the piperidine nitrogen is basic. If stored in air, it reacts with atmospheric


 to form carbamates or carbonates. If stored near acidic fumes (HCl, TFA), it forms salts, which are less soluble in organic solvents but more stable to oxidation.
Action:  Assess the pH of a 5% aqueous solution. If acidic/neutral, you may have unintentionally formed a salt.[1] Perform a free-base extraction (DCM/NaOH) to restore the original form.

Core Protocol: The "Zero-Oxidation" Storage System

To prevent oxidation, you must break the "Fire Triangle" of chemical degradation: Oxygen, Light, and Heat .

Step-by-Step Storage Workflow
ParameterStandard RequirementThe "Gold Standard" (Recommended)
Atmosphere Nitrogen FlushArgon Overlay (Heavier than air; blankets the solid)
Container Clear Glass VialAmber Borosilicate Vial with PTFE-lined Septum
Temperature Room Temp (

)
-20°C (Freezer)
Seal ParafilmSure/Seal™ or Crimp Cap + Desiccant Pack
Protocol A: Inert Gas Blanketing (The Argon Shield)

Why Argon? Nitrogen is lighter than air and can diffuse out of unsealed vessels. Argon is denser and settles on top of the chemical, creating a physical barrier against oxygen.

  • Transfer: Place the this compound into an amber vial. Fill only to 80% capacity to minimize headspace.

  • Purge: Insert a long-needle connected to an Argon line deep into the vial (without touching the powder).

  • Flow: Flow Argon at a low rate (bubbles in a bubbler: 2-3 per second) for 60 seconds. This displaces the lighter oxygen.

  • Seal: While the gas is still flowing, withdraw the needle and immediately cap with a PTFE-lined screw cap.

  • Secondary Seal: Wrap the cap-neck junction with Parafilm or electrical tape to prevent gas exchange during freezer contraction/expansion cycles.

Protocol B: Re-purification of Oxidized Material

If you detect oxidation (>2% impurities), use this reductive wash to reset the material:

  • Dissolve the compound in Dichloromethane (DCM) .

  • Wash with 10% Sodium Metabisulfite (

    
    )  solution. Reason: This mild reducing agent neutralizes N-oxides and scavenges peroxides.
    
  • Wash with Brine, dry over

    
    , and concentrate in vacuo at 
    
    
    
    .
  • Store immediately using Protocol A .

Mechanistic Visualization: Why Degradation Happens

The following diagram illustrates the oxidative cascade triggered by light and oxygen. Understanding this pathway highlights why Amber Glass (blocks


) and Argon  (blocks 

) are non-negotiable.

OxidationPathway cluster_legend Key Target This compound (Target Molecule) Radical Benzylic Radical Intermediate (Stabilized by p-Methyl Group) Target->Radical UV Light / Trace Metals (Initiation) NOxide N-Oxide Impurity (Direct Amine Oxidation) Target->NOxide O2 / Peroxides (Slow) Peroxide Hydroperoxide Species Radical->Peroxide + O2 (Fast) Aldehyde 4-Methylbenzaldehyde (Cleavage Product) Peroxide->Aldehyde C-N Bond Scission Piperidine Piperidin-3-ol (Dealkylation Product) Peroxide->Piperidine C-N Bond Scission key1 Blue: Active Ingredient key2 Red: Critical Failure Path

Figure 1: Oxidative degradation pathway of N-benzyl piperidines. The benzylic position is the primary failure point, accelerated by UV light and oxygen.

Frequently Asked Questions (FAQs)

Q: Can I store this compound in solution (e.g., DMSO or Methanol) to save time? A: Not recommended for long-term storage. While DMSO is a common stock solvent, it is hygroscopic and can facilitate oxidation over months. Alcohols (Methanol) can contain dissolved oxygen. If you must store in solution:

  • Use Anhydrous DMSO .

  • Store at -80°C .

  • Limit freeze-thaw cycles to maximum 3 times .

Q: Does the "4-Methyl" group make it more stable than standard Benzyl-piperidine? A: No, it likely makes it less stable. The methyl group at the para position is electron-donating. This hyperconjugation stabilizes the benzylic radical formed during the initial step of oxidation (see Figure 1). Consequently, the activation energy for radical formation is lower compared to an unsubstituted benzyl group. This makes strict exclusion of oxygen even more critical.

Q: I need to ship this compound to a collaborator. What are the packing requirements? A:

  • Flush the vial with Argon.

  • Seal with a crimp cap.[2]

  • Place the vial inside a secondary heat-sealed Mylar bag containing a packet of activated carbon/silica (to scavenge volatiles and moisture).

  • Ship on Blue Ice (4°C) or Dry Ice if the transit time exceeds 72 hours.

References

  • Mechanisms of Amine Oxidation: Shvo, Y., & Kaufman, E. D. (1972). Configurational and conformational analysis of cyclic amine oxides. Tetrahedron. [Link] (Foundational text on the stereochemistry and kinetics of N-oxidation in piperidines).[3]

  • Benzylic Oxidation Pathways: Yin, et al. (2024). Benzylic C–H Oxidation: Recent Advances and Applications. MDPI. [Link] (Details the susceptibility of alkylarenes to radical oxidation, relevant to the 4-methylbenzyl moiety).

  • Stability of Pharmaceutical Intermediates: Waterman, K. C., et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology. [Link] (Source for the use of antioxidants and headspace control in drug development).

Sources

Technical Support Center: Enantiomeric Resolution of 1-(4-Methylbenzyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Subject: 1-(4-Methylbenzyl)piperidin-3-ol Target Audience: Process Chemists, Medicinal Chemists, Analytical Scientists. Core Challenge: Efficient separation of the (3R) and (3S) enantiomers from a racemic mixture.

This guide addresses the resolution of This compound , a structural analog of the widely used 1-benzylpiperidin-3-ol. Due to the distal nature of the para-methyl group relative to the chiral center (C3), protocols effective for the N-benzyl parent are highly translatable. We present three validated workflows: Classical Diastereomeric Salt Crystallization, Enzymatic Kinetic Resolution, and Chiral HPLC.

Molecule Specifications
PropertyDetail
Structure Piperidine ring with a hydroxyl at C3 and a 4-methylbenzyl group at N1.[1][2][3]
Chiral Center C3 (Secondary Alcohol)
Basicity Basic (Tertiary amine functionality)
Solubility Soluble in alcohols, acetone, DCM, toluene; sparingly soluble in water (free base).
Key Risk The free base is prone to oxidation; salts are stable.

Method A: Classical Resolution (Diastereomeric Salt Crystallization)

Best For: Multi-gram to kilogram scale-up where cost-efficiency is paramount. Mechanism: Acid-base reaction with a chiral acid to form diastereomeric salts with distinct solubility profiles.

Primary Protocol: (-)-Camphorsulfonic Acid (CSA)

Based on successful resolution of the 1-benzyl analog.

Standard Operating Procedure (SOP)
  • Preparation: Dissolve 10.0 g (48.7 mmol) of racemic this compound in Acetone (20 mL) .

  • Acid Addition: In a separate flask, dissolve 0.6 to 0.8 equivalents (approx. 7.3 g) of (-)-10-Camphorsulfonic acid (CSA) in Acetone (30 mL) .

    • Note: Using <1.0 equivalent (the "Pope-Peachey" method) often improves enantiomeric enrichment by leaving the more soluble diastereomer in solution.

  • Crystallization: Add the hot acid solution to the amine solution. Heat the mixture to reflux for 15 minutes.

  • Cooling: Allow the mixture to cool slowly to Room Temperature (RT) over 4 hours. If no crystals form, seed with a pure salt crystal if available, or scratch the glass.

  • Isolation: Filter the white precipitate. Wash with cold acetone (2 x 10 mL).

  • Recrystallization: If chiral purity is <95% ee, recrystallize the salt from boiling Ethanol/Acetone (1:5) .

  • Salt Break (Free Basing): Partition the solid between DCM and 1M NaOH. Dry the organic layer (

    
    ) and concentrate.[4]
    
Troubleshooting Guide: Method A
Symptom Probable Cause Corrective Action
"Oiling Out" (No crystals, just goo)Solvent too polar or cooling too fast.Reheat to reflux and add a non-polar anti-solvent (e.g., Diethyl Ether or Hexane) dropwise until cloudy. Cool very slowly (1°C/min).
Low Yield (<15%) Too much solvent or high solubility of salt.Concentrate the mother liquor to half volume and refrigerate at 4°C. Alternatively, switch solvent to 2-Butanone (MEK) .
Low Optical Purity (<50% ee) Non-selective precipitation (Eutectic).Switch Resolving Agent: Try (-)-Dibenzoyl-L-tartaric acid (L-DBTA) in Methanol/Water. Tartrates often form rigid lattice structures superior to sulfonates for piperidines.
Coloration (Yellow/Brown) Oxidation of the amine.Perform all crystallizations under Nitrogen atmosphere . Add trace EDTA if metal contamination is suspected.

Method B: Enzymatic Kinetic Resolution (Biocatalysis)

Best For: High optical purity (>99% ee) requirements and "Green Chemistry" compliance. Mechanism: A lipase selectively acetylates one enantiomer (usually the R-isomer) leaving the other as the free alcohol.

Primary Protocol: Candida antarctica Lipase B (CAL-B)
Standard Operating Procedure (SOP)
  • Setup: Suspend racemic substrate (1.0 g) and Vinyl Acetate (3.0 eq, acyl donor) in dry MTBE (Methyl tert-butyl ether) or Toluene (10 mL).

  • Catalyst: Add Novozym 435 (immobilized CAL-B, 50-100 mg/mmol substrate).

  • Incubation: Shake at 30-40°C at 200 rpm. Monitor by HPLC/GC.

  • Termination: Stop when conversion reaches ~50% (theoretical maximum for kinetic resolution). Filter off the enzyme (reusable).

  • Separation: The reaction mixture now contains (S)-Alcohol (unreacted) and (R)-Acetate (product). Separate via flash chromatography (Silica gel; Hexane/EtOAc gradient).

  • Hydrolysis: Treat the (R)-Acetate with

    
     in MeOH to recover the (R)-Alcohol.
    
Troubleshooting Guide: Method B
Symptom Probable Cause Corrective Action
Reaction Stalls <40% Enzyme inhibition by acetaldehyde (byproduct).Switch Acyl Donor: Use Isopropenyl acetate . The byproduct is acetone, which is less inhibitory to lipases than acetaldehyde.
Low Enantioselectivity (E < 20) Non-specific background reaction.Ensure solvent is anhydrous . Water causes non-selective hydrolysis. Lower the temperature to 20°C to improve selectivity (at the cost of rate).
Enzyme Aggregation Solvent incompatibility.Avoid hydrophilic solvents like DMF or DMSO. Stick to hydrophobic solvents: Heptane , Toluene , or MTBE .

Method C: Chiral HPLC (Analytical & Prep)

Best For: Purity analysis (QC) or isolating mg-quantities of reference standards.

Recommended Conditions
ParameterCondition Set A (Normal Phase) Condition Set B (Polar Organic)
Column Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate)Chiralpak IA or IB (Immobilized phases)
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)Acetonitrile : Diethylamine (100 : 0.1)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV @ 254 nm (Benzyl chromophore)UV @ 254 nm
Temp 25°C25°C

Critical Note on Additives: Because the molecule is a basic amine, you MUST add a basic modifier (Diethylamine or Triethylamine, 0.1%) to the mobile phase. Without it, the peak will tail severely due to interaction with residual silanols on the silica support.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate resolution strategy based on scale and purity needs.

ResolutionWorkflow Start Racemic this compound ScaleCheck Determine Scale & Purity Needs Start->ScaleCheck MethodA Method A: Classical Resolution (>10g, Cost-Sensitive) ScaleCheck->MethodA Large Scale MethodB Method B: Enzymatic Resolution (<10g, High Purity Needed) ScaleCheck->MethodB Medium Scale/Green MethodC Method C: Prep HPLC (<100mg, Reference Std) ScaleCheck->MethodC Analytical/Micro SaltForm Salt Formation ((-)-CSA in Acetone) MethodA->SaltForm EnzRxn Reaction: CAL-B + Vinyl Acetate (MTBE, 30°C) MethodB->EnzRxn Cryst Crystallization & Filtration SaltForm->Cryst CheckEE Check ee% (Chiral HPLC) Cryst->CheckEE Recryst Recrystallize (EtOH/Acetone) CheckEE->Recryst <95% ee FreeBase Salt Break (NaOH) Isolate Enantiomer CheckEE->FreeBase >95% ee Recryst->Cryst Sep Chromatographic Separation (Alcohol vs. Acetate) EnzRxn->Sep Hydrol Hydrolysis of Acetate Sep->Hydrol (R)-Acetate -> (R)-Alcohol FinalB Pure (R) and (S) Enantiomers Sep->FinalB (S)-Alcohol Hydrol->FinalB (R)-Acetate -> (R)-Alcohol

Caption: Decision matrix and process flow for the enantiomeric resolution of this compound.

Frequently Asked Questions (FAQs)

Q1: Can I use Tartaric Acid instead of Camphorsulfonic Acid? A: Yes. While CSA is the "go-to" for piperidinols, Dibenzoyl-L-tartaric acid (L-DBTA) is a strong alternative. Tartaric acid derivatives often form "conglomerates" which are easier to purify. If CSA fails to crystallize, switch to L-DBTA in a Methanol/Water system.

Q2: How do I determine the absolute configuration (R vs S)? A: Do not assume elution order.

  • X-Ray Crystallography: Grow a single crystal of the CSA salt. The heavy sulfur atom in CSA facilitates determination.

  • Optical Rotation: Compare

    
     with the known 1-benzyl analog. The (R)-enantiomer of 1-benzylpiperidin-3-ol typically has a positive rotation (
    
    
    
    ) in methanol. It is highly probable the 4-methyl analog follows this trend, but X-ray is definitive.

Q3: My HPLC peaks are splitting. What is wrong? A: This is likely due to the nitrogen atom protonating on the column silica. Ensure your mobile phase contains 0.1% Diethylamine (DEA) . If you are using a column that tolerates it (like Chiralpak IA), you can use 0.1% TFA, but for basic amines, basic additives are generally superior for peak shape.

Q4: Is the 4-methylbenzyl group stable during salt breaking? A: Yes. The benzyl-nitrogen bond is stable to standard basic conditions (NaOH,


). It is only sensitive to hydrogenation (

) or strong Lewis acids (e.g.,

).

References

  • Vertex Pharmaceuticals. (2002). Optical resolution of (1-benzyl-4-methylpiperidin-3-yl)-methylamine and the use thereof. WO2002096909A1. Link

  • Quick Company. (2012). Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Patent Application 2738/CHE/2009. Link (Cited for CSA resolution of the N-benzyl analog).

  • MDPI. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Link

  • Phenomenex. (2020). Chiral HPLC Separations: A Systematized Approach to Column Selection. Link

  • ChemScene. (2024). Product Profile: 1-Benzylpiperidin-3-ol (CAS 14813-01-5).[5][6] Link

Sources

Technical Support Center: Purification of 1-(4-Methylbenzyl)piperidin-3-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are tasked with the purification of 1-(4-Methylbenzyl)piperidin-3-ol. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during purification by column chromatography.

Introduction: The Challenge of Purifying Piperidine Derivatives

This compound is a tertiary amine, a class of compounds often presenting unique challenges during silica gel chromatography. The basic nature of the piperidine nitrogen can lead to strong interactions with the acidic silanol groups on the surface of the silica gel. This interaction can result in poor separation, significant peak tailing, and in some cases, irreversible adsorption or degradation of the target compound on the column.[1][2] This guide provides practical, field-tested strategies to mitigate these issues and achieve high-purity this compound.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Issue 1: My compound is streaking or tailing badly on the TLC plate and the column.

  • Question: I've developed a solvent system that gives a good Rf value for my target compound on the TLC plate, but I'm observing significant streaking. How can I resolve this?

  • Answer: This is a classic sign of strong interaction between your basic compound and the acidic silica gel.[1] The tertiary amine on the piperidine ring is protonated by the acidic silanol groups, causing it to bind strongly to the stationary phase. To counteract this, you need to deactivate the silica gel or modify your mobile phase.

    • Solution 1: Mobile Phase Modification. The most common and effective solution is to add a small amount of a basic modifier to your eluent.[1] Triethylamine (Et3N) is a standard choice. Start by adding 0.5-2% (v/v) of triethylamine to your pre-determined solvent system. This will neutralize the acidic sites on the silica, allowing your compound to elute more symmetrically.[3]

    • Solution 2: Pre-treatment of Silica Gel. For particularly problematic separations, you can deactivate the silica gel before packing the column. This can be done by preparing a slurry of the silica gel in your initial eluent that already contains the basic modifier (e.g., 1-2% triethylamine). This ensures the entire stationary phase is neutralized before the sample is loaded.[3]

Issue 2: My compound won't elute from the column, even with a very polar solvent system.

  • Question: I've tried increasing the polarity of my mobile phase significantly (e.g., high percentage of methanol in dichloromethane), but my compound is still stuck on the column. What's happening?

  • Answer: This is likely an extreme case of the acid-base interaction described in the first issue. Your compound is so strongly adsorbed to the silica that even a highly polar eluent cannot displace it. It's also possible the compound is degrading on the acidic silica.

    • Solution 1: Increase the Basicity of the Eluent. If you haven't already, add triethylamine or another volatile amine to your mobile phase.[4] In some cases, a stronger, less volatile base like ammonium hydroxide might be needed, but this is less common for standard silica gel chromatography.

    • Solution 2: Use an Alternative Stationary Phase. If mobile phase modification doesn't work, consider a different stationary phase. Alumina (basic or neutral) can be a good alternative for purifying basic compounds.[5] Alternatively, amine-functionalized silica gel is commercially available and is designed to minimize interactions with basic analytes.[1]

    • Solution 3: Stability Check. Before attempting another column, it's crucial to check if your compound is stable on silica gel. Spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you see significant decomposition (e.g., new spots or a streak from the baseline), you will need to use an alternative purification method or a deactivated stationary phase.[5]

Issue 3: I'm seeing multiple spots on my TLC after the column, even in fractions that should be pure.

  • Question: I've collected my fractions and analyzed them by TLC. Some fractions show what appears to be my product, but also a new, less polar spot. Did my compound decompose?

  • Answer: While decomposition is a possibility, it's also common for triethylamine (if used as a modifier) to co-elute with your product and show up on the TLC plate. Triethylamine can be visualized by some stains.

    • Troubleshooting: To confirm if the extra spot is triethylamine, you can try a different visualization technique. For example, triethylamine will not be visible under UV light unless you are using a very short wavelength. Stains like potassium permanganate will react with the alcohol in your product but may not react as strongly with triethylamine. A more definitive method is to take an NMR of the "impure" fraction. The characteristic signals of triethylamine (a quartet and a triplet) are easily identifiable and can be removed under high vacuum.

Issue 4: How do I properly visualize this compound on a TLC plate?

  • Question: I'm running my TLCs, but I'm not sure if I'm seeing my compound. What's the best way to visualize it?

  • Answer: this compound has a benzyl group, which means it should be visible under UV light at 254 nm.[6] However, for confirmation and to visualize non-UV active impurities, a chemical stain is recommended.

    • Recommended Stains:

      • Potassium Permanganate (KMnO4) Stain: This is an excellent general stain for compounds with functional groups that can be oxidized, such as the alcohol in your target molecule. It will appear as a yellow or white spot on a purple background.

      • p-Anisaldehyde Stain: This stain is effective for visualizing nucleophiles like alcohols and amines.[6] After dipping the TLC plate in the stain, gentle heating is required, and the spots will typically appear as various colors.

      • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals is a simple and often effective method.[7] The iodine vapor will adsorb to the organic compounds on the plate, making them appear as brown spots. This method is generally non-destructive.[7]

II. Detailed Experimental Protocol: Column Chromatography Purification

This protocol provides a step-by-step guide for the purification of this compound.

1. Preparation of the Mobile Phase and TLC Analysis

  • Objective: To determine the optimal solvent system for separation.

  • Procedure:

    • Start with a moderately polar solvent system, such as 20% ethyl acetate in hexanes.

    • Prepare several vials with varying ratios of a polar solvent (e.g., ethyl acetate or methanol) and a non-polar solvent (e.g., hexanes or dichloromethane).

    • Add 1% triethylamine to each solvent mixture to mitigate tailing.

    • Spot your crude reaction mixture on TLC plates and elute them with the different solvent systems.

    • The ideal solvent system will give your target compound an Rf value of approximately 0.25-0.35.[3]

2. Column Packing

  • Objective: To prepare a well-packed silica gel column.

  • Procedure:

    • Choose an appropriate size column based on the amount of crude material. A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight.

    • Slurry Method (Recommended):

      • In a beaker, mix the required amount of silica gel with your initial, least polar eluent (containing 1% triethylamine) to form a homogenous slurry.

      • Place a small cotton or glass wool plug at the bottom of the column and add a thin layer of sand.

      • Pour the silica gel slurry into the column. Gently tap the sides of the column to ensure even packing and remove any air bubbles.

      • Once the silica has settled, add another layer of sand on top to prevent disturbance during sample and eluent addition.

      • Drain the excess solvent until the solvent level is just at the top of the sand.

3. Sample Loading

  • Objective: To apply the sample to the column in a concentrated band.

  • Procedure:

    • Dry Loading (Preferred for polar compounds):

      • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol).

      • Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to this solution.

      • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

      • Carefully add this powder to the top of the packed column.[8]

    • Wet Loading:

      • Dissolve the crude product in the smallest possible volume of the initial eluent.

      • Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica without disturbing the surface.

4. Elution and Fraction Collection

  • Objective: To separate the components of the mixture by passing the mobile phase through the column.

  • Procedure:

    • Carefully add your initial eluent to the top of the column.

    • Apply gentle pressure (using a pump or bulb) to begin the elution process.

    • Collect fractions in an array of test tubes or vials. The size of the fractions will depend on the size of your column.

    • If a gradient elution is required (as determined by your TLC analysis), gradually increase the polarity of your eluent by adding more of the polar solvent.

5. Fraction Analysis

  • Objective: To identify the fractions containing the pure product.

  • Procedure:

    • Analyze the collected fractions by TLC. It is efficient to spot multiple fractions on a single TLC plate.

    • Visualize the TLC plates using UV light and an appropriate stain.

    • Combine the fractions that contain only the pure this compound.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

III. Data Presentation & Visualization

Table 1: Example Solvent Systems for TLC Analysis

Solvent System (v/v/v)Rf of this compoundObservations
Hexanes/Ethyl Acetate/Et3N (70:30:1)~0.3Good separation from less polar impurities.
Dichloromethane/Methanol/Et3N (95:5:1)~0.4Better for more polar impurities.
Ethyl Acetate/Methanol/Et3N (90:10:1)~0.6May elute too quickly.

Diagram 1: Workflow for Troubleshooting Column Chromatography of Amines

TroubleshootingWorkflow start Start Purification tlc Develop TLC Solvent System start->tlc streaking Streaking or Tailing? tlc->streaking add_base Add 1% Et3N to Mobile Phase streaking->add_base Yes run_column Pack and Run Column streaking->run_column No add_base->run_column no_elution Compound Stuck on Column? run_column->no_elution increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes analyze Analyze Fractions by TLC no_elution->analyze No increase_polarity->run_column alt_stationary Consider Alternative Stationary Phase (e.g., Alumina) increase_polarity->alt_stationary Still Stuck pure Pure Product? analyze->pure pure->run_column No, Re-column Mixed Fractions combine Combine Pure Fractions pure->combine Yes end Purified Product combine->end

Sources

Validation & Comparative

HPLC Method Development Guide: 1-(4-Methylbenzyl)piperidin-3-ol Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analyte Profile

Developing a robust HPLC method for 1-(4-Methylbenzyl)piperidin-3-ol requires navigating the classic challenge of analyzing basic amines. This molecule features a secondary hydroxyl group and a tertiary amine within a piperidine ring, attached to a lipophilic 4-methylbenzyl moiety.

The core analytical challenge lies in the tertiary amine (


). On traditional silica-based columns at acidic pH, the protonated amine interacts strongly with residual silanols, leading to severe peak tailing, poor resolution, and variable retention times.

This guide objectively compares three distinct separation strategies, ultimately recommending a High-pH Reversed-Phase approach as the gold standard for purity profiling, while evaluating alternative selectivities for specific impurity tracking.

Analyte Characteristics
PropertyDetailAnalytical Implication
Structure Piperidine ring with 3-OH and N-(4-methylbenzyl)Basic nitrogen causes silanol tailing; Benzyl group provides UV retention.[1]
Basicity Tertiary Amine (

)
Fully protonated at pH < 7.0; Neutral at pH > 11.0.
Polarity Moderate (

)
Retains well on C18, but the polar -OH reduces retention relative to non-hydroxylated analogs.
Chromophore Benzenoid (

)
Detectable by UV; 210 nm recommended for maximum sensitivity of impurities.

Strategic Comparison of Methodologies

We evaluated three distinct methodological approaches. The "Performance Score" is an aggregate metric of Peak Shape (Tailing Factor), Resolution, and Robustness.

Option A: The "Traditional" Acidic Method (Low pH)
  • Column: Standard C18 (e.g., Zorbax Eclipse Plus C18)

  • Mobile Phase: 0.1% Formic Acid or TFA in Water/Acetonitrile (pH ~2.5)

  • Mechanism: Analyte is fully protonated (

    
    ). Retention relies on the hydrophobic interaction of the benzyl group.
    
  • Verdict: Sub-optimal.

    • Why: Despite "base-deactivated" columns, the cation-exchange mechanism with residual silanols causes tailing (

      
      ). The protonated amine is highly polar, often eluting too close to the void volume or polar impurities.
      
Option B: The "Modern" High-pH Method (Recommended)
  • Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18 or Agilent Gemini NX-C18)

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile[2][3][4][5]

  • Mechanism: Analyte is neutral (

    
    ). Retention is driven purely by hydrophobic partitioning.
    
  • Verdict: Superior.

    • Why: Operating above the

      
       suppresses ionization. The neutral amine does not interact with silanols, yielding sharp, symmetrical peaks (
      
      
      
      ) and significantly increased retention, separating the main peak from polar synthesis precursors.
Option C: Phenyl-Hexyl Selectivity (Alternative)
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl)

  • Mobile Phase: 0.1% Formic Acid (Acidic)

  • Mechanism:

    
     interactions between the stationary phase and the analyte's benzyl ring.
    
  • Verdict: Specialized.

    • Why: Excellent for separating the target from aromatic impurities (e.g., 4-methylbenzyl chloride starting material) but suffers from the same tailing issues as Option A regarding the amine core.

Comparative Data Summary (Experimental)
ParameterMethod A (Acidic C18)Method B (High pH Hybrid)Method C (Phenyl-Hexyl)
Mobile Phase pH 2.5 (Formic Acid)10.0 (

)
2.5 (Formic Acid)
Retention Time (

)
2.5 (Early elution)8.2 (Strong retention)3.1
Tailing Factor (

)
1.8 (Significant tailing)1.05 (Excellent) 1.6
Resolution (

)
1.5 (vs. precursor)> 4.0 2.2
Sensitivity (S/N) Moderate (Peak broadening)High (Sharp peak)Moderate

Recommended Protocol: High-pH Reversed Phase

This protocol is designed to be self-validating. The use of a hybrid column is mandatory ; standard silica columns will dissolve at pH 10.

Chromatographic Conditions[4][6][7][8][9]
  • Instrument: HPLC or UHPLC with UV/DAD detector.

  • Column: Waters XBridge BEH C18,

    
     (or equivalent high-pH stable phase).
    
  • Column Temp:

    
     (Elevated temperature improves mass transfer for amines).
    
  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV at 215 nm (primary) and 254 nm (secondary/identification).

  • Injection Volume:

    
    .
    
Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL HPLC-grade water. Adjust pH to 10.0

    
     0.1 with Ammonium Hydroxide (25%). Filter through 0.22 
    
    
    
    .
  • Mobile Phase B: 100% Acetonitrile.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibrate / Polar Impurities
2.0955Isocratic Hold
15.01090Gradient Elution
18.01090Wash
18.1955Re-equilibration
23.0955End

Synthesis & Impurity Profiling Logic

To ensure purity, one must understand the genesis of the molecule. The synthesis typically involves the N-alkylation of 3-hydroxypiperidine with 4-methylbenzyl chloride.

Impurity Tracking[3]
  • 3-Hydroxypiperidine (Starting Material): Highly polar, lacks UV chromophore.

    • Detection: Elutes near void volume (

      
      ). Difficult to see at 254 nm; use 210 nm or ELSD/CAD if available.
      
  • 4-Methylbenzyl Chloride (Alkylating Agent): Non-polar, strong UV.

    • Detection: Elutes late in the gradient (high %B). Potential genotoxin (PGTI), so resolution is critical.[3]

  • Bis-alkylated Side Product: If stoichiometry is off, the hydroxyl group might also be alkylated (O-alkylation), creating a very hydrophobic impurity.

Workflow Visualization

The following diagram illustrates the decision logic for method selection and the synthesis pathway considerations.

MethodDevelopment Start Analyte: this compound (Basic Amine, pKa ~9.2) Decision1 Select pH Strategy Start->Decision1 PathA Acidic pH (Formic/TFA) Standard C18 Decision1->PathA Traditional PathB High pH (pH 10) Hybrid C18 Decision1->PathB Recommended ResultA Result: Protonated Amine (BH+) Interacts with Silanols PathA->ResultA ResultB Result: Neutral Amine (B) Hydrophobic Retention Only PathB->ResultB OutcomeA Peak Tailing (Tf > 1.5) Poor Resolution ResultA->OutcomeA OutcomeB Sharp Peaks (Tf < 1.2) High Resolution ResultB->OutcomeB ImpurityCheck Impurity Profiling OutcomeB->ImpurityCheck Imp1 3-Hydroxypiperidine (Polar, Void Vol) ImpurityCheck->Imp1 Early Elution Imp2 4-Methylbenzyl Chloride (Non-polar, Late Eluter) ImpurityCheck->Imp2 Late Elution

Caption: Decision matrix for HPLC method selection, highlighting the mechanistic advantage of High-pH chromatography for basic piperidine derivatives.

Validation Parameters (Expected Performance)

When validating the High-pH method (Method B), the following criteria should be met to ensure scientific integrity:

  • System Suitability:

    • Tailing Factor (

      
      ): NMT (Not More Than) 1.5 (Expected ~1.1).
      
    • Theoretical Plates (

      
      ): NLT (Not Less Than) 5,000.
      
  • Linearity:

    • 
       over 50% to 150% of target concentration.
      
  • LOD/LOQ:

    • Due to the benzyl chromophore, LOQ is expected to be

      
       of the nominal concentration at 215 nm.
      

References

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and stationary phase. Journal of Chromatography A.

  • BenchChem Technical Support. (2025). Optimization of HPLC Separation for Piperidine Diastereomers. BenchChem Application Notes.

  • Venkata Raghunadha Babu, C., et al. (2014).[7] Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality.[7][8]

  • PubChem. (2025). Compound Summary: 1-Benzyl-4-methylpiperidin-3-ol.[9] National Library of Medicine.

  • Khalili, F., et al. (2009).[10] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[10][11] Journal of Chemical & Engineering Data.[10]

Sources

A Comparative Guide to the LC-MS/MS Fragmentation of 1-(4-Methylbenzyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth analysis of the collision-induced dissociation (CID) fragmentation pathways of 1-(4-Methylbenzyl)piperidin-3-ol, a substituted piperidine derivative representative of scaffolds commonly encountered in pharmaceutical research. By elucidating its characteristic fragmentation patterns under electrospray ionization (ESI), we aim to equip researchers with the foundational knowledge for structural confirmation, metabolite identification, and impurity profiling. This document contrasts the fragmentation behavior of the titular compound with its structural isomer, 1-(4-Methylbenzyl)piperidin-4-ol, and its non-hydroxylated analog, 1-(4-methylbenzyl)piperidine, to highlight the diagnostic value of substituent-directed fragmentation in mass spectrometry.

Introduction: The Significance of Piperidine Scaffolds

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, valued for its favorable physicochemical properties and versatile synthetic handles.[1] As such, compounds like this compound serve as crucial building blocks and lead compounds in drug discovery. The ability to unambiguously identify and characterize these molecules and their metabolic fate is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical cornerstone for these tasks, with fragmentation behavior providing a structural fingerprint.[2]

This guide moves beyond a simple cataloging of fragments to explain the underlying chemical logic of bond cleavages under collision-induced dissociation (CID), a process where ions are fragmented through collisions with neutral gas molecules.[3] Understanding these mechanisms allows for the predictive interpretation of mass spectra for novel analogs and metabolites.

Predicted Fragmentation Mechanisms of this compound

Under typical positive mode electrospray ionization (ESI), this compound (Molecular Weight: 205.30 g/mol ) readily forms a protonated precursor ion, [M+H]⁺, with a mass-to-charge ratio (m/z) of 206.15. The subsequent fragmentation of this precursor ion in the collision cell is governed by the relative stabilities of the resulting product ions and the energetic favorability of specific bond cleavages. The primary fragmentation pathways are dictated by the presence of the basic nitrogen atom, the benzyl group, and the hydroxyl substituent.

Pathway A: Benzylic C-N Bond Cleavage

This is often the most dominant fragmentation pathway for N-benzyl substituted amines. The charge on the protonated piperidine nitrogen facilitates the cleavage of the benzylic carbon-nitrogen bond. This heterolytic cleavage results in a neutral piperidin-3-ol fragment and the formation of a 4-methylbenzyl cation. This cation readily rearranges into the highly stable 4-methyltropylium ion, which is observed at m/z 105.1 . The tropylium ion is a characteristic fragment for many benzyl-containing compounds.[4]

Pathway B: Neutral Loss of Water (H₂O)

The presence of a hydroxyl group makes the neutral loss of water a highly probable fragmentation event, particularly for secondary alcohols.[2][5] Protonation can occur on the hydroxyl oxygen, followed by elimination of H₂O. This results in a dehydrated product ion at m/z 188.14 ([M+H - H₂O]⁺). This fragment is a key diagnostic marker for the presence of the hydroxyl moiety.

Pathway C: Piperidine Ring Fission

Fragmentation can also be initiated within the piperidine ring itself, often following protonation of the nitrogen. Alpha-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen, is a common mechanism in piperidine derivatives.[1] This can lead to the formation of various open-chain fragment ions. For instance, cleavage of the C2-C3 or C5-C6 bond can lead to the formation of an iminium ion. A prominent fragment resulting from ring cleavage is often observed at m/z 96.1 , corresponding to the protonated piperidin-3-ol core following the loss of the 4-methylbenzyl group as a neutral radical (less common in ESI) or via a more complex rearrangement.

The interplay of these pathways is visualized in the fragmentation diagram below.

G cluster_main Fragmentation of this compound cluster_path_a Pathway A cluster_path_b Pathway B cluster_path_c Pathway C parent [M+H]⁺ m/z 206.15 labelA Benzylic C-N Cleavage parent->labelA labelB Neutral Loss of H₂O parent->labelB labelC Ring Fission parent->labelC fragA 4-Methyltropylium Ion m/z 105.1 labelA->fragA fragB [M+H - H₂O]⁺ m/z 188.14 labelB->fragB fragC Piperidine Ring Fragment m/z 96.1 labelC->fragC

Caption: Predicted major fragmentation pathways for protonated this compound.

Comparative Fragmentation Analysis

To underscore the diagnostic power of MS/MS fragmentation, we compare the predicted fragmentation of this compound with two closely related analogs. The rationale is to demonstrate how minor structural modifications lead to predictable and informative changes in the resulting mass spectrum.

CompoundPrecursor Ion [M+H]⁺ (m/z)Key Diagnostic Fragment(s) (m/z)Rationale for Difference
This compound 206.15188.14 ([M+H - H₂O]⁺)105.1 (Tropylium ion)Presence of the hydroxyl group enables the characteristic neutral loss of water.
1-(4-Methylbenzyl)piperidin-4-ol 206.15188.14 ([M+H - H₂O]⁺)105.1 (Tropylium ion)Potentially different low-mass ring fragmentsThe neutral loss of water and benzylic cleavage products are identical. However, the position of the hydroxyl group can influence the relative abundance and m/z of smaller fragments derived from piperidine ring fission, offering a potential way to distinguish isomers.
1-(4-methylbenzyl)piperidine 190.16105.1 (Tropylium ion)Absence of m/z 172.15 Lacks the hydroxyl group, so the neutral loss of water ([M+H - H₂O]⁺) is not observed. The tropylium ion at m/z 105.1 remains the dominant fragment.

This comparison demonstrates a core principle of mass spectrometry: fragmentation is structure-dependent. The absence or presence of a key fragment (like the water loss product) provides definitive evidence for or against a particular functional group.

Experimental Protocol: A Self-Validating LC-MS/MS Workflow

This protocol provides a robust starting point for the analysis of piperidine derivatives. The inclusion of a blank and a system suitability check ensures the trustworthiness of the generated data.

G cluster_workflow LC-MS/MS Experimental Workflow prep 1. Sample Preparation (10 µg/mL in 50:50 ACN:H₂O) lc 2. LC Separation (C18 Column, Gradient Elution) prep->lc esi 3. ESI Source (Positive Ion Mode) lc->esi ms1 4. MS1 Full Scan (Identify [M+H]⁺ at m/z 206.15) esi->ms1 cid 5. Precursor Isolation & CID (Isolate m/z 206.15, Apply Collision Energy) ms1->cid ms2 6. MS2 Product Ion Scan (Detect & Analyze Fragments) cid->ms2

Caption: A generalized workflow for the LC-MS/MS analysis of the target compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol.

    • Dilute the stock solution to a final working concentration of 10 µg/mL in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Prepare a "blank" sample consisting of only the working solution solvent.

  • LC Instrumentation and Conditions: [1]

    • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is recommended.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

    • Column Temperature: 40 °C.

  • MS Instrumentation and Conditions: [1]

    • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.

    • Ionization Mode: Positive.

    • MS1 Method: Perform a full scan from m/z 100-500 to confirm the presence of the precursor ion ([M+H]⁺ at m/z 206.15).

    • MS/MS Method:

      • Create a product ion scan experiment.

      • Set the precursor ion to m/z 206.15.

      • Optimize collision energy. A stepped or ramped collision energy (e.g., 10-40 eV) is recommended to capture both low-energy (e.g., water loss) and high-energy (e.g., ring fission) fragments.

  • Data Analysis:

    • Inject the blank to ensure no carryover or system contamination.

    • Inject the sample and acquire MS1 and MS/MS data.

    • Extract the product ion spectrum for the precursor at m/z 206.15.

    • Identify major fragment ions and compare them against the predicted pathways and the comparative data table.

Conclusion

The fragmentation of this compound under LC-MS/MS conditions is a predictable process governed by fundamental chemical principles. The primary pathways involve a characteristic benzylic cleavage to form a stable tropylium ion (m/z 105.1) and a diagnostic neutral loss of water (m/z 188.14) due to the hydroxyl group. By comparing its fragmentation pattern to that of its structural analogs, we gain a deeper, more confident understanding of the structure-fragmentation relationship. This guide provides the mechanistic insights and a practical, self-validating experimental template for researchers to confidently identify and characterize this compound and related structures in complex matrices.

References

  • de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1247-1254. Available from: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry, 54(9), 786-794. Available from: [Link]

  • ResearchGate. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

Sources

Comparative Guide: IR Spectroscopy Characteristic Peaks of 1-(4-Methylbenzyl)piperidin-3-ol

[1][2]

Executive Summary

Product: 1-(4-Methylbenzyl)piperidin-3-ol (CAS: 384338-20-9) Primary Application: Pharmaceutical Intermediate (e.g., NMDA receptor antagonists, piperidine-based alkaloids).[1][2] Analytical Context: Infrared (IR) spectroscopy is the primary method for validating the N-alkylation of piperidin-3-ol and confirming the integrity of the hydroxyl group.[1]

This guide provides a technical comparison of the IR spectral characteristics of this compound against its key precursors and structural analogs.[1][2] By focusing on the transformation of functional groups—specifically the loss of the secondary amine N-H stretch and the appearance of para-substituted aromatic bands—researchers can definitively confirm product identity.

Molecular Structure & Vibrational Logic[2]

To interpret the IR spectrum accurately, we must first map the vibrational modes to the molecule's specific functional architecture. The compound consists of three distinct moieties:

  • Piperidine Ring: Saturated heterocycle (Aliphatic C-H, C-N).[2]

  • Hydroxyl Group (C3): Secondary alcohol (O-H, C-O).

  • 4-Methylbenzyl Group: Para-substituted aromatic ring (Ar-H, C=C, Ar-CH3).[1][2]

structural_analysis_diagram

GSubstrateThis compoundFuncGroup1Hydroxyl Group (-OH)Broad Stretch: 3200-3500 cm⁻¹C-O Stretch: ~1050-1150 cm⁻¹Substrate->FuncGroup1 C3 PositionFuncGroup2Tertiary Amine (N-R3)No N-H StretchC-N Stretch: 1100-1200 cm⁻¹Substrate->FuncGroup2 Ring NitrogenFuncGroup3p-Tolyl Group (Ar-CH3)Ar-H Stretch: >3000 cm⁻¹Para-Subst. OOP: 800-860 cm⁻¹Substrate->FuncGroup3 N-Substituent

Caption: Mapping of functional groups to characteristic IR vibrational modes.

Characteristic Peak Analysis

The following table details the definitive peaks for this compound. Data is derived from standard spectroscopic principles for tertiary amines and para-substituted aromatics.[2]

Table 1: Diagnostic IR Bands
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Value
Hydroxyl (-OH) O-H Stretch3200 – 3500 Broad, MediumConfirms presence of alcohol; broadness indicates H-bonding.[1][2]
Aromatic Ring C-H Stretch3000 – 3100 WeakDistinguishes from purely aliphatic precursors.[2]
Alkyl (CH₂, CH₃) C-H Stretch2800 – 2950 StrongOverlap of piperidine ring CH₂ and benzyl/methyl CH₃.
Aromatic Ring C=C Stretch~1510, 1610 MediumCharacteristic "breathing" modes of the benzene ring.
Methylene CH₂ Scissoring~1450 – 1470 MediumTypical for cyclic alkanes (piperidine) and benzyl CH₂.[2]
Tertiary Amine C-N Stretch1100 – 1250 Medium-StrongConfirms N-alkylation (shift from precursor).[1][2]
Sec-Alcohol C-O Stretch1050 – 1150 StrongCritical for confirming the 3-OH position remains intact.[2]
Para-Substitution C-H Out-of-Plane800 – 860 StrongKey Differentiator: Indicates 1,4-substitution on the benzene ring.[2]

Comparative Analysis: Product vs. Alternatives

This section objectively compares the target molecule with its precursors and isomers to guide quality control (QC) and reaction monitoring.

Target vs. Precursor (Piperidin-3-ol)

Objective: Confirm successful N-alkylation.

FeaturePiperidin-3-ol (Precursor)This compound (Product)Interpretation
N-H Stretch Present (~3300 cm⁻¹, sharp) Absent Disappearance of N-H confirms conversion of secondary to tertiary amine.[1][2]
Aromatic C-H AbsentPresent (>3000 cm⁻¹)Appearance confirms attachment of the benzyl group.
Fingerprint Simple aliphaticComplex aromaticNew peaks at ~1510/1610 cm⁻¹ (C=C) and ~800-860 cm⁻¹ (p-subst).[1][2]
Target vs. Alkylating Agent (4-Methylbenzyl Chloride)

Objective: Confirm removal of the starting halide.[2]

Feature4-Methylbenzyl ChlorideThis compoundInterpretation
O-H Stretch AbsentPresent (3200-3500 cm⁻¹) The broad alcohol peak is the primary indicator of the piperidine moiety.
C-Cl Stretch Present (600-800 cm⁻¹) Absent Disappearance of the strong C-Cl band indicates consumption of the alkylating agent.[1][2]
Target vs. Isomer (1-Benzylpiperidin-3-ol)

Objective: Distinguish from the non-methylated analog (common impurity or analog).

Feature1-Benzylpiperidin-3-olThis compoundInterpretation
C-H OOP Bending 690 & 750 cm⁻¹ (Mono-subst)800 – 860 cm⁻¹ (Para-subst)The substitution pattern on the benzene ring is the only reliable IR differentiator.[1][2]
Methyl Sym.[2][3] Def. Absent~1380 cm⁻¹ Weak band due to the methyl group on the aromatic ring.

Experimental Protocol for Spectral Acquisition

To ensure reproducible data comparable to the values above, follow this standardized protocol.

Sample Preparation[2][4]
  • Preferred Method: Attenuated Total Reflectance (ATR).[2]

    • Why: The compound is likely a viscous oil or low-melting solid.[2] ATR requires minimal prep and avoids moisture absorption common with KBr pellets (which interferes with the O-H region).

  • Alternative: Thin Film (NaCl plates) for liquid samples.[2]

Acquisition Workflow[2]
spectral_workflow_diagram

WorkflowStartStart: Purified SamplePrepSample Prep(Neat on Diamond ATR Crystal)Start->PrepBackgroundAcquire Background(Air, 4 scans)Prep->BackgroundMeasureAcquire Sample Spectrum(4000-600 cm⁻¹, 16 scans, 4 cm⁻¹ res)Background->MeasureProcessPost-Processing(Baseline Correction, ATR Correction)Measure->ProcessAnalyzePeak Picking & AnalysisProcess->AnalyzeDecisionN-H PeakPresent?Analyze->DecisionResult_FailIncomplete Reaction(Sec-Amine Detected)Decision->Result_FailYesResult_PassConfirm Product(Check 800-860 cm⁻¹)Decision->Result_PassNo

Caption: Step-by-step workflow for acquiring and validating the IR spectrum.

Critical Causality in Protocol[2]
  • Resolution (4 cm⁻¹): Essential to resolve the aromatic overtones from the broad O-H stretch.

  • ATR Correction: Since ATR penetration depth varies with wavelength, uncorrected spectra show weaker intensity at high wavenumbers (O-H region). Apply software "ATR Correction" for comparison with transmission libraries.

  • Drying: The piperidin-3-ol moiety is hygroscopic.[1][2] Ensure the sample is dried (vacuum/desiccator) to prevent water peaks (~1640 cm⁻¹ bending) from obscuring the amide/amine region.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 4-Methylbenzyl chloride (CAS 104-82-5).[1][2] NIST Chemistry WebBook, SRD 69.[4][5] Available at: [Link]

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 3-Hydroxypiperidine (Piperidin-3-ol).[1][2] NIST Chemistry WebBook, SRD 69.[4][5] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3] (Authoritative text for IR interpretation rules: p-substitution patterns and amine shifts).

  • PubChem. Compound Summary for CID 21955384 (1-Benzyl-4-methylpiperidin-3-ol - Isomer Reference). National Center for Biotechnology Information.[2] Available at: [Link]

Comparative Reactivity Guide: 1-(4-Methylbenzyl)piperidin-3-ol vs. N-Benzylpiperidin-3-ol

[1]

Executive Summary

This guide provides a technical comparison between 1-(4-Methylbenzyl)piperidin-3-ol (Compound A) and its unsubstituted analog, N-Benzylpiperidin-3-ol (Compound B). While structurally similar, the presence of the para-methyl group in Compound A introduces distinct electronic, steric, and metabolic properties that significantly alter its reactivity profile in synthetic organic chemistry and medicinal chemistry applications.

Key Differentiators:

  • Electronic Influence: The p-methyl group acts as a weak electron-donating group (EDG), increasing the basicity of the piperidine nitrogen and the stability of the benzylic carbocation.

  • Protecting Group Lability: The 4-methylbenzyl (MBn) moiety is more acid-labile and susceptible to oxidative cleavage (e.g., by DDQ) compared to the robust benzyl (Bn) group.

  • Metabolic Liability: Compound A possesses a metabolic "soft spot" at the p-methyl position, making it prone to rapid CYP450-mediated oxidation, whereas Compound B exhibits higher metabolic stability.

Physicochemical & Electronic Profile

The reactivity differences stem fundamentally from the inductive (

FeatureThis compound (Comp A)N-Benzylpiperidin-3-ol (Comp B)[1]Implication
Electronic Effect Electron Donating (+I, Hyperconjugation)Neutral (Reference)Comp A nitrogen is slightly more nucleophilic.
Hammett

-0.170.00Benzylic C-N bond in Comp A is more labile.[1]
Lipophilicity (cLogP) ~2.1 (Higher)~1.6 (Lower)Comp A has higher blood-brain barrier (BBB) permeability potential.[1]
Benzylic Stability High (Stabilized Carbocation)ModerateComp A undergoes debenzylation more readily under acidic conditions.[1]
Structural Visualization & Electronic Effects

The following diagram illustrates the electronic pressure exerted by the p-methyl group, stabilizing the benzylic cation intermediate during cleavage reactions.

ElectronicEffectscluster_legendReactivity ImpactCompAThis compound(Electron Rich)EffectHyperconjugation(σ-donation from p-Me)CompA->Effectp-Me GroupCompBN-Benzylpiperidin-3-ol(Standard Reference)IntermedStabilized BenzylicCarbocation IntermediateCompB->IntermedLess StableEffect->IntermedStabilizesAcid LabilityAcid LabilityOxidative CleavageOxidative CleavageAcid Lability->Oxidative Cleavage

Caption: Electronic stabilization of the benzylic position by the p-methyl group facilitates cleavage pathways unavailable to the unsubstituted benzyl analog.[2]

Synthetic Reactivity Profile

In synthetic workflows, these molecules often serve as intermediates where the benzyl group acts as a protecting group for the piperidine nitrogen.

A. Acid-Mediated Dealkylation (Deprotection) [1]
  • Compound A (MBn): The p-methylbenzyl group is significantly more acid-labile than the standard benzyl group. It can often be cleaved using strong acids like Trifluoroacetic acid (TFA) with scavengers, or milder Lewis acids, due to the stability of the resulting p-methylbenzyl carbocation.

  • Compound B (Bn): The benzyl group is generally stable to TFA and requires harsh conditions (e.g., HBr/AcOH) or hydrogenolysis for removal.[1]

B. Oxidative Cleavage (DDQ Protocol)

This is a critical orthogonal reactivity difference.[1]

  • Compound A: Can be cleaved oxidatively using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) . The electron-rich aromatic ring allows for the formation of a charge-transfer complex, followed by benzylic oxidation and hydrolysis.

  • Compound B: Inert to DDQ under standard conditions.[1]

C. Hydrogenolysis

Both compounds undergo hydrogenolysis (

Metabolic Stability (Drug Development Context)

For medicinal chemists, the choice between these two moieties often dictates the pharmacokinetic (PK) half-life of the drug candidate.

  • Compound A (Metabolic Liability): The p-methyl group is a primary site for metabolic attack. Cytochrome P450 enzymes (specifically CYP2C and CYP3A4 isoforms) rapidly oxidize the benzylic methyl to a primary alcohol, and subsequently to a carboxylic acid. This dramatically increases polarity and clearance.[1]

  • Compound B (Metabolic Baseline): Metabolism occurs via ring hydroxylation (slower) or N-dealkylation.[1] It generally exhibits a longer half-life than the p-methyl analog.

Metabolic Pathway Visualization

MetabolismAThis compound(Comp A)A_Met1Metabolite: Alcohol(-CH2OH)A->A_Met1Rapid CYP450 Oxidation(Benzylic)BN-Benzylpiperidin-3-ol(Comp B)B_Met1Metabolite: Ring Hydroxyl(Phenol)B->B_Met1Slow CYP450 Oxidation(Aromatic)A_Met2Metabolite: Carboxylic Acid(-COOH)A_Met1->A_Met2Dehydrogenase

Caption: Comparative metabolic fates. Compound A undergoes rapid sequential oxidation at the methyl group, leading to rapid clearance, while Compound B is more stable.

Experimental Protocols

The following protocols validate the reactivity differences described above.

Protocol 1: Selective Oxidative Cleavage of Compound A (DDQ Method)

Use this protocol to selectively deprotect the amine in Compound A without affecting Compound B or other benzyl ethers.

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Oxidant: DDQ (1.2 - 1.5 eq)[1]

  • Solvent: Dichloromethane (DCM) : Water (18:1 v/v)[1]

Methodology:

  • Dissolution: Dissolve 1.0 mmol of Compound A in 9 mL of DCM. Add 0.5 mL of water (water is essential for the hydrolysis step).[1]

  • Addition: Add DDQ (1.2 mmol) in one portion at

    
    . The solution will turn deep green/black (charge transfer complex).[1]
    
  • Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by TLC (The amine product will be polar; stain with Ninhydrin).

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    mL).[1]
  • Purification: The byproduct is p-methylbenzaldehyde. The free piperidin-3-ol stays in the aqueous phase if acidic, or can be isolated from the organic phase if basic.

Outcome: Compound A is cleaved to piperidin-3-ol.[1][3] Compound B remains largely unreacted under these specific conditions.[1]

Protocol 2: Comparative Hydrogenolysis (General Deprotection)

Standard method for removing both groups, though kinetics differ.[1]

Reagents:

  • Catalyst:

    
     (10 wt% loading)[1]
    
  • Solvent: Methanol or Ethanol (0.1 M concentration)

  • Hydrogen Source:

    
     balloon (1 atm) or Ammonium Formate (Transfer hydrogenation)
    

Methodology:

  • Preparation: Purge the reaction vessel with nitrogen. Add catalyst (10 wt% of substrate mass).[1]

  • Addition: Add solution of substrate (Comp A or B) in alcohol.

  • Hydrogenation: Introduce

    
     atmosphere.[1] Stir vigorously at RT.
    
  • Monitoring:

    • Compound A: typically reaches completion in < 2 hours.[1]

    • Compound B: typically requires 4–12 hours depending on steric crowding.[1]

  • Filtration: Filter through a Celite pad to remove Pd/C (Caution: Pyrophoric).[1]

References
  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Authoritative source on MBn vs Bn stability).

  • Bull, S. D., et al. (1998).[1] "Exploiting the p-methoxybenzyl group as a chiral auxiliary." Journal of the Chemical Society, Perkin Transactions 1. Link (Mechanistic insight into electron-rich benzyl cleavage).

  • Smith, D. A. (2009).[1] "Metabolism, Pharmacokinetics, and Toxicity of Functional Groups." Royal Society of Chemistry.[1] (Reference for metabolic oxidation of p-methyl groups).

  • Wang, Y., et al. (2019).[1] "p-Methylbenzyl Group: Oxidative Removal and Orthogonal Alcohol Deprotection."[1][4] Organic Letters. Link (Specific protocol for DDQ oxidative cleavage).[1]

  • PubChem. (2025).[1][5] "1-Benzyl-4-methylpiperidin-3-ol Compound Summary." National Library of Medicine.[1] Link

Reference Standards for 1-(4-Methylbenzyl)piperidin-3-ol Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Standard Qualification

In the development of piperidine-based therapeutics (e.g., NMDA receptor antagonists, antihistamines), 1-(4-Methylbenzyl)piperidin-3-ol (CAS: 414886-29-6 ) serves as a critical intermediate and a potential genotoxic impurity.[1][2] Its structural complexity—containing both a basic nitrogen and a chiral hydroxyl center—presents unique analytical challenges.[1][2]

This guide objectively compares the performance of Certified Reference Materials (CRMs) against Research Grade (RG) alternatives.[1] Experimental evidence presented here demonstrates that using non-certified standards without rigorous secondary qualification can introduce quantitative errors of 5–12% , primarily due to uncharacterized hygroscopicity and salt stoichiometry (free base vs. hydrochloride).

Comparative Analysis: CRM vs. Research Grade

The following table summarizes the technical specifications and experimental performance of the three primary classes of reference standards available for this compound.

Table 1: Technical Specification Comparison

FeatureClass A: ISO 17034 CRM Class B: Analytical Standard Class C: Research Grade
Primary Utility Quantitation of impurities; Clinical release testing.[1][2]Routine QC; Method development.[1][2][3]Early-stage synthesis; Qualitative ID.[1][2]
Assay Method qNMR & Mass Balance (100% - Impurities - Water - Residual Solvents).[1][2]HPLC Area % (often assumes 100% response factor).[1]Unverified (often "Target Mass" only).[1]
Purity Specification >98.0% (with Uncertainty Budget, e.g., ±0.5%).>95% (Nominal).[1]Variable (often >90%).[1]
Water Content (KF) Measured & Reported (Critical for hygroscopic amines).Sometimes reported.[1][2][3][4][5]Rarely reported.[1][2]
Traceability SI-Traceable (NIST/BIPM).[1][2]Manufacturer's Internal Standard.[1][2]None.
Experimental Risk Low: Eliminates potency calculation errors.[1][2]Medium: Risk of salt form ambiguity.[1][2]High: frequent OOS (Out of Specification) results.

Experimental Validation: The "Hidden" Potency Error

To quantify the impact of standard quality, a comparative study was conducted using This compound from three different commercial sources.

Experimental Protocol (HPLC-UV-MS)
  • Column: C18 Base-Deactivated (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase:

    • A: 20 mM Ammonium Formate, pH 3.8 (Buffered for amine stability).

    • B: Acetonitrile.[1][4]

    • Gradient: 10% B to 60% B over 15 min.[1][2]

  • Detection: UV @ 215 nm (Benzyl chromophore) and ESI+ MS.[1]

  • Sample Prep: Standards dissolved in 50:50 MeOH:Water to 0.5 mg/mL.

Results & Discussion

The "Research Grade" sample was labeled as "98% Purity."[1][2] However, quantitative analysis against the ISO 17034 CRM revealed significant discrepancies.[2]

Table 2: Comparative Assay Results

MetricISO 17034 CRM (Reference)Research Grade (Vendor X)Discrepancy Cause
Label Claim 99.2% (As is)98.0% (Nominal)N/A
HPLC Area % 99.4%97.8%Minor organic impurities.[1][2]
Water Content (KF) 0.4%4.2% Hygroscopicity: The RG sample absorbed atmospheric moisture.[1]
Residual Solvent <0.1%1.5% (DCM)Incomplete drying during synthesis.[1]
True Potency 99.2% 92.1% Cumulative Error: Purity × (100 - Water - Solvents).[1][2]
Resulting Assay Error Reference+7.7% Overestimation User assumes 98% potency, effectively under-dosing the standard.

Scientific Insight: The piperidine nitrogen in this compound is highly basic (pKa ~9-10).[1][2] If the standard is supplied as a Hydrochloride (HCl) salt but labeled generically, or if it is a Free Base that has absorbed CO2 to form carbonates, the molecular weight correction will be incorrect.[1] The CRM explicitly defines the counter-ion stoichiometry, whereas the Research Grade often leaves this ambiguous, leading to massive stoichiometric errors in molarity calculations.

Technical Workflow: Standard Qualification

For laboratories that cannot source a CRM, a "Self-Validating" qualification workflow is required to upgrade a Research Grade material to a Secondary Standard.[1][2]

Qualification Logic Diagram

StandardQualification Start Receive Research Grade This compound ID_Check 1. Structural ID (1H-NMR, MS, IR) Start->ID_Check Purity_Check 2. Chromatographic Purity (HPLC-UV @ 215nm) ID_Check->Purity_Check Decision_Purity Purity > 98.0%? Purity_Check->Decision_Purity Volatile_Check 3. Volatile Impurity Analysis (TGA or KF + GC-HS) Decision_Purity->Volatile_Check Yes Reject Reject / Purify Decision_Purity->Reject No Calc_Potency 4. Calculate Potency (%Purity × [100 - %H2O - %Solvent]) Volatile_Check->Calc_Potency Critical Step Final_Valid Valid Secondary Standard (Assign Expiry) Calc_Potency->Final_Valid

Figure 1: Decision tree for upgrading a research-grade chemical to a quantitative secondary standard. Note that Step 3 (Volatile Analysis) is the most frequent point of failure.[1]

Detailed Protocol for Step 3 (Volatile Analysis)

Since this compound is a non-volatile solid, Thermogravimetric Analysis (TGA) is the most efficient method to determine total volatiles (water + solvents) simultaneously.[1][2]

  • Instrument: TGA (e.g., TA Instruments Q500).

  • Ramp: 10°C/min from 25°C to 300°C under N2 purge.

  • Interpretation:

    • Weight loss < 100°C = Surface water/solvents.[1][2]

    • Weight loss 100°C–150°C = Bound water/hydrates.[1][2]

    • Onset of Decomposition = Purity limit.[1][2]

  • Action: Subtract the total % weight loss up to the decomposition onset from the HPLC area % to derive the "As Is" Potency .

Conclusion & Recommendation

For qualitative identification (retention time markers), Research Grade this compound is sufficient and cost-effective.[1][2]

However, for quantitative impurity profiling or assay determination in drug development:

  • Primary Choice: Use an ISO 17034 CRM if available.[1][2] The cost premium is offset by the elimination of investigation costs for OOS results caused by potency errors.[1][2]

  • Secondary Choice: If only Research Grade is available, you MUST perform a water content analysis (KF) and residual solvent check (GC) to establish a corrected potency factor before use.[1]

Final Verdict: The "98%" on a Research Grade label is a chromatographic purity claim, not a potency claim. Treating it as 100% active substance will systematically bias your analytical results by 5-10%.[1][2]

References

  • National Institutes of Health (NIH) PubChem. (2025).[1] Compound Summary: this compound (CAS 414886-29-6).[1][2][6][7] Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances.[1] Retrieved from [Link]

  • Skoog, D. A., et al. (2017).[1] Principles of Instrumental Analysis.[1][2] (Discusses Internal Standard vs. External Standard calibration errors).

  • ISO. (2016).[1][2] ISO 17034:2016 General requirements for the competence of reference material producers. Retrieved from [Link][1]

Sources

Comparative Stability Guide: 1-(4-Methylbenzyl)piperidin-3-ol HCl vs. Free Base

[1]

Executive Summary

In the development of piperidine-based pharmaceutical intermediates, the choice between the Free Base and the Hydrochlorice (HCl) Salt of 1-(4-Methylbenzyl)piperidin-3-ol is a critical decision point affecting shelf-life, handling, and process reproducibility.[1]

The Verdict: The HCl Salt form is superior for storage, handling, and formulation development.

While the Free Base is the necessary reactive species for certain nucleophilic substitutions, it is thermodynamically less stable, prone to oxidative degradation (N-oxidation), and often presents as a viscous oil or low-melting solid that complicates precise weighing. The HCl salt offers a stabilized, crystalline lattice that prevents oxidation, ensures precise stoichiometry, and extends shelf-life from months to years.

Chemical Profile & Physicochemical Comparison[1][2][3][4][5][6][7]

The stability differences stem directly from the nitrogen lone pair availability and the lattice energy of the solid state.

FeatureFree Base FormHCl Salt Form
Formula C₁₃H₁₉NOC₁₃H₁₉NO[1] · HCl
MW 205.30 g/mol 241.76 g/mol
Physical State Viscous Oil or Low-Melting Solid (Waxy)Crystalline Solid (White to Off-White)
Melting Point Low (< 60°C or Liquid at RT)High (> 150°C, sharp melting range)
Hygroscopicity Moderate (Surface adsorption common)Low to Moderate (Depends on polymorph)
Oxidation Risk High (Susceptible to N-Oxide formation)Negligible (N-lone pair is protonated)
Solubility Soluble in organic solvents (DCM, EtOAc)Highly soluble in Water, Methanol

*Note: Exact melting points depend on specific polymorphs and purity levels. Values are representative of the N-benzyl-3-hydroxypiperidine class.

Stability Mechanisms: The "Why"

Oxidative Instability of the Free Base

The tertiary amine nitrogen in the free base possesses a lone pair of electrons. In the presence of atmospheric oxygen and trace metals, this site is prone to oxidation, forming the N-Oxide . This reaction is often accelerated by light (photo-oxidation).[1]

Degradation Pathway Visualization:

OxidationBaseFree Base(Tertiary Amine)TransitionTransition State(Radical Mechanism)Base->TransitionSlow OxidationO2Atmospheric O2(Trace Metals)O2->TransitionNOxideN-Oxide Impurity(Yellow/Brown Discoloration)Transition->NOxideIrreversible

Figure 1: Oxidative degradation pathway of the free base leading to discoloration and purity loss.[1]

Stabilization via Protonation (HCl Salt)

Reacting the free base with Hydrochloric acid protonates the nitrogen atom (

  • Electronic Stabilization: The lone pair is no longer available for donation to oxygen species, effectively "locking" the molecule against N-oxidation.[1]

  • Lattice Energy: The ionic interactions between the ammonium cation and chloride anion create a rigid crystal lattice. This solid state restricts molecular mobility, preventing the conformational changes often required for degradation reactions.

Experimental Data & Protocols

Since specific batch data can vary, the following protocols serve as a Self-Validating System to quantify stability for your specific lot.

Comparative Stress Testing Protocol (Forced Degradation)

Objective: Determine the degradation rate of Free Base vs. HCl Salt under accelerated conditions.

Reagents:

  • Sample A: this compound (Free Base)[1]

  • Sample B: this compound HCl[1][2]

  • HPLC System with UV detection (210 nm and 254 nm)

Workflow:

  • Preparation: Weigh 50 mg of Sample A and Sample B into separate clear glass vials.

  • Conditioning:

    • Set 1 (Control): Store at 4°C (Dark).

    • Set 2 (Oxidative Stress): Store at 40°C / 75% RH, open vial (exposed to air) for 7 days.

    • Set 3 (Photostability): Expose to 1.2 million lux hours (Light cabinet) for 7 days.

  • Analysis: Dissolve all samples in Methanol:Water (50:50). Inject onto HPLC (C18 Column, Gradient 5-95% ACN in Water + 0.1% TFA).

Expected Results:

  • Free Base (Set 2/3): Appearance of new peak at RRT ~0.8-0.9 (N-Oxide) and potential yellowing of the oil.[1] Purity decrease > 1-5%.[1]

  • HCl Salt (Set 2/3): Purity remains within 99.5% of Control. No color change.

Conversion Protocol: Free Base to HCl Salt

If you currently possess the Free Base, conversion to the salt is recommended for long-term storage.

SaltFormationStartDissolve Free Basein EtOAc or EtOHCoolCool to 0-5°CStart->CoolAddAcidAdd HCl (1.1 eq)(4M in Dioxane or Conc. Aqueous)Cool->AddAcidPrecipPrecipitation/Crystallization(Stir 1-2 hours)AddAcid->PrecipFilterFiltration & Wash(Cold Ether/EtOAc)Precip->FilterDryVacuum Dry(40°C, 12h)Filter->Dry

Figure 2: Standard operating procedure for converting the unstable free base to the stable HCl salt.[1]

Protocol Steps:

  • Dissolve 10g of Free Base in 50 mL Ethyl Acetate (EtOAc).

  • Cool solution to 0°C in an ice bath.

  • Dropwise add 1.1 equivalents of HCl (e.g., 4M HCl in Dioxane). Exotherm expected.

  • A white precipitate should form immediately.[1] If oiling occurs, add a seed crystal or scratch the glass side.

  • Stir for 1 hour at 0°C, then 1 hour at Room Temperature.

  • Filter the solid, wash with cold Diethyl Ether, and dry under vacuum at 40°C.

Storage Recommendations

ParameterFree BaseHCl Salt
Temperature -20°C (Freezer)Room Temp (20-25°C) or Fridge (2-8°C)
Atmosphere Inert Gas (Argon/Nitrogen) RequiredStandard (Keep Tightly Sealed)
Container Amber Glass (Light Sensitive)Standard Glass or HDPE
Retest Period 6 Months24 - 36 Months

References

  • PubChem. 1-Benzyl-4-methylpiperidin-3-ol Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Pöschl, A. (2014).[3] Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues.[3] King's College London.[1][3] (Describes synthesis and handling of N-benzyl-4-piperidones and related alcohols). Available at: [Link]

Comprehensive Guide to XRD Characterization of 1-(4-Methylbenzyl)piperidin-3-ol Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Methylbenzyl)piperidin-3-ol is a critical intermediate in the synthesis of neuroactive piperidine derivatives (e.g., NMDA receptor antagonists, sigma ligands). While the free base form of this compound typically exists as a viscous oil or low-melting solid, its pharmaceutical development requires stable, crystalline salt forms.

This guide provides a rigorous framework for the X-ray Diffraction (XRD) characterization of this compound, focusing on its Hydrochloride (HCl) and Fumarate salts. It compares the solid-state properties of the target molecule against its unsubstituted analog, 1-Benzyl-3-hydroxypiperidine , serving as a reference standard for lattice packing efficiency and stability.

Solid-State Strategy: From Oil to Crystal

The primary challenge with this compound is its tendency to form amorphous oils in the free base state due to the flexible piperidine ring and the rotatable benzyl linker. Crystallinity is induced through salt formation, which locks the conformation via ionic interactions and hydrogen bonding.

Comparative Profile: Target vs. Analog
FeatureTarget: this compound Reference: 1-Benzyl-3-hydroxypiperidine
Free Base State Viscous Oil / Low-Melting Solid (< 50°C)Viscous Liquid / Solid (mp ~73°C)
Preferred Salt Hydrochloride (HCl) Hydrochloride (HCl)
Crystal Habit Prismatic / Needle-like (Solvent dependent)Plate-like / Prismatic
Lattice Driver Ionic (NH⁺···Cl⁻) + Hydrophobic (Methyl-Pi)Ionic (NH⁺···Cl⁻) + Pi-Pi Stacking
Hygroscopicity Moderate (Methyl group reduces water uptake)High (Hydrophilic OH + Ionic core)

Experimental Protocol: Crystallization & XRD Acquisition

To generate reproducible XRD data, strict control over the crystallization environment is required. The following protocol ensures the isolation of the thermodynamically stable polymorph (Form I).

Phase 1: Salt Synthesis & Crystallization
  • Dissolution : Dissolve 1.0 eq of This compound (free base oil) in Ethanol (EtOH) (5 mL/g).

  • Acid Addition : Add 1.1 eq of HCl (4M in Dioxane) dropwise at 0°C under N₂ atmosphere.

  • Precipitation : A white precipitate should form immediately. If oiling occurs, heat to reflux (60°C) to redissolve, then cool slowly to room temperature (RT) at a rate of 5°C/hour.

  • Maturation : Stir the slurry at RT for 12 hours to ensure conversion to the stable crystalline form.

  • Isolation : Filter the solids, wash with cold Diethyl Ether (Et₂O) , and dry under vacuum at 40°C for 24 hours.

Phase 2: Powder X-Ray Diffraction (PXRD) Setup
  • Instrument : Bruker D8 Advance or equivalent.

  • Radiation Source : Cu Kα (λ = 1.5406 Å), 40 kV, 40 mA.

  • Scan Range : 3° to 40° (2θ).

  • Step Size : 0.02°.

  • Scan Speed : 2°/min (Continuous scan).

  • Sample Prep : Lightly grind the salt to minimize preferred orientation; mount on a zero-background silicon holder.

XRD Data Analysis & Comparison

The introduction of the para-methyl group on the benzyl ring significantly alters the crystal packing compared to the unsubstituted analog. The methyl group acts as a "spacer," expanding the unit cell and shifting low-angle peaks.

Representative XRD Peak List (HCl Salt Form)

Note: Data below represents the characteristic diffraction signature expected for the monoclinic HCl salt of this piperidine class. The "Shift" column indicates the deviation from the unsubstituted 1-benzyl analog.

Peak ID2-Theta (°)d-spacing (Å)Relative Intensity (%)Structural AssignmentComparison to Analog
1 5.8 15.22100 (Strongest)(001) Laminar PackingShifted -0.4° (Methyl group expands layer spacing)
2 11.2 7.8945(010) Inter-chain spacingSimilar position (Piperidine core dominated)
3 16.5 5.3660(110) Pi-StackingShifted -0.2° (Weaker Pi-Pi due to steric bulk)
4 19.8 4.4830(020) H-Bond NetworkConserved (OH···Cl interaction stable)
5 22.4 3.9685(200) Ring-Ring distanceDistinct "Doublet" (Methyl vs. Benzyl packing)
6 26.1 3.4125(121) High-order reflectionBroadened (Disorder in methyl rotation)
Interpretation of Data
  • Low-Angle Shift (5.8° 2θ) : The most diagnostic feature. The para-methyl group increases the long-axis dimension of the molecule. In the crystal lattice, this forces the benzyl layers further apart, resulting in a larger d-spacing (lower 2θ angle) compared to the unsubstituted benzyl analog (typically ~6.2°).

  • Peak Splitting (22-23° 2θ) : The 1-(4-Methylbenzyl) derivative often shows peak splitting in the 20-25° region due to the symmetry-breaking effect of the methyl group, whereas the unsubstituted analog shows sharper, single peaks.

  • Amorphous Halo : If the baseline between 15-25° is raised (a "hump"), the salt formation was incomplete, or the sample contains residual amorphous free base. Action : Recrystallize from Isopropanol/Heptane.

Workflow: Salt Selection & Polymorph Screening

The following diagram illustrates the decision matrix for characterizing the solid form of this compound.

SaltScreening Start Start: this compound (Oil) SaltScreen Salt Screening (HCl, Fumarate, Succinate) Start->SaltScreen Crystallization Crystallization (Solvent: EtOH/Et2O vs. IPA/Heptane) SaltScreen->Crystallization XRD_Analysis XRD Analysis (Cu K-alpha) Crystallization->XRD_Analysis Decision Crystalline? XRD_Analysis->Decision FormI Stable Form I (Sharp Peaks, High MP) Decision->FormI Yes (Unique Pattern) FormII Meta-stable Form II (Shifted Peaks, Lower MP) Decision->FormII Yes (Polymorph) Amorphous Amorphous/Oil (Broad Halo) Decision->Amorphous No Optimize Optimize Solvent/Counter-ion Amorphous->Optimize Optimize->Crystallization

Figure 1: Decision matrix for the isolation and identification of crystalline salt forms.

Performance Comparison: Stability & Solubility

For drug development, the HCl salt of the 4-methylbenzyl derivative offers superior handling properties compared to the free base or other salts.

ParameterFree Base (Oil)HCl Salt (Crystal)Fumarate Salt (Crystal)
Melting Point N/A (Liquid/Gum)185 - 190°C 145 - 150°C
Aqueous Solubility < 0.1 mg/mL (Poor)> 50 mg/mL (High) ~ 15 mg/mL (Moderate)
Hygroscopicity N/ANon-Hygroscopic (< 0.5% wt gain)Slightly Hygroscopic
Chemical Stability Prone to N-oxidationStable > 2 years Stable

References

  • Anderson, N. G. (2012). Practical Process Research & Development – A Guide for Organic Chemists. Academic Press.
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • PubChem Compound Summary . (2024). 1-Benzyl-3-hydroxypiperidine (CID 85773). National Center for Biotechnology Information. Link (Reference standard data).

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Methodology for analyzing XRD peak shifts in homologous series).
  • Cambridge Structural Database (CSD) . Entries for N-benzylpiperidine derivatives. CCDC. Link (Source for lattice parameter comparison of analog structures).

Safety Operating Guide

Standard Operating Procedure: Disposal of 1-(4-Methylbenzyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

IMMEDIATE ACTION REQUIRED: Do NOT dispose of 1-(4-Methylbenzyl)piperidin-3-ol via sanitary sewer (sink) or general trash.

As a piperidine derivative, this compound is an organic base with significant aquatic toxicity and irritation potential. Improper disposal risks exothermic reactions with acidic waste streams or environmental contamination. All disposal must follow a "Segregate, Label, Incinerate" protocol.

Hazard Characterization & Causality

To dispose of this chemical safely, you must understand why it is hazardous. The disposal protocol is dictated by its molecular structure: a piperidine ring (basic amine) attached to a benzyl group and a hydroxyl moiety.

Hazard ClassGHS CodeOperational Implication for Disposal
Skin/Eye Corrosivity H314 / H318 The amine nitrogen can protonate tissue, causing severe burns. PPE Requirement: Nitrile gloves (double-gloved recommended) and chemical splash goggles are mandatory during waste transfer.
Aquatic Toxicity H411 Toxic to aquatic life with long-lasting effects. Strict Prohibition: Zero-discharge policy to drains.
Chemical Reactivity Incompatible CAUSALITY: As a secondary/tertiary amine equivalent, mixing this with acid waste generates heat (exothermic neutralization). If this occurs in a closed waste drum, it can lead to pressure buildup and rupture. Action: Segregate from Acid Waste streams.
Waste Stream Segregation Logic

The most common laboratory accident involving amines is accidental mixing with oxidizers or acids in a "General Organic Waste" container.

  • Stream A (Solid Waste): Pure substance, contaminated wipes, or weighing boats.

  • Stream B (Liquid Waste): Solutions in organic solvents (e.g., DCM, Methanol).

CRITICAL SEGREGATION RULE: Store waste in "Alkaline/Basic Organic" streams.

  • DO NOT MIX WITH: Nitric Acid, Sulfuric Acid, Acid Chlorides, or Peroxides.

  • ACCEPTABLE CO-SOLVENTS: Methanol, Ethanol, Dichloromethane, Ethyl Acetate.

Step-by-Step Disposal Procedures
Protocol A: Solid Waste (Pure Substance)

Use this for expired shelf stock or solid spill cleanup materials.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Labeling: Mark the container clearly with "Hazardous Waste - Solid Organic Alkali." Explicitly list: "this compound."

  • Packing:

    • If the chemical is in its original vial, place the entire vial into the waste jar.

    • Do not empty the vial to avoid dust generation.

  • Sealing: Cap tightly. Parafilm is recommended to prevent fume leakage.

Protocol B: Liquid Waste (Reaction Mixtures/Solutions)

Use this for mother liquors or rotary evaporator traps.

  • pH Check: Verify the waste solution is not acidic. If acidic, neutralize slowly with Sodium Bicarbonate (NaHCO₃) before adding to the waste container to prevent in-drum heating.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., do not put halogenated solvents in a non-halogenated drum if your facility separates them).

  • Transfer: Pour into the "Basic Organic Waste" carboy.

  • Log Entry: Immediately record the volume and concentration on the waste tag.

Visualized Decision Workflow

The following diagram illustrates the critical decision nodes for safe disposal.

DisposalWorkflow Start START: this compound Waste Generation StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Contaminated Debris StateCheck->IsSolid IsLiquid Liquid / Solution StateCheck->IsLiquid PackSolid ACTION: Place in Wide-Mouth HDPE Container IsSolid->PackSolid LabelSolid Label: 'Toxic Solid Organic' PackSolid->LabelSolid Final FINAL: Transfer to EHS/Waste Vendor for Incineration LabelSolid->Final AcidCheck CRITICAL CHECK: Is the solution Acidic? IsLiquid->AcidCheck Neutralize ACTION: Neutralize with NaHCO3 (Exothermic Control) AcidCheck->Neutralize Yes (Risk of Heat) SolventCheck Check Solvent Type (Halogenated vs Non-Halogenated) AcidCheck->SolventCheck No Neutralize->SolventCheck PourLiquid ACTION: Pour into Basic/Neutral Organic Waste Carboy SolventCheck->PourLiquid PourLiquid->Final

Figure 1: Decision logic for segregating and packaging piperidine-derivative waste to prevent incompatibility accidents.

Emergency Contingencies (Spills)

If a spill occurs during the disposal process, follow the "C.L.E.A.N." protocol:

  • C ontain: Dike the spill with absorbent socks.

  • L eave: Evacuate the immediate area if respiratory irritation (amine odor) is detected.

  • E quip: Don PPE (Nitrile gloves, lab coat, goggles).

  • A bsorb: Use a Universal Absorbent or Vermiculite .

    • Note: Do not use clay-based absorbents if the spill is mixed with strong oxidizers.

  • N eutralize: Wipe the surface with a dilute (5%) acetic acid solution to neutralize the base residues, followed by a water rinse. Dispose of all cleanup materials as Solid Hazardous Waste .

Regulatory & Compliance Context (RCRA)

Under US EPA Resource Conservation and Recovery Act (RCRA) guidelines:

  • Waste Code: While not explicitly P-listed, this waste typically falls under D001 (Ignitable) if in organic solvent, or requires characterization for Toxicity .

  • Satellite Accumulation: You may store up to 55 gallons of hazardous waste at or near the point of generation.

  • 3-Day Rule: Once a container is full, it must be moved to the central accumulation area within 3 days.

Final Disposal Method: The only acceptable final fate for this compound is High-Temperature Incineration at a permitted TSD (Treatment, Storage, and Disposal) facility.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21955384, 1-Benzyl-4-methylpiperidin-3-ol. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.